Mtset
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJBKUVHJSHAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935217 | |
| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155450-08-1 | |
| Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
MTSET Reagent: An In-depth Technical Guide for Researchers
Core Principle: Unveiling Protein Dynamics through Cysteine Accessibility
MTSET, or [2-(trimethylammonium)ethyl] methanethiosulfonate bromide, is a positively charged, membrane-impermeable sulfhydryl-reactive reagent. It is a cornerstone of the Substituted Cysteine Accessibility Method (SCAM), a powerful biochemical and electrophysiological technique used to probe the structure and function of proteins, particularly ion channels and transporters.[1][2] The fundamental principle of SCAM lies in the targeted introduction of cysteine residues into a protein of interest via site-directed mutagenesis. Subsequently, the accessibility of these engineered cysteines to membrane-impermeant reagents like this compound provides invaluable insights into the protein's architecture and conformational changes.[1][2]
The reaction of this compound with a cysteine residue results in the formation of a stable disulfide bond, thereby introducing a bulky, positively charged moiety at a specific site within the protein. This modification can induce a measurable change in the protein's function, such as altering ion channel conductance or gating kinetics, which can be monitored using techniques like patch-clamp electrophysiology.[3] The rate of this reaction is a key parameter, providing a quantitative measure of the accessibility of the cysteine residue to the aqueous environment. By systematically mutating residues to cysteine and measuring their reactivity with this compound under different functional states (e.g., in the presence or absence of ligands or at different membrane potentials), researchers can map the aqueous-accessible surfaces of protein domains, identify the lining of pores and crevices, and deduce the conformational rearrangements that underlie protein function.[2][4][5]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Full Chemical Name | [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | Biotium, Inc. |
| Molecular Formula | C6H16BrNO2S2 | Biotium, Inc. |
| Molecular Weight | 278.23 g/mol | Biotium, Inc. |
| Appearance | Off-white solid | Biotium, Inc. |
| Solubility | Soluble in water and DMSO | Biotium, Inc. |
| Charge | Permanent positive charge | [1] |
| Membrane Permeability | Impermeable | [1] |
| Half-life in aqueous solution | Approximately 10 minutes at pH 7.5 and room temperature | [1] |
Note: Due to its hydrolysis in aqueous solutions, it is recommended to prepare fresh this compound solutions immediately before each experiment. For storage, this compound should be kept desiccated at -20°C.
Experimental Applications and Data
The primary application of this compound is in the Substituted Cysteine Accessibility Method (SCAM) to investigate the structure-function relationships of membrane proteins. Below are examples of quantitative data obtained from such studies.
State-Dependent Reactivity of Cysteine Mutants in the Nicotinic Acetylcholine Receptor
The following table presents the second-order rate constants for the reaction of a positively charged MTS reagent, MTSEA (which has similar reactivity to this compound), with cysteine mutants in the M2 transmembrane segment of the α-subunit of the nicotinic acetylcholine receptor. The data illustrates how the accessibility of these residues changes between the closed (in the absence of acetylcholine, ACh) and open (in the presence of ACh) states of the channel.
| Mutant | Rate Constant (M⁻¹s⁻¹) - No ACh | Rate Constant (M⁻¹s⁻¹) + ACh | Rate Ratio (+ACh/-ACh) |
| αE241C | 1.8 ± 0.2 | 1100 ± 100 | 610 |
| αT244C | 2.1 ± 0.3 | 74 ± 8 | 35 |
| αL245C | 2.0 ± 0.3 | 2.2 ± 0.3 | 1.1 |
| αS248C | 1.4 ± 0.2 | 5.0 ± 0.5 | 3.6 |
| αL251C | 0.05 ± 0.01 | 340 ± 40 | 6800 |
| αS252C | 1.6 ± 0.2 | 2.0 ± 0.3 | 1.3 |
| αV255C | 0.03 ± 0.01 | 59 ± 6 | 1970 |
| αL258C | 0.02 ± 0.01 | 140 ± 20 | 7000 |
| αE262C | 1.2 ± 0.2 | 4800 ± 500 | 4000 |
Data adapted from a study on the nicotinic acetylcholine receptor using MTSEA.[5]
Effect of this compound on Cysteine Mutants of the P2X1 Receptor
This table summarizes the qualitative effects of this compound's counterpart, MTSEA, on the ATP-evoked responses of various cysteine substitution mutants in the human P2X1 receptor. This demonstrates how modification can either inhibit or potentiate channel function.
| Mutant | Effect of MTSEA (1 mM) |
| N290C | Inhibition |
| F291C | Potentiation |
| R292C | Inhibition |
| K309C | Inhibition |
| D316C | No significant effect |
| G321C | No significant effect |
| A323C | Potentiation |
| I328C | No significant effect |
This is a qualitative summary based on data from a study on the P2X1 receptor.
Experimental Protocols
The following provides a generalized, detailed methodology for a typical SCAM experiment using this compound to study an ion channel expressed in Xenopus oocytes, monitored by two-electrode voltage clamp electrophysiology.
Preparation of Oocytes and cRNA
-
Oocyte Harvesting: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject healthy, stage V-VI oocytes with cRNA encoding the cysteine mutant of the ion channel of interest.
-
Incubation: Incubate the injected oocytes in a suitable medium (e.g., modified Barth's solution) at 16-18°C for 2-7 days to allow for protein expression.
Electrophysiological Recording
-
Chamber and Solutions: Place an oocyte in a recording chamber continuously perfused with a standard external solution (e.g., ND96).
-
Impaling Electrodes: Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.
-
Initial Recordings: Clamp the oocyte at a holding potential (e.g., -80 mV) and elicit currents by applying a voltage step protocol or by applying the channel's agonist. Record baseline currents until a stable response is achieved.
This compound Application and Data Acquisition
-
This compound Solution Preparation: Immediately before application, dissolve this compound powder in the external solution to the desired final concentration (e.g., 1 mM).
-
This compound Application: Switch the perfusion to the this compound-containing solution for a defined period (e.g., 1-5 minutes).
-
Washout: After the application period, switch the perfusion back to the standard external solution to wash out the this compound.
-
Post-MTSET Recordings: Elicit currents again using the same protocol as in the initial recordings to determine the effect of this compound modification.
-
Data Analysis: Compare the current amplitude, kinetics, and other relevant parameters before and after this compound application. The rate of modification can be calculated by fitting the time course of the current change during this compound application to a single exponential function.
Controls
-
Wild-Type Channel: Perform the same experiment on oocytes expressing the wild-type channel (which should ideally have no accessible, reactive cysteines) to ensure that the observed effects are specific to the introduced cysteine.
-
Sham Injection: Use uninjected oocytes to control for endogenous currents.
Visualizing this compound's Impact on Ion Channel Gating
The following diagram illustrates a proposed mechanism for how this compound modification can affect the gating of a voltage-gated sodium channel, specifically by stabilizing the fast-inactivated state.
Caption: this compound modification stabilizing the inactivated state of a sodium channel.
This diagram illustrates that covalent modification of an accessible cysteine residue in a voltage-gated sodium channel by this compound can lead to a stabilization of the fast-inactivated state. This results in a slower recovery from inactivation, which can be experimentally observed as a reduction in peak current and a hyperpolarizing shift in the voltage dependence of steady-state inactivation.[3]
Logical Workflow of a SCAM Experiment
The following flowchart outlines the logical steps involved in a typical Substituted Cysteine Accessibility Method (SCAM) experiment.
Caption: Logical workflow of a SCAM experiment using this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. State-dependent Accessibility and Electrostatic Potential in the Channel of the Acetylcholine Receptor: Inferences from Rates of Reaction of Thiosulfonates with Substituted Cysteines in the M2 Segment of the α Subunit - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Substituted-Cysteine Accessibility Method (SCAM): An In-depth Technical Guide
The Substituted-Cysteine Accessibility Method (SCAM) is a powerful biochemical and biophysical technique used to probe the structure and dynamics of proteins, particularly membrane proteins like ion channels, transporters, and G-protein coupled receptors (GPCRs).[1][2][3] This method provides valuable insights into protein topology, the identification of residues lining aqueous channels or binding pockets, and the conformational changes associated with protein function.[2][4] This in-depth guide provides a comprehensive overview of the SCAM principle, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.
Core Principle
The fundamental principle of SCAM involves the introduction of a unique cysteine residue at a specific position in a protein that ideally lacks native solvent-accessible cysteines.[5] This is typically achieved through site-directed mutagenesis. The accessibility of this engineered cysteine to the aqueous environment is then probed using sulfhydryl-specific reagents, most commonly methanethiosulfonate (MTS) reagents.[1][3]
The reaction between the sulfhydryl group of the cysteine and the MTS reagent forms a disulfide bond, leading to a covalent modification of the protein.[1] The rate and extent of this modification provide information about the water accessibility of the introduced cysteine. By systematically replacing residues with cysteine, one by one, a detailed map of the protein's solvent-exposed surfaces can be generated.[6][7][8]
A key feature of SCAM is the use of membrane-impermeable MTS reagents, which allows researchers to distinguish between residues exposed to the extracellular or intracellular environment in membrane proteins.[5][6] The functional consequence of the cysteine modification, often measured using electrophysiology for ion channels or binding assays for receptors, reveals the role of the modified residue in the protein's function.[2]
Key Applications in Research and Drug Development
SCAM has become an indispensable tool in various fields of biological research and is increasingly relevant in drug discovery and development. Its primary applications include:
-
Mapping Protein Topology: Determining the transmembrane domains and the extracellular and intracellular loops of membrane proteins.[6][8][9]
-
Identifying Channel-Lining Residues: Pinpointing the amino acids that form the aqueous pore of ion channels and transporters.[2][4]
-
Probing Conformational Changes: Detecting changes in residue accessibility that occur during protein gating, activation, or inactivation, providing insights into the protein's dynamic mechanism.[2]
-
Mapping Binding Sites: Identifying the residues that constitute the binding pockets for ligands, substrates, or drugs.[2]
-
Drug Screening and Design: Understanding the architecture of drug binding sites to aid in the rational design of novel therapeutics and to screen for compounds that interact with specific residues.
Experimental Workflow and Methodologies
A typical SCAM experiment involves a series of well-defined steps, from molecular biology to functional analysis.
Experimental Workflow Overview
Caption: A generalized workflow for a Substituted-Cysteine Accessibility Method (SCAM) experiment.
Detailed Experimental Protocols
The initial step in SCAM is to create a cysteine-less version of the target protein, if naturally occurring cysteines are present and accessible, to serve as a background control. Subsequently, single cysteine mutations are introduced at desired positions.
Protocol:
-
Primer Design: Design mutagenic primers (25-45 bases) with the desired cysteine codon (TGT or TGC) at the center, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., PfuTurbo) with the plasmid containing the target gene as a template. A typical reaction mixture includes:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM)
-
1.25 µL of forward primer (100 ng/µL)
-
1.25 µL of reverse primer (100 ng/µL)
-
Template DNA (5-50 ng)
-
1 µL of PfuTurbo DNA polymerase
-
Add dH₂O to a final volume of 50 µL.
-
-
PCR Cycling:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[4][10][11]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.
The cysteine-substituted protein is then expressed in a suitable system, such as Xenopus oocytes, HEK293 cells, or other cultured cell lines. The choice of expression system depends on the functional assay to be used.
The expressed protein is exposed to a sulfhydryl-specific reagent. Methanethiosulfonate (MTS) reagents are commonly used due to their high reactivity and specificity for the sulfhydryl group of cysteine.[1]
Commonly Used MTS Reagents:
| Reagent | Abbreviation | Charge | Membrane Permeability |
| [2-(Trimethylammonium)ethyl] methanethiosulfonate | MTSET | Positive | Impermeable |
| Sodium (2-sulfonatoethyl) methanethiosulfonate | MTSES | Negative | Impermeable |
| [2-Aminoethyl] methanethiosulfonate | MTSEA | Positive | Permeable (at high pH) |
| Methyl methanethiosulfonate | MMTS | Neutral | Permeable |
Protocol for Labeling in Xenopus Oocytes:
-
Prepare stock solutions of MTS reagents (e.g., 100 mM in DMSO) and store at -20°C.
-
On the day of the experiment, dilute the MTS reagent to the desired final concentration (typically 1-10 mM) in the recording solution (e.g., ND96 buffer for oocytes). Solutions should be made fresh as MTS reagents can hydrolyze in aqueous solutions.[1]
-
Place the oocyte expressing the target protein in the recording chamber and perfuse with the MTS-containing solution for a defined period (e.g., 30 seconds to 2 minutes).
-
Wash out the MTS reagent thoroughly with the recording solution before functional measurement.
For ion channels and transporters, two-electrode voltage clamp (TEVC) electrophysiology is the most common functional assay used with SCAM.[12]
Protocol for TEVC Recording:
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.
-
Record the baseline current or activity of the protein in response to a specific stimulus (e.g., a voltage step or application of an agonist).
-
Apply the MTS reagent as described in the labeling protocol.
-
After washout, record the protein's activity again using the same stimulus.
-
The change in the current amplitude or kinetics reflects the effect of the cysteine modification.
Data Presentation and Interpretation
The quantitative data obtained from SCAM experiments can be summarized to compare the accessibility of different residues.
Quantitative Data Summary
The accessibility of a substituted cysteine is often quantified by the second-order rate constant of the reaction with the MTS reagent. This can be calculated from the time course of the functional modification.
Table 1: Reactivity of MTS Reagents and Example Accessibility Data
| Parameter | Value | Reference Protein Example (e.g., a specific ion channel) |
| Intrinsic reactivity of this compound with free cysteine | ~10⁵ M⁻¹s⁻¹ | - |
| Typical this compound concentration used | 1-2.5 mM | Shaker K⁺ channel |
| Typical application time | 30 seconds - 5 minutes | Shaker K⁺ channel |
| Example Accessibility Data | Rate Constant (M⁻¹s⁻¹) | Interpretation |
| Residue A (extracellular loop) | 5,000 | Highly accessible |
| Residue B (transmembrane domain, pore-lining) | 500 | Moderately accessible (lining an aqueous pore) |
| Residue C (transmembrane domain, lipid-facing) | < 10 | Inaccessible (buried in the lipid bilayer) |
| Residue D (intracellular loop) | 1,000 (with intracellular this compound) | Accessible from the intracellular side |
Note: The rate constants are hypothetical examples to illustrate the range of values that can be obtained.
The IC₅₀ value, the concentration of a reagent that causes 50% of the maximal effect, can also be determined. For example, for the inhibition of Aquaporin-1 by BMTS, an IC₅₀ of 111 ± 3 µM was reported with a 10-minute incubation.[6]
Visualization of SCAM Applications
Signaling Pathway Diagram
SCAM can be used to map the conformational changes in a GPCR upon ligand binding and subsequent G-protein coupling.
Caption: Conformational changes in GPCR activation that can be mapped by SCAM.
Limitations and Considerations
While powerful, SCAM has some limitations that researchers should consider:
-
Structural Perturbation: The introduction of a cysteine residue may itself alter the local protein structure or function. It is crucial to functionally characterize the cysteine mutant to ensure it behaves similarly to the wild-type protein.
-
Reagent Accessibility: The lack of reaction does not definitively prove a residue is buried, as the local environment could sterically hinder the approach of the reagent or the cysteine could be post-translationally modified.[5]
-
Reagent Permeability: The assumption of membrane impermeability for charged reagents may not hold true for all cell types or under all experimental conditions.[6]
-
Redox Environment: The local redox environment can influence the reactivity of the cysteine's sulfhydryl group.
Conclusion
The Substituted-Cysteine Accessibility Method is a versatile and high-resolution technique that provides invaluable information about protein structure and function, particularly for membrane proteins that are challenging to study with traditional structural biology methods. By combining site-directed mutagenesis with chemical labeling and functional assays, SCAM allows for the detailed mapping of protein topology, the identification of key functional residues, and the characterization of dynamic conformational changes. With careful experimental design and data interpretation, SCAM will continue to be a cornerstone technique for academic researchers and drug development professionals seeking to unravel the complexities of protein mechanisms and to design novel therapeutics.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Electrophysiological recording of electrically-evoked compound action potentials [protocols.io]
An In-depth Technical Guide to the MTSET Mechanism of Action on Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) is a sulfhydryl-reactive reagent that plays a pivotal role in the study of protein structure and function, particularly for membrane proteins such as ion channels and transporters. Its utility stems from its specific and rapid reaction with the thiol groups of cysteine residues. This reaction results in the formation of a mixed disulfide bond, introducing a positively charged, bulky moiety at the site of modification. Due to its positive charge, this compound is generally membrane-impermeant, making it an excellent tool for probing the accessibility of cysteine residues on the extracellular or luminal side of membrane proteins. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in the field.
Core Mechanism of Action
The fundamental mechanism of action of this compound involves the nucleophilic attack of a deprotonated thiol group (thiolate anion, RS⁻) on the sulfur atom of the methanethiosulfonate group of this compound. This reaction leads to the formation of a mixed disulfide bond between the cysteine residue and the (2-(trimethylammonium)ethyl)thio moiety, and the concomitant release of the methanesulfinic acid byproduct. The reaction is highly specific for thiol groups under mild conditions.[1]
The reaction can be represented as follows:
Protein-SH + this compound → Protein-S-S-CH₂CH₂N⁺(CH₃)₃ + CH₃SO₂H
The methanesulfinic acid byproduct is unstable and decomposes into volatile products that typically do not interfere with the stability of the newly formed disulfide bond or the function of the modified protein.[1] The reaction is reversible upon the addition of reducing agents such as dithiothreitol (DTT), which will reduce the disulfide bond and regenerate the free thiol.
Quantitative Data
The efficiency and rate of the reaction between this compound and a target thiol group are influenced by several factors, including the intrinsic reactivity of this compound, the pKa of the cysteine thiol, the local electrostatic environment, and steric accessibility.
Physicochemical and Reactivity Properties of this compound
| Property | Value / Description | Reference |
| Full Chemical Name | [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | |
| Molecular Weight | 278.23 g/mol | |
| Charge | Positive | |
| Membrane Permeability | Generally considered membrane-impermeant | [2] |
| Solubility | Soluble in water and DMSO | |
| Intrinsic Reactivity with Thiols | High, on the order of 10⁵ M⁻¹s⁻¹ | [1] |
| Hydrolysis Half-life (pH 7.5, RT) | Approximately 10 minutes | |
| Relative Reactivity | 2.5 times more reactive than MTSEA and 10 times more reactive than MTSES with small sulfhydryl compounds. | [1] |
Factors Influencing this compound Reaction Rate
The observed rate of modification of a cysteine residue in a protein by this compound is not solely dependent on the intrinsic reactivity of the reagent. The local microenvironment of the thiol group plays a crucial role.
| Factor | Effect on Reaction Rate | Description | Reference |
| pH | Increases with pH | The reaction proceeds via the thiolate anion (RS⁻). As the pH increases above the pKa of the cysteine thiol (~8.5, but can vary in proteins), the concentration of the more nucleophilic thiolate increases, thus accelerating the reaction rate. | [3] |
| Local Electrostatic Potential | Can increase or decrease | A net negative charge in the vicinity of the cysteine residue will attract the positively charged this compound, increasing its local concentration and the reaction rate. Conversely, a net positive charge will repel this compound, decreasing the reaction rate. | [2] |
| Steric Accessibility | Decreases with increased steric hindrance | The thiol group must be physically accessible to the this compound molecule. Cysteine residues buried within the protein structure or located in sterically hindered environments will react more slowly or not at all. | |
| Ionic Strength | Can modulate the effect of local electrostatics | Increasing the ionic strength of the solution can shield local electrostatic interactions, thereby modulating the attractive or repulsive effects on this compound and altering the reaction rate.[4][5][6] |
Experimental Protocols
Substituted Cysteine Accessibility Method (SCAM) with this compound
SCAM is a powerful technique used to map the solvent-accessible surfaces of proteins, particularly the lining of channels and pores in membrane proteins. It involves systematically replacing residues with cysteine, one at a time, and then probing the accessibility of the introduced cysteine to sulfhydryl-specific reagents like this compound.
Objective: To determine if a specific residue in a protein is accessible to the extracellular environment.
Materials:
-
Cells expressing the cysteine-substituted protein of interest.
-
This compound stock solution (e.g., 100 mM in water, prepared fresh).
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Functional assay setup to measure protein activity (e.g., patch-clamp for ion channels, substrate uptake assay for transporters).
Protocol:
-
Cell Preparation: Culture cells expressing the cysteine mutant of the protein of interest.
-
Baseline Measurement: Measure the baseline activity of the protein using the appropriate functional assay.
-
This compound Application: Perfuse the cells with a solution of this compound in the assay buffer at a final concentration typically ranging from 0.1 to 2 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells with the this compound solution for a defined period, typically 1 to 5 minutes at room temperature.
-
Washout: Thoroughly wash the cells with the assay buffer to remove unreacted this compound.
-
Post-Modification Measurement: Measure the activity of the protein again after the this compound treatment.
-
Data Analysis: A significant change in protein activity (inhibition or potentiation) after this compound application indicates that the introduced cysteine is accessible to the reagent. The rate of modification can be determined by applying this compound for different durations or at various concentrations and fitting the change in function over time to an appropriate kinetic model.
General Protocol for Labeling a Purified Protein with this compound
Objective: To covalently label a purified, thiol-containing protein with this compound for subsequent analysis.
Materials:
-
Purified protein containing an accessible cysteine residue in a suitable buffer (e.g., PBS or HEPES buffer, pH 7.0-7.5, free of primary amines).
-
This compound stock solution (e.g., 10 mM in water or DMSO, prepared fresh).
-
Reducing agent (e.g., DTT or TCEP) for initial protein reduction (if necessary).
-
Quenching reagent (e.g., a small molecule thiol like L-cysteine or 2-mercaptoethanol).
-
Method for removing excess this compound and byproducts (e.g., dialysis, gel filtration, or spin desalting column).
Protocol:
-
Protein Preparation: If the protein has formed disulfide bonds, it may be necessary to reduce it first with a reducing agent like DTT or TCEP. The reducing agent must then be removed (e.g., by dialysis or a desalting column) before adding this compound.
-
Labeling Reaction:
-
To the purified protein solution, add the this compound stock solution to achieve a final molar excess of this compound over the protein's thiol groups (typically a 5- to 20-fold molar excess).
-
Incubate the reaction mixture at room temperature or 4°C for 1 to 2 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction: Add a quenching reagent (e.g., L-cysteine to a final concentration of 1-5 mM) to react with any excess this compound and stop the labeling reaction. Incubate for 15-30 minutes.
-
Removal of Excess Reagents: Separate the labeled protein from unreacted this compound, the quenching reagent, and byproducts using a desalting column, dialysis, or a similar buffer exchange method.
-
Verification of Labeling: Confirm the successful labeling of the protein using techniques such as mass spectrometry (to detect the mass shift corresponding to the this compound adduct) or by observing a change in the protein's properties (e.g., electrophoretic mobility if the charge is significantly altered).
Mandatory Visualizations
Conclusion
This compound is a powerful and versatile tool for probing the structure and function of proteins, particularly in the context of cysteine accessibility. Its specific and rapid reaction with thiol groups, coupled with its positive charge and membrane impermeability, allows for precise mapping of protein topology and conformational changes. A thorough understanding of its mechanism of action and the factors that influence its reactivity is crucial for the design and interpretation of experiments. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their scientific endeavors, from basic research to drug development applications.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. quora.com [quora.com]
- 6. Effects of ionic strength on the rates of reaction between ions in solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Unveiling Protein Architecture: A Technical Guide to MTSET in Structural Analysis
An in-depth exploration of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) and its pivotal role in elucidating protein structure and function, tailored for researchers, scientists, and drug development professionals.
Introduction
In the intricate world of molecular biology and drug discovery, understanding the three-dimensional structure of proteins is paramount. This knowledge underpins the mechanisms of biological function, disease pathogenesis, and the rational design of novel therapeutics. One powerful chemical probe that has revolutionized the study of protein topography, particularly for membrane proteins, is [2-(trimethylammonium)ethyl] methanethiosulfonate, commonly known as this compound. This guide provides a comprehensive overview of this compound's applications, focusing on the core methodology of Substituted Cysteine Accessibility Mapping (SCAM), detailed experimental protocols, and its implications for drug development.
This compound is a positively charged, water-soluble, and membrane-impermeant thiol-specific reagent. These properties are key to its utility: it can only react with sulfhydryl groups (from cysteine residues) that are exposed to the aqueous environment. The SCAM technique leverages this specificity to map the accessibility of individual amino acid residues within a protein. By systematically replacing native amino acids with cysteine, one at a time, and then probing their reactivity with this compound, researchers can deduce which residues are solvent-exposed. This is particularly valuable for identifying the residues that line the pores of ion channels or form the external surfaces of other complex proteins.
Core Principles of Substituted Cysteine Accessibility Mapping (SCAM)
The SCAM methodology is a cornerstone of membrane protein structural analysis and relies on a logical and powerful workflow. The fundamental principle is that the covalent modification of an engineered cysteine by this compound will induce a measurable change in the protein's function if that cysteine is located in a functionally important and solvent-accessible region. For ion channels, this functional change is typically a modification of the ionic current, which can be precisely measured using electrophysiological techniques.
The process begins with site-directed mutagenesis, where a series of protein variants are created, each with a single cysteine introduced at a different position. These variants are then expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells. The functional properties of the protein are measured before and after the application of this compound.
There are three primary outcomes for each cysteine mutant:
-
No effect: this compound application does not alter the protein's function. This implies the cysteine is not accessible to the aqueous environment (i.e., it is buried within the protein core or the lipid membrane) or its modification does not impact function.
-
Functional modification: this compound reacts with the cysteine, causing a significant and irreversible change in protein function (e.g., channel opening, closing, or altered conductance). This indicates the residue is solvent-accessible and located in a functionally critical domain.
-
No protein function: The initial cysteine mutation itself renders the protein non-functional, suggesting the original residue was critical for proper folding or function.
By collating the results from a series of cysteine mutants across a region of interest, a detailed accessibility map can be constructed, revealing protein topology and identifying key structural features like channel pores and crevices between transmembrane helices.[1]
Applications in Protein Structure Analysis
Mapping Ion Channel Pores
A primary application of this compound-based SCAM is the elucidation of the structure of ion channel pores.[2] By identifying which residues are accessible to this compound from the extracellular or intracellular solution, researchers can delineate the aqueous pathway through which ions traverse the membrane. When this analysis is performed on channels in different states (e.g., open, closed, inactivated), it can reveal the conformational changes that underlie channel gating. For instance, residues that are only accessible in the open state are likely part of the gating mechanism that physically opens and closes the pore.
Determining Transmembrane Topology
SCAM is a powerful tool for experimentally verifying the transmembrane topology of polytopic membrane proteins.[3] Since this compound is membrane-impermeant, it will only react with cysteines in extracellular or intracellular loops and the aqueous-exposed portions of transmembrane domains. By testing accessibility from either side of the membrane, one can map the protein's orientation and folding within the lipid bilayer. This is crucial for understanding how these proteins function as receptors, transporters, and channels.
Probing Conformational Changes
The dynamic nature of proteins is central to their function. This compound can be used as a probe to detect conformational changes associated with protein activity, such as the binding of a ligand or a change in membrane voltage.[4] By measuring the rate of this compound modification under different conditions, it is possible to infer changes in the accessibility of specific residues, providing insights into the protein's structural rearrangements during its functional cycle.
Applications in Drug Development
Identifying and characterizing binding sites on protein targets is a critical step in drug discovery.[5][6] While not a direct screening method, this compound-based SCAM provides high-resolution structural information that is invaluable for this process.
By mapping the solvent-accessible surfaces of a target protein, SCAM can identify potential "hot spots" or pockets where a small molecule drug might bind.[7] Furthermore, if a putative drug is known to bind to a protein, SCAM can be used to map the location of the binding site. This is achieved through protection experiments: if a bound drug molecule sterically hinders this compound from accessing a nearby cysteine, it "protects" that residue from modification. By identifying which cysteines are protected by the drug, researchers can pinpoint the drug's binding pocket with amino acid-level resolution. This information is crucial for understanding the mechanism of action and for the structure-based design of more potent and selective inhibitors.
Experimental Protocols and Data
The successful application of this compound in protein structure analysis hinges on meticulous experimental design and execution. Below are generalized protocols for a typical SCAM experiment on an ion channel expressed in Xenopus oocytes, along with examples of the quantitative data generated.
Key Experimental Methodologies
1. Site-Directed Mutagenesis:
-
Objective: To create a series of DNA constructs, each encoding the target protein with a single, unique cysteine residue at a specific position.
-
Protocol:
-
Start with the wild-type cDNA of the target protein cloned into an appropriate expression vector (e.g., pGEM).
-
If the wild-type protein contains reactive native cysteines, they should first be mutated to a non-reactive residue like serine or alanine to create a "cysteine-less" background.
-
For each position of interest, use a commercial site-directed mutagenesis kit (e.g., QuikChange) with custom-designed primers to introduce a cysteine codon (TGC or TGT).
-
Verify the sequence of each mutant construct by DNA sequencing to ensure only the intended mutation is present.
-
Linearize the plasmid DNA and synthesize capped RNA (cRNA) using an in vitro transcription kit.
-
2. Protein Expression in Xenopus Oocytes:
-
Objective: To express the cysteine mutant proteins in a robust system suitable for electrophysiological recording.
-
Protocol:
-
Harvest and prepare stage V-VI oocytes from a female Xenopus laevis.
-
Inject each oocyte with approximately 50 nL of the cRNA solution (at a concentration of ~1 µg/µL).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., modified Barth's solution) to allow for protein expression and insertion into the cell membrane.
-
3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Objective: To measure the ionic currents flowing through the expressed channels and assess their modification by this compound.
-
Protocol:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., a specific buffer with defined ion concentrations).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps or pulses to elicit ionic currents through the channels of interest. Record the baseline current.
-
Introduce this compound into the perfusion solution at a defined concentration (typically 0.1-2.0 mM) and for a specific duration.
-
Continuously monitor the current during and after this compound application to observe any changes.
-
After the reaction reaches completion, wash out the this compound and record the final, modified current.
-
Data Presentation and Interpretation
The primary data from a SCAM experiment is the change in current amplitude upon this compound application. This data can be used to calculate the rate of modification, which reflects the accessibility of the cysteine residue.
Table 1: Sample Quantitative Data from a Hypothetical SCAM Experiment on a Channel Pore Helix
| Residue Position | Cysteine Mutant | Initial Current (µA) | Final Current (µA) | % Inhibition | Second-Order Rate Constant (M⁻¹s⁻¹) | Accessibility |
| 340 | V340C | -5.2 | -5.1 | 2% | < 1 | Inaccessible |
| 341 | A341C | -4.8 | -0.5 | 90% | 1500 | Accessible |
| 342 | T342C | -5.5 | -5.4 | 2% | < 1 | Inaccessible |
| 343 | I343C | -4.9 | -4.8 | 2% | < 1 | Inaccessible |
| 344 | W344C | -5.1 | -0.8 | 84% | 1250 | Accessible |
| 345 | V345C | -5.3 | -5.3 | 0% | < 1 | Inaccessible |
| 346 | L346C | -4.7 | -4.6 | 2% | < 1 | Inaccessible |
| 347 | L347C | -5.0 | -1.1 | 78% | 980 | Accessible |
Data in this table is illustrative and does not represent a specific real-world experiment.
From this data, a clear pattern emerges: residues at positions 341, 344, and 347 are highly accessible to this compound, while the intervening residues are not. This periodic pattern is a strong indicator of an α-helical structure, where one face of the helix lines the aqueous pore and the other face is buried within the protein or lipid environment.
Visualizing Workflows and Relationships
Diagrams are essential for conceptualizing the complex workflows and logical relationships in SCAM experiments.
Conclusion
This compound, through its application in Substituted Cysteine Accessibility Mapping, remains an indispensable tool in structural biology. It provides a relatively straightforward yet powerful method to gain high-resolution structural and dynamic information about proteins, especially complex membrane proteins that are often challenging to study with traditional techniques like X-ray crystallography or NMR. For researchers in basic science and drug development, this compound-based SCAM offers a robust methodology to map functional domains, validate structural models, understand conformational dynamics, and precisely identify drug binding sites, thereby accelerating the path from fundamental biological understanding to therapeutic innovation.
References
- 1. Skerrett M et al. (2001), Application of SCAM (substituted cysteine acces... - Paper [echinobase.org]
- 2. youtube.com [youtube.com]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the binding sites of challenging drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Mapping proteins to reveal secret drug binding pockets | Drug Discovery News [drugdiscoverynews.com]
Understanding MTSET in Ion Channel Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) in the study of ion channels. This compound is a sulfhydryl-reactive reagent that has become an invaluable tool for elucidating the structure-function relationships of these critical membrane proteins. Through a technique known as Substituted Cysteine Accessibility Method (SCAM), this compound allows for the probing of channel architecture, the mapping of channel pores, and the investigation of the conformational changes that underlie channel gating.
Core Principles: The Chemistry and Application of this compound
This compound is a positively charged, membrane-impermeable methanethiosulfonate (MTS) reagent. Its utility in ion channel research stems from its ability to covalently modify cysteine residues introduced into a protein via site-directed mutagenesis. The core principle of the Substituted Cysteine Accessibility Method (SCAM) involves replacing a native amino acid with a cysteine at a specific position within the ion channel protein. The subsequent application of this compound reveals whether this engineered cysteine is accessible to the aqueous environment.
The reaction between the sulfhydryl group of the cysteine and this compound results in the formation of a disulfide bond, tethering a positively charged moiety to the protein. This modification can induce a measurable change in the channel's function, such as altered conductance, gating kinetics, or pharmacology. By systematically introducing cysteines at different positions and observing the effects of this compound, researchers can deduce which residues line the channel pore, are exposed in the vestibules, or undergo changes in accessibility during channel opening and closing.
Quantitative Data from this compound Application in Ion Channel Studies
The functional consequences of this compound modification provide quantitative insights into the structural dynamics of ion channels. The following tables summarize key findings from studies on various types of ion channels.
| Ion Channel Type | Target Channel | Cysteine Mutant | This compound Concentration | Application Time | Observed Effect | Reference |
| Voltage-Gated Sodium Channel | Nav1.5 | V1763C | 1 mM (internal) | 5 minutes | - Hyperpolarizing shift in steady-state inactivation- Slowed recovery from inactivation | [1] |
| Voltage-Gated Sodium Channel | Nav1.5 | Y1767C | 1 mM (internal) | 5 minutes | - Significant inhibition of Na+ current- Slowed recovery from inactivation | [1] |
| Voltage-Gated Potassium Channel | Shaker | F370C | 0.5 mM (internal) | 24 seconds | - Complete block of ionic current | [2] |
| Voltage-Gated Potassium Channel | Shaker | I470C | Not Specified | Not Specified | - 63-fold slower recovery from inactivation (with MMTS, a similar MTS reagent) | [3] |
| Ligand-Gated Ion Channel | Nicotinic Acetylcholine Receptor | αL247C | 50 µM | 30 seconds | - Irreversible channel block | |
| Chloride Channel | CFTR (cys-less) | N/A | 1.97 mM (Kd at -80mV) | Not Applicable | - Voltage-dependent open channel block (non-covalent) | [4] |
Experimental Protocols: Substituted Cysteine Accessibility Method (SCAM) using this compound
The following provides a generalized yet detailed protocol for a typical SCAM experiment utilizing patch-clamp electrophysiology to assess the functional consequences of this compound modification.
Molecular Biology and Cell Preparation
-
Site-Directed Mutagenesis: Introduce a single cysteine residue at the desired position in the ion channel's cDNA using standard molecular biology techniques. It is crucial to use a "cysteine-less" channel construct as a backbone to avoid confounding reactions with native cysteines.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, Xenopus oocytes) and transfect the cells with the cysteine-mutant ion channel cDNA. Allow for sufficient time for protein expression (typically 24-48 hours).
Electrophysiological Recording
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM) in water or an appropriate buffer immediately before use. This compound is prone to hydrolysis.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell or inside-out patch-clamp configuration to record the ionic currents flowing through the expressed channels.
-
Obtain a stable baseline recording of the channel's activity in the absence of this compound. This includes measuring parameters such as current amplitude, activation and deactivation kinetics, and steady-state inactivation.
-
For studying state-dependent modification, use appropriate voltage protocols to hold the channel in the desired conformational state (e.g., resting, open, or inactivated).
-
This compound Application and Data Acquisition
-
This compound Application: Perfuse the this compound-containing solution onto the cell or excised patch. The concentration and application time will vary depending on the specific channel and the accessibility of the cysteine residue (see table above for examples).
-
Data Acquisition: Continuously monitor the ion channel current during and after this compound application. Record any changes in the electrophysiological parameters.
-
Washout: After the desired application time, wash out the this compound solution and continue recording to assess the reversibility of the observed effects. Covalent modification by this compound is expected to be irreversible.
Data Analysis
-
Quantification of Modification: Measure the change in current amplitude or other gating parameters as a function of time during this compound application.
-
Calculation of Reaction Rate: The pseudo-first-order rate constant of modification (k) can be calculated from the time course of the current change using the following equation:
-
I(t) = I₀ * e^(-k[this compound]t)
-
Where I(t) is the current at time t, I₀ is the initial current, and [this compound] is the concentration of this compound.
-
-
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed effects of this compound.
Mandatory Visualizations
Experimental Workflow for SCAM with Patch-Clamp Recording
Caption: Workflow for SCAM using patch-clamp electrophysiology.
Signaling Pathway of an NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, is a key player in synaptic plasticity and has been a subject of structural studies using this compound. The following diagram illustrates a simplified signaling cascade initiated by NMDA receptor activation.
Caption: Simplified NMDA receptor signaling pathway.
References
Probing Protein Dynamics: An In-depth Technical Guide to MTSET for Studying Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamic nature of proteins is fundamental to deciphering their function and to the development of novel therapeutics. [2-(Trimethylammonium)ethyl] methanethiosulfonate, bromide (MTSET) is a powerful, positively charged, thiol-reactive reagent that has become an invaluable tool for investigating protein conformational changes. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in the study of protein dynamics, with a particular focus on membrane proteins such as ion channels, G-protein coupled receptors (GPCRs), and transporters.
The primary methodology employing this compound is the Substituted Cysteine Accessibility Method (SCAM). This technique involves the site-directed mutagenesis of a target protein to introduce a cysteine residue at a specific position. The accessibility of this engineered cysteine to this compound in the surrounding aqueous environment is then assessed. Changes in the accessibility of the cysteine residue to this compound upon stimulation (e.g., by ligand binding, voltage change, or substrate transport) provide direct insights into the conformational rearrangements of the protein.
Core Principles of this compound and SCAM
This compound is a water-soluble compound that rapidly and specifically reacts with the sulfhydryl group of a cysteine residue to form a disulfide bond.[1][2] This covalent modification introduces a bulky, positively charged moiety onto the protein. The rate of this reaction is dependent on the accessibility of the cysteine residue to the aqueous environment.[1][2] Therefore, by measuring the rate of modification by this compound, researchers can infer the solvent accessibility of the engineered cysteine.
The SCAM workflow can be summarized as follows:
-
Site-Directed Mutagenesis: Introduction of a unique cysteine residue at a specific position in the protein of interest. Often, this is done in a "cysteine-less" background where all native, non-essential cysteines have been mutated to another amino acid to avoid off-target labeling.[3]
-
Protein Expression and Purification: Expression of the mutant protein in a suitable system (e.g., Xenopus oocytes, mammalian cells, or bacterial systems) followed by purification, particularly for in vitro studies.
-
This compound Labeling: Exposure of the protein to this compound under controlled conditions.
-
Functional Analysis: Assessment of the functional consequences of this compound modification. This can be measured using various techniques such as electrophysiology for ion channels, ligand binding assays for GPCRs, or transport assays for transporters.[1]
-
Data Analysis: Quantification of the rate and extent of modification to infer changes in cysteine accessibility and, by extension, protein conformation.
Experimental Protocols
Site-Directed Cysteine Mutagenesis
The introduction of a cysteine residue at a specific site is a prerequisite for a SCAM experiment. Standard molecular biology techniques are used for this purpose.
Materials:
-
Plasmid DNA encoding the protein of interest
-
Mutagenic primers containing the desired cysteine codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Protocol:
-
Design and synthesize forward and reverse mutagenic primers that anneal to the template DNA and contain the desired mutation.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.
-
Digest the PCR product with DpnI to remove the methylated parental DNA template.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed cells and isolate the plasmid DNA.
-
Verify the desired mutation by DNA sequencing.
Protein Expression
The choice of expression system depends on the protein of interest and the functional assay to be used. For membrane proteins, common systems include Xenopus laevis oocytes, mammalian cell lines (e.g., HEK293, CHO), and for some bacterial proteins, E. coli.
This compound Labeling and Functional Analysis (Example: Electrophysiology of Ion Channels)
This protocol describes the application of this compound to cysteine-mutant ion channels expressed in Xenopus oocytes or cultured cells during electrophysiological recording.
Materials:
-
This compound stock solution (e.g., 100 mM in water, stored at -20°C)
-
Extracellular recording solution appropriate for the ion channel being studied
-
Two-electrode voltage clamp or patch-clamp setup
-
Data acquisition and analysis software
Protocol:
-
Prepare fresh dilutions of this compound in the extracellular recording solution immediately before use. A typical final concentration is 1 mM.[2]
-
Establish a stable whole-cell or single-channel recording from a cell expressing the cysteine-mutant ion channel.
-
Record the baseline channel activity in the absence of this compound.
-
Perfuse the cell with the this compound-containing solution for a defined period (e.g., 1-5 minutes).[1]
-
Monitor the change in channel current in real-time. A change in current (inhibition or potentiation) indicates that this compound has modified the introduced cysteine and that this modification affects channel function.
-
Wash out the this compound and observe if the effect is reversible. Covalent modification by this compound is generally irreversible, but non-specific, reversible block can occur at high concentrations.[3]
-
To study state-dependent accessibility, apply this compound in the presence and absence of a stimulus that alters the channel's conformational state (e.g., a ligand for a ligand-gated channel, or a specific membrane potential for a voltage-gated channel).
Quantification of Labeling Efficiency
It is crucial to determine the efficiency of the this compound labeling reaction. This can be assessed indirectly through functional assays or more directly using biochemical methods.
Biochemical Quantification:
-
After labeling the protein with a biotinylated this compound analogue, the protein can be purified.
-
The labeled protein is then subjected to SDS-PAGE and Western blotting using a streptavidin-HRP conjugate to detect the biotin tag.
-
The intensity of the band provides a semi-quantitative measure of labeling.[4]
Mass Spectrometry: For more precise quantification, mass spectrometry can be used to identify the modified cysteine residue and determine the extent of labeling.[5]
Data Presentation: Quantitative Analysis of this compound Accessibility
The rate of modification by this compound provides a quantitative measure of the accessibility of the introduced cysteine. This can be determined by fitting the time course of the change in function (e.g., current) to a single exponential function. The second-order rate constant can then be calculated by dividing the observed rate constant by the concentration of this compound.
Table 1: Hypothetical Data on State-Dependent this compound Modification of a Ligand-Gated Ion Channel
| Cysteine Mutant | Channel State | This compound Concentration (mM) | Observed Rate Constant (s⁻¹) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| A100C | Closed | 1 | 0.05 | 50 |
| A100C | Open | 1 | 0.5 | 500 |
| B200C | Closed | 1 | 0.2 | 200 |
| B200C | Open | 1 | 0.2 | 200 |
This table illustrates how changes in the second-order rate constant can reveal state-dependent conformational changes. For mutant A100C, the cysteine at position 100 is ten times more accessible in the open state, suggesting this region undergoes a significant conformational change upon channel gating. In contrast, the accessibility of cysteine at position 200 (mutant B200C) is state-independent.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound.
Caption: General experimental workflow for a SCAM study.
Caption: Probing ion channel gating with this compound.
Caption: this compound analysis of the alternating access mechanism in transporters.
Applications in Drug Development
The insights gained from this compound studies have significant implications for drug development.
-
Mapping Drug Binding Sites: By introducing cysteines into a putative binding pocket, researchers can assess whether the presence of a drug protects the cysteine from modification by this compound. This provides evidence for the direct interaction of the drug with that specific site.[5]
-
Understanding the Mechanism of Action of Allosteric Modulators: this compound can be used to probe the conformational changes induced by allosteric modulators, which bind to sites distinct from the primary ligand binding site. This is crucial for developing drugs with more specific and subtle effects on protein function.
-
Screening for Compounds that Induce Specific Conformational States: In high-throughput screening campaigns, this compound can be used as a tool to identify compounds that stabilize a particular conformational state of a target protein.
Conclusion
This compound, in conjunction with the Substituted Cysteine Accessibility Method, is a robust and versatile technique for investigating the conformational dynamics of proteins. Its ability to provide site-specific information about solvent accessibility in different functional states has made it an indispensable tool in the study of ion channels, GPCRs, and transporters. The information gleaned from this compound experiments not only enhances our fundamental understanding of protein function but also provides a valuable platform for the rational design and screening of novel therapeutic agents. As protein structure determination methods continue to advance, this compound-based approaches will remain a critical complementary tool for elucidating the dynamic processes that are central to protein function.
References
Probing the Architectural Landscape of Proteins: A Technical Guide to MTSET in Topology Mapping
The determination of protein topology, particularly for membrane-spanning proteins, is a cornerstone of modern structural biology and a critical component of drug development. Understanding which segments of a protein are exposed to the extracellular environment, embedded within the membrane, or facing the cytoplasm is fundamental to elucidating its function and interaction with potential therapeutic agents. Among the powerful chemical probe techniques available, the use of [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) within the framework of the Substituted Cysteine Accessibility Method (SCAM) has emerged as a robust and versatile approach. This guide provides an in-depth technical overview of the principles, experimental protocols, and data interpretation associated with the use of this compound for researchers, scientists, and drug development professionals.
The Core Principle: Substituted Cysteine Accessibility Method (SCAM) with this compound
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the topology of proteins and identify amino acid residues that line a channel or a binding pocket. The method relies on the introduction of cysteine mutations at specific positions in a protein that originally lacks reactive cysteines. The accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents, such as this compound, is then assessed.
This compound is a positively charged, water-soluble methanethiosulfonate (MTS) reagent. Its utility in SCAM stems from several key properties:
-
High Reactivity with Sulfhydryl Groups: this compound rapidly and specifically reacts with the sulfhydryl group of cysteine residues to form a disulfide bond.
-
Membrane Impermeability: Due to its positive charge, this compound cannot cross the cell membrane. This property is crucial for distinguishing between extracellularly and intracellularly exposed residues.
-
Functional Consequence: The covalent modification of a cysteine residue by this compound introduces a bulky, charged moiety. This modification can lead to a measurable change in protein function, such as altered ion channel conductance or transporter activity, which serves as a reporter for the labeling reaction.
The logic of the experiment is straightforward: if a cysteine residue at a specific position is accessible to this compound applied to the extracellular side of the membrane, then that residue must be located in an extracellularly exposed region of the protein. Conversely, if the residue is not modified by extracellular this compound but is modified when the membrane is permeabilized, it is likely located in a cytoplasmic or transmembrane domain.
Experimental Workflow and Data Interpretation
The general workflow for a SCAM experiment using this compound involves several key steps, from molecular biology to functional analysis.
A key piece of quantitative data derived from these experiments is the second-order rate constant for the reaction between this compound and the introduced cysteine. This rate provides a quantitative measure of the residue's accessibility.
Quantitative Data from this compound Accessibility Studies
The following table summarizes representative quantitative data from SCAM studies using this compound, illustrating the range of observed reaction rates and their interpretation.
| Protein Target | Residue Position | Condition | Second-Order Rate Constant (M⁻¹s⁻¹) | Accessibility | Reference |
| Shaker K⁺ Channel | T449C | Open State | ~ 2,500 | High | (Larsson et al., 1996) |
| Shaker K⁺ Channel | T449C | Closed State | ~ 250 | Low | (Larsson et al., 1996) |
| CFTR | G334C | Extracellular | ~ 5,000 | High | (Chen et al., 2005) |
| CFTR | R334C | Extracellular | ~ 10 | Very Low | (Chen et al., 2005) |
| LacY Permease | F27C | Cytoplasmic | Not reactive to external this compound | Inaccessible | (Venkatesan & Kaback, 2004) |
Key Experimental Protocols
Detailed methodologies are critical for the successful application of SCAM with this compound. Below are generalized protocols for two common experimental systems.
Protocol 1: this compound Application in Xenopus Oocytes using Two-Electrode Voltage Clamp
This protocol is widely used for studying ion channels and electrogenic transporters expressed in Xenopus oocytes.
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the cysteine-substituted protein of interest.
-
Incubate oocytes for 2-7 days at 16-18°C to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.
-
Establish a stable baseline recording of the protein's activity (e.g., ion current in response to a voltage step or ligand application).
-
-
This compound Application:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in water) immediately before use.
-
Dilute the this compound stock into the recording solution to the desired final concentration (typically 0.1 - 2 mM).
-
Switch the perfusion to the this compound-containing solution.
-
-
Data Acquisition and Analysis:
-
Continuously monitor the functional parameter (e.g., current amplitude) during this compound application.
-
The rate of change in the functional parameter reflects the rate of cysteine modification.
-
Fit the time course of the functional change to a single-exponential function to determine the pseudo-first-order rate constant.
-
Calculate the second-order rate constant by dividing the pseudo-first-order rate constant by the this compound concentration.
-
Protocol 2: this compound Labeling of Proteins in Mammalian Cells
This protocol is suitable for studying proteins endogenously or heterologously expressed in cultured mammalian cells.
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293, CHO) under standard conditions.
-
Transfect cells with a plasmid encoding the cysteine-substituted protein of interest.
-
Allow 24-48 hours for protein expression.
-
-
Cell Preparation:
-
Wash the cells with a suitable buffer (e.g., ice-cold PBS) to remove media components.
-
For assays on intact cells, proceed directly to the labeling step.
-
For assays requiring access to the intracellular face, prepare cell lysates or isolated membranes.
-
-
This compound Labeling:
-
Prepare a fresh solution of this compound in the appropriate buffer.
-
Incubate the cells (or cell preparation) with the this compound solution for a defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
Quench the reaction by adding a scavenger molecule like L-cysteine or β-mercaptoethanol, followed by washing.
-
-
Assessment of Labeling:
-
Functional Assay: If the protein has a measurable activity (e.g., transport of a radiolabeled substrate), perform the functional assay on the this compound-treated and control cells.
-
Biochemical Assay: The covalent modification can also be detected by a shift in molecular weight on an SDS-PAGE gel, particularly if a larger MTS reagent is used, or through biotin-avidin blotting if a biotinylated MTS reagent is employed.
-
Signaling Pathways and Logical Relationships
This compound can be instrumental in dissecting the conformational changes that underlie signaling processes. For instance, in ligand-gated ion channels, this compound can be used to probe the accessibility of residues in the closed versus the open state, providing insights into the gating mechanism.
This diagram illustrates how this compound can differentiate between the closed and open states of a ligand-gated ion channel. A cysteine residue that is inaccessible in the closed state becomes exposed to this compound upon ligand binding and channel opening, leading to a rapid modification that can be functionally monitored.
Conclusion
This compound, when used in conjunction with the Substituted Cysteine Accessibility Method, is a powerful tool for elucidating the topology and conformational dynamics of proteins. Its membrane impermeability and rapid reaction with accessible cysteines allow for a precise mapping of extracellularly exposed domains. By correlating the rate of this compound modification with changes in protein function, researchers can gain high-resolution insights into protein architecture and the molecular movements that underlie their biological roles. The detailed protocols and quantitative framework presented in this guide offer a solid foundation for the application of this technique in both basic research and drug development endeavors.
An In-depth Technical Guide to MTSET's Role in the Functional Characterization of Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET) in the functional characterization of proteins. This compound is a sulfhydryl-reactive reagent that plays a pivotal role in the Substituted-Cysteine Accessibility Method (SCAM), a powerful technique for probing protein structure, function, and conformational dynamics. This document details the underlying principles of this compound chemistry, provides in-depth experimental protocols, presents quantitative data from key studies, and visualizes experimental workflows and signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a positively charged, membrane-impermeant methanethiosulfonate (MTS) reagent. Its utility in protein science stems from its high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine residues. The core of its application lies in the Substituted-Cysteine Accessibility Method (SCAM), which combines site-directed mutagenesis with chemical modification. In SCAM, a cysteine residue is introduced at a specific position in a protein of interest, which is often devoid of other reactive cysteines. The accessibility of this engineered cysteine to this compound, a membrane-impermeant molecule, provides information about its location relative to the cell membrane and its solvent exposure.
The reaction between this compound and a cysteine residue results in the formation of a disulfide bond, covalently attaching the charged trimethylammonium ethyl group to the protein. This modification introduces a positive charge and steric bulk at the site of the cysteine, which can lead to a measurable change in the protein's function, such as altered ion channel conductance or receptor signaling. By observing these functional changes, researchers can infer the role of the modified residue in the protein's activity.
Key Applications of this compound in Protein Research
This compound has proven to be an invaluable tool in several areas of protein research, most notably in the study of membrane proteins like ion channels and G-protein coupled receptors (GPCRs).
Probing the Structure and Function of Ion Channels
This compound is extensively used to map the lining of ion channel pores and to understand the conformational changes associated with channel gating. By systematically introducing cysteine residues along the channel's transmembrane domains and assessing their accessibility to this compound from either the extracellular or intracellular side, researchers can identify which residues are exposed to the aqueous pore. Furthermore, the functional consequence of this compound modification (e.g., channel block or altered conductance) provides insights into the role of specific residues in ion permeation and selectivity.
Investigating Conformational Dynamics of G-Protein Coupled Receptors (GPCRs)
The activation of GPCRs involves significant conformational changes. This compound can be employed to probe these dynamic rearrangements. By introducing cysteines at various positions within the receptor and applying this compound in the presence and absence of ligands (agonists or antagonists), it is possible to identify regions of the receptor that become more or less accessible upon activation. This provides a detailed picture of the structural changes that link ligand binding to G-protein coupling and downstream signaling.
Quantitative Data from this compound-based Studies
The functional effects of this compound modification are often quantifiable, providing valuable data for understanding protein mechanisms. The following tables summarize quantitative data from studies utilizing this compound.
Table 1: Effect of this compound on Succinate Transport by Cysteine-Substituted Mutants of a Dicarboxylate Transporter
| Mutant | Position | This compound Concentration (mM) | Incubation Time (min) | Inhibition of Succinate Transport (%) |
| T483C | Transmembrane Helix XI | 1 | 5 | ~90 |
| T484C | Transmembrane Helix XI | 1 | 5 | ~85 |
| L485C | Transmembrane Helix XI | 1 | 5 | ~95 |
| L487C | Transmembrane Helix XI | 1 | 5 | ~90 |
| I489C | Transmembrane Helix XI | 1 | 5 | ~95 |
| M493C | Transmembrane Helix XI | 1 | 5 | ~80 |
| A491C | Transmembrane Helix XI | 1 | 5 | Minimal |
| Q495C | Transmembrane Helix XI | 1 | 5 | Minimal |
| Y503C | Transmembrane Helix XI | 1 | 5 | ~40 |
Data adapted from a study on a succinate transporter, illustrating how this compound modification of specific residues can inhibit transport activity, thereby identifying residues crucial for the transport mechanism.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
General Protocol for Substituted-Cysteine Accessibility Method (SCAM)
This protocol outlines the general steps for performing a SCAM experiment to assess the solvent accessibility of a specific residue in a membrane protein.
Materials:
-
Expression system for the protein of interest (e.g., Xenopus oocytes, mammalian cell line)
-
Site-directed mutagenesis kit
-
Plasmids encoding the wild-type and cysteine-less versions of the protein
-
This compound stock solution (typically 100 mM in water, prepared fresh)
-
Appropriate buffers for cell maintenance and functional assays (e.g., electrophysiology recording solution)
-
Equipment for functional analysis (e.g., two-electrode voltage clamp for oocytes, patch-clamp setup for cells)
Methodology:
-
Site-Directed Mutagenesis:
-
Create a "cysteine-less" version of the target protein by mutating all native, reactive cysteine residues to a non-reactive amino acid like serine or alanine.
-
Confirm that the cysteine-less mutant retains normal function.
-
Introduce single cysteine mutations at the desired positions within the cysteine-less background.
-
Verify all mutations by DNA sequencing.
-
-
Protein Expression:
-
Express the wild-type, cysteine-less, and single-cysteine mutant proteins in the chosen expression system.
-
Allow sufficient time for protein expression and trafficking to the plasma membrane.
-
-
Functional Assay - Baseline Measurement:
-
Perform a baseline functional assay on the expressed proteins. For an ion channel, this would involve recording the current in response to a specific stimulus. For a transporter, this would be measuring the uptake or efflux of its substrate.
-
-
This compound Labeling:
-
Prepare a fresh working solution of this compound in the appropriate buffer. The final concentration typically ranges from 0.1 to 2 mM.
-
Apply the this compound solution to the cells expressing the protein of interest. The incubation time can range from 30 seconds to 10 minutes, depending on the reactivity of the cysteine residue.
-
As this compound is membrane-impermeant, application to the extracellular solution will only label accessible cysteines on the outer face of the protein.
-
-
Washout and Functional Assay - Post-Labeling Measurement:
-
Thoroughly wash the cells with this compound-free buffer to remove any unreacted reagent.
-
Repeat the functional assay performed in step 3.
-
A change in function (e.g., inhibition or potentiation of current) after this compound treatment indicates that the introduced cysteine is accessible and that its modification impacts protein function.
-
-
Data Analysis:
-
Quantify the change in function before and after this compound application.
-
Compare the effects of this compound on the single-cysteine mutants to the wild-type and cysteine-less controls. The cysteine-less control should show no effect from this compound, confirming the specificity of the reaction.
-
Protocol for Assessing Solvent Accessibility of a Membrane Protein using Electrophysiology
This protocol details the use of this compound in conjunction with two-electrode voltage clamp recording in Xenopus oocytes to study an ion channel.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the wild-type, cysteine-less, and single-cysteine mutant ion channels
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
This compound stock solution (100 mM in water)
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with cRNA encoding the desired ion channel constructs.
-
Incubate the oocytes for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording - Baseline:
-
Place an oocyte in the recording chamber and impale it with two electrodes.
-
Clamp the oocyte at a holding potential (e.g., -80 mV).
-
Perfuse the oocyte with the recording solution and elicit a baseline current by applying the appropriate stimulus (e.g., a voltage step or application of a ligand).
-
-
This compound Application:
-
Prepare the desired concentration of this compound in the recording solution.
-
Switch the perfusion to the this compound-containing solution and apply it to the oocyte for a defined period (e.g., 2 minutes).
-
-
Washout and Post-MTSET Recording:
-
Switch the perfusion back to the standard recording solution to wash out the this compound.
-
After a sufficient washout period, elicit a current using the same stimulus as in the baseline recording.
-
-
Analysis:
-
Compare the current amplitude before and after this compound application.
-
A significant change in current indicates that the cysteine residue is accessible and that its modification affects channel function.
-
The rate of modification can also be determined by repeatedly pulsing with the stimulus during the this compound application and fitting the decay of the current to an exponential function.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the application of this compound.
Caption: Workflow for the Substituted-Cysteine Accessibility Method (SCAM).
Caption: Mapping an ion channel pore with membrane-impermeant this compound.
Caption: Probing GPCR conformational changes with this compound.
Conclusion
This compound is a versatile and powerful tool for the functional characterization of proteins, particularly membrane proteins. Its ability to specifically modify accessible cysteine residues, coupled with functional assays, provides invaluable insights into protein structure, dynamics, and mechanism of action. The Substituted-Cysteine Accessibility Method, underpinned by reagents like this compound, continues to be a cornerstone of modern protein science, enabling researchers to unravel the intricate workings of complex biological macromolecules. This guide provides a foundational understanding and practical framework for the application of this compound in your research endeavors.
Methodological & Application
Probing Ion Channel Dynamics: Application Notes and Protocols for MTSET in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) in conjunction with patch-clamp electrophysiology. These guidelines are designed to assist researchers in elucidating the structure-function relationships of ion channels, a critical aspect of neuroscience research and drug discovery.
Introduction to this compound and Substituted Cysteine Accessibility Method (SCAM)
This compound is a positively charged, membrane-impermeant sulfhydryl-reactive methanethiosulfonate (MTS) reagent. It is a powerful tool in the Substituted Cysteine Accessibility Method (SCAM), a biochemical technique used to identify amino acid residues that line the aqueous pathways of ion channels or are exposed to the extracellular or intracellular environment during channel gating.
The principle of SCAM involves site-directed mutagenesis to replace a residue of interest with a cysteine. The accessibility of this engineered cysteine to modification by this compound is then assessed using patch-clamp electrophysiology. Covalent modification of the cysteine by this compound introduces a bulky, charged moiety, which often results in a measurable and irreversible change in the ion channel's biophysical properties, such as conductance, gating kinetics, or ion selectivity. By observing these changes, researchers can infer the location and functional role of the modified residue.
The voltage-clamp technique is particularly well-suited for these studies as it allows for precise control of the membrane potential, enabling the investigation of state-dependent accessibility of the introduced cysteine. For instance, a cysteine residue may only be accessible to this compound when the channel is in the open or inactivated state, providing valuable insights into the conformational changes that occur during channel gating.
Experimental Protocols
This section outlines a generalized protocol for the application of this compound in whole-cell patch-clamp recordings. Specific parameters such as cell type, ion channel of interest, and the specific research question will necessitate optimization of this protocol.
Materials
-
Cells: Mammalian cell line (e.g., HEK293, CHO) or primary neurons expressing the cysteine-substituted ion channel of interest.
-
Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.
-
Pipettes: Borosilicate glass capillaries.
-
Solutions:
-
External (bath) solution: Composition will depend on the ion channel being studied. A typical solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution: Composition will depend on the recording configuration and the ion channel. A typical solution contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH adjusted to 7.2 with KOH.
-
This compound stock solution: Prepare a fresh stock solution of this compound (e.g., 100 mM in water or DMSO) immediately before use. This compound is unstable in aqueous solutions.
-
Final this compound solution: Dilute the stock solution in the external solution to the desired final concentration (typically in the µM to mM range) just before application.
-
Whole-Cell Patch-Clamp Procedure with this compound Application
-
Cell Preparation: Plate cells expressing the ion channel of interest onto coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Position the pipette near the target cell and apply positive pressure.
-
Form a giga-ohm seal (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Initial Recordings:
-
Clamp the cell at a holding potential where the channel of interest is predominantly in the closed state (e.g., -80 mV for many voltage-gated channels).
-
Record baseline currents using appropriate voltage protocols to assess the initial channel activity. This will serve as the control.
-
-
This compound Application:
-
Begin perfusion of the external solution containing the desired concentration of this compound.
-
To investigate state-dependent modification, apply voltage protocols that will drive the channels into the desired state (e.g., open or inactivated) during this compound application. For example, to test for open-state modification, repetitively apply depolarizing pulses.
-
Monitor the current in real-time to observe the effects of this compound modification. The rate of modification can be determined by fitting the time course of the current change to an exponential function.
-
-
Washout: After a sufficient period of application or when the modification has reached a steady state, perfuse with the control external solution to wash out the this compound.
-
Post-Modification Recordings: Record currents using the same voltage protocols as in the initial recordings to assess the irreversible effects of this compound modification.
Data Presentation
The quantitative effects of this compound on various ion channels are summarized below. These values are intended as a guide and may vary depending on the specific experimental conditions.
| Ion Channel Type | Cysteine Mutant Location | This compound Concentration | Incubation Time | Observed Effect on Channel Properties | Reference |
| Voltage-Gated Sodium (Nav) Channel | D4S6 segment | Internal this compound | - | Slowed recovery from inactivation, hyperpolarizing shift in steady-state availability, and reduced current amplitude.[1] | [1] |
| hERG Potassium Channel | I521C (S4 segment) | 1 mM | 10 min | Slowed deactivation, indicating the residue is exposed to the extracellular solution upon channel activation. | |
| Voltage-Gated Sodium (Nav) Channel | D2:R1C | 50 µM | Monitored in real-time | Increase in current amplitude, suggesting a role of this residue in channel gating. | |
| Acid-Sensing Ion Channel (ASIC) | M154C | 1 mM | - | Altered channel desensitization. |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Preparing MTSET Stock Solutions for Experimental Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MTSET, or (2-(Trimethylammonium)ethyl) Methanethiosulfonate, is a positively charged, membrane-impermeant sulfhydryl-reactive reagent. It is a valuable tool in biochemistry and physiology, primarily used for Substituted Cysteine Accessibility Method (SCAM) studies to investigate the structure and function of proteins, particularly ion channels. By covalently modifying cysteine residues introduced at specific sites, this compound allows researchers to probe the accessibility of these residues to the aqueous environment, providing insights into protein conformation, pore structure, and gating mechanisms. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in studying ion channel signaling pathways.
Data Presentation
This compound Chemical and Physical Properties
| Property | Value |
| Full Chemical Name | (2-(Trimethylammonium)ethyl) Methanethiosulfonate Bromide |
| Molecular Formula | C₆H₁₆BrNO₂S₂ |
| Molecular Weight | 278.23 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in water and DMSO |
| Membrane Permeability | Impermeant |
| Charge | Positive |
Stability of this compound in Aqueous Solutions
This compound is known to hydrolyze in aqueous solutions. The stability is pH-dependent, with hydrolysis occurring more rapidly at higher pH. It is crucial to prepare fresh aqueous dilutions of this compound immediately before use.
| pH | Approximate Half-life (at 20-25°C) | Reference |
| 6.0 | ~55-92 minutes | [1] |
| 7.0 | ~11-12 minutes | [1] |
| > 7.5 | Rapid hydrolysis | [2] |
Note: The half-life can be influenced by buffer composition and temperature.
Recommended Working Concentrations of this compound
The optimal working concentration of this compound depends on the specific application and the reactivity of the target cysteine residue.
| Application | Typical Working Concentration | Notes |
| Rapid Cysteine Modification (e.g., in patch-clamp electrophysiology) | 10 - 100 µM | For highly accessible cysteines, allowing for modification on a timescale of seconds.[2] |
| Routine Cysteine Labeling | 1 - 2.5 mM | Applied for 1-5 minutes for less accessible cysteines or to ensure complete modification.[1] |
| Protein Labeling in Solution | 0.1 - 5 mM | Concentration and incubation time will vary depending on the protein and the specific cysteine residue. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Anhydrous DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for extended periods and diluted to the final working concentration as needed.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
-20°C freezer for storage
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture, which can hydrolyze the compound.
-
Calculate the Required Mass of this compound:
-
The molecular weight of this compound is 278.23 g/mol .
-
To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 278.23 g/mol = 0.027823 g
-
Mass (mg) = 27.82 mg
-
-
-
Dissolve this compound in Anhydrous DMSO:
-
Carefully weigh out 27.82 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Aliquot and Store:
-
Dispense the 100 mM this compound stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C in a desiccated container to protect from moisture. Properly stored, the DMSO stock solution is stable for at least one month.[3]
-
Protocol 2: Cysteine Accessibility Mapping of NMDA Receptors using Patch-Clamp Electrophysiology
This protocol provides a general workflow for using this compound to probe the accessibility of engineered cysteine residues in the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity.
Materials:
-
HEK293 cells (or other suitable expression system)
-
Plasmids encoding wild-type and cysteine-mutant NMDA receptor subunits (e.g., GluN1 and GluN2A)
-
Cell culture reagents
-
Transfection reagent
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal patch-clamp solutions
-
100 mM this compound stock solution in anhydrous DMSO
-
Agonists (glutamate and glycine) and antagonists for NMDA receptors
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with plasmids encoding the desired NMDA receptor subunits (wild-type or cysteine mutant).
-
Allow 24-48 hours for receptor expression.
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution.
-
Dilute the stock solution in the external patch-clamp solution to the desired final working concentration (e.g., 1 mM). Prepare this solution fresh immediately before use.
-
-
Patch-Clamp Recording:
-
Prepare patch pipettes from borosilicate glass capillaries and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Baseline NMDA Receptor Current Measurement:
-
Using a fast perfusion system, apply a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward NMDA receptor current.
-
Record the baseline current amplitude.
-
-
Application of this compound:
-
Apply the freshly prepared this compound working solution to the cell for a defined period (e.g., 1-2 minutes) in the presence of the agonists.
-
-
Post-MTSET NMDA Receptor Current Measurement:
-
Wash out the this compound solution.
-
Re-apply the agonist-containing solution and record the NMDA receptor current.
-
-
Data Analysis:
-
Compare the amplitude of the NMDA receptor current before and after this compound application.
-
A significant change in current amplitude (potentiation or inhibition) indicates that the engineered cysteine residue is accessible to this compound and that its modification alters channel function.
-
Calculate the percentage change in current to quantify the effect of this compound.
-
Mandatory Visualization
References
- 1. Plasticity in the Functional Properties of NMDA Receptors Improves Network Stability during Severe Energy Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Script to create missing disulfide bridges | Dassault Systèmes® [3dswym.3dexperience.3ds.com]
- 3. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating the Effective Concentration of MTSET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and calculating the effective concentration of [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) for protein modification studies. This compound is a positively charged, membrane-impermeant sulfhydryl-reactive reagent widely used in the Substituted Cysteine Accessibility Method (SCAM) to probe the structure and function of proteins, particularly ion channels.
Introduction to this compound and its Mechanism of Action
This compound belongs to the methanethiosulfonate (MTS) family of reagents. It specifically reacts with the sulfhydryl (thiol) group of cysteine residues to form a disulfide bond. This reaction introduces a positively charged moiety onto the protein, which can be used to probe the local environment of the modified cysteine. The accessibility of a substituted cysteine to this compound provides information about its location within the protein structure (e.g., whether it is in an aqueous-accessible crevice or buried within the protein). Furthermore, the functional consequences of this compound modification can reveal the role of specific residues in protein function, such as ion channel gating or permeation.
The reaction of this compound with a cysteine residue follows second-order kinetics, meaning the rate of the reaction is proportional to the concentration of both this compound and the accessible cysteine. This relationship is fundamental to determining the effective concentration for a given experiment.
Factors Influencing the Effective Concentration of this compound
The optimal effective concentration of this compound is not a single value but is dependent on several experimental factors:
-
Accessibility of the Cysteine Residue: Cysteines located in open, aqueous-accessible regions of a protein will react more rapidly with this compound than those in more restricted or partially buried locations.
-
Local Protein Microenvironment: The pKa of the cysteine thiol group is influenced by the surrounding amino acid residues. Since the thiolate anion (S-) is the reactive species, the local pH and electrostatic environment can significantly affect the reaction rate.
-
Protein Conformational State: The accessibility of a cysteine residue can change depending on the conformational state of the protein (e.g., open vs. closed state of an ion channel). This property can be exploited to study protein dynamics.
-
Temperature: As with most chemical reactions, the rate of this compound modification increases with temperature.
-
pH: The reaction rate is pH-dependent, generally increasing with pH as the concentration of the more reactive thiolate anion increases. However, the stability of this compound decreases at a high pH due to hydrolysis. A pH range of 7.0-8.0 is a common compromise.
-
Incubation Time: The extent of modification is a function of both concentration and time. A lower concentration can be effective if the incubation time is extended, and vice versa.
Data Presentation: Quantitative Parameters of this compound
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Physicochemical and Reactivity Data for this compound
| Parameter | Value | Reference |
| Full Chemical Name | [2-(Trimethylammonium)ethyl] methanethiosulfonate, bromide | [1] |
| Molecular Weight | 278.23 g/mol | [1] |
| Charge | Positive | [1] |
| Solubility | Soluble in water and DMSO | [1] |
| Half-life in buffer (pH 7.5, room temp) | Approximately 10 minutes | [2] |
| Relative Reactivity | ~2.5 times more reactive than MTSEA, ~10 times more reactive than MTSES | [3] |
Table 2: Typical Effective Concentrations and Incubation Times for this compound in Cysteine Accessibility Studies
| Application | Typical Concentration Range | Typical Incubation Time | Reference |
| Ion Channel Gating and Permeation | 10 µM - 2 mM | Seconds to 5 minutes | [3][4] |
| Cysteine Accessibility Mapping | 1 mM - 10 mM | 1 to 5 minutes | [3] |
| Probing Conformational Changes | 10 µM - 100 µM | Seconds to minutes | [4] |
Table 3: Representative Second-Order Rate Constants for MTS Reagents with Cysteine Residues
| Reagent | Protein/System | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| MTSEA | Na+/Pi cotransporter (S460C) | ~1300 - 2200 | |
| This compound | Acetylcholine Receptor (αL258C) | ~1000 (in the presence of ACh) | [5] |
| This compound | Free thiols (in solution) | ~40,000 |
Note: The reaction rate of this compound with a cysteine in a protein is typically slower than with free thiols in solution due to steric hindrance and the local protein environment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound bromide (stored desiccated at -20°C)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Experimental buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis[3].
-
Stock Solution Preparation:
-
Due to the limited stability of this compound in aqueous solutions, it is recommended to prepare a concentrated stock solution in anhydrous DMSO[3].
-
For example, to prepare a 1 M stock solution, dissolve 27.8 mg of this compound in 100 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Prepare the final working solution by diluting the stock solution into the desired experimental buffer immediately before use[3].
-
For example, to prepare a 1 mM working solution, add 1 µL of the 1 M stock solution to 999 µL of experimental buffer.
-
Mix thoroughly by gentle vortexing or inversion.
-
Crucially, use the working solution promptly, ideally within 10-15 minutes of preparation, due to its hydrolysis.
-
Protocol 2: Determining the Effective Concentration of this compound
This protocol describes a systematic approach to determine the optimal effective concentration of this compound for a specific cysteine-substituted protein and a functional assay (e.g., measuring ion channel current).
Part A: Concentration-Response Experiment
The goal of this experiment is to determine the concentration of this compound that produces a half-maximal effect (EC₅₀ or IC₅₀) on the function of the target protein within a fixed application time.
Procedure:
-
Establish a Baseline: Measure the baseline functional activity of your cysteine-substituted protein (e.g., peak ion channel current in response to a voltage step).
-
Prepare a Range of this compound Concentrations: Prepare a series of this compound working solutions in your experimental buffer, ranging from a low concentration (e.g., 1 µM) to a high concentration (e.g., 5 mM). A logarithmic dilution series is often efficient.
-
Apply this compound and Measure Effect:
-
For each concentration, apply the this compound solution to the protein for a fixed period (e.g., 2 minutes).
-
After the application, wash out the this compound thoroughly with the experimental buffer.
-
Measure the functional activity of the protein again.
-
Express the effect of this compound as a percentage of the initial baseline activity (e.g., % inhibition of current).
-
-
Data Analysis:
-
Plot the percentage effect (e.g., % inhibition) as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., using the Hill equation) to determine the IC₅₀ or EC₅₀ value. This value represents the concentration at which 50% of the maximal effect is observed.
-
Part B: Time-Course Experiment
The goal of this experiment is to determine the rate of modification at a fixed concentration of this compound.
Procedure:
-
Select an this compound Concentration: Choose a concentration of this compound based on the results of the concentration-response experiment, typically a concentration around the IC₅₀ or a concentration that gives a measurable but not instantaneous effect.
-
Measure Modification Over Time:
-
Establish a baseline functional activity.
-
Apply the chosen concentration of this compound continuously.
-
Measure the functional activity at regular intervals during the this compound application.
-
-
Data Analysis:
-
Plot the functional activity as a function of time.
-
Fit the data to a single exponential decay function: Effect(t) = A * exp(-k_obs * t) + C
-
Effect(t) is the functional measurement at time t.
-
A is the amplitude of the change.
-
k_obs is the observed pseudo-first-order rate constant.
-
t is time.
-
C is the residual activity after modification.
-
-
-
Calculate the Second-Order Rate Constant:
-
The second-order rate constant (k₂) can be calculated from the observed rate constant (k_obs) and the concentration of this compound used: k₂ = k_obs / [this compound]
-
This value provides a quantitative measure of the accessibility and reactivity of the cysteine residue.
-
Mandatory Visualizations
Caption: Workflow for determining the effective concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Standard Protocol for Mass Photometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Apparatus and method for measuring concentrations of a chemical/biological/nuclear agent in an environment | MITRE [mitre.org]
Application of MTSET in the Study of Ligand-Gated Ion Channels: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligand-gated ion channels (LGICs) are integral membrane proteins that play a pivotal role in synaptic transmission and cellular signaling. Their dysfunction is implicated in a variety of neurological and psychiatric disorders, making them critical targets for drug development. Understanding the structure-function relationship of these channels is paramount. A powerful technique for elucidating the architecture and gating mechanisms of LGICs is the Substituted Cysteine Accessibility Method (SCAM), which utilizes sulfhydryl-specific reagents to probe the accessibility of engineered cysteine residues. Among these reagents, 2-Aminoethyl methanethiosulfonate hydrobromide (MTSET) has emerged as a valuable tool due to its high reactivity with sulfhydryl groups and its charged nature, which renders it membrane-impermeant.
This document provides detailed application notes and protocols for utilizing this compound in the study of LGICs, with a focus on nicotinic acetylcholine receptors (nAChRs), γ-aminobutyric acid type A (GABA-A) receptors, and ionotropic glutamate receptors.
Principle of the Substituted Cysteine Accessibility Method (SCAM)
The core principle of SCAM involves a three-step process:
-
Site-Directed Mutagenesis: The native cysteine residues in a "cysteine-less" version of the receptor are replaced with other amino acids (e.g., serine or alanine). Then, a unique cysteine residue is introduced at a specific position of interest within the protein.
-
Expression: The mutant receptor is expressed in a suitable system, such as Xenopus laevis oocytes or human embryonic kidney (HEK) cells, which allows for functional analysis using electrophysiological techniques.
-
Accessibility Probing: The expressed mutant channels are exposed to a sulfhydryl-specific reagent like this compound. If the introduced cysteine is accessible to the aqueous environment, this compound will covalently modify it. This modification, due to the addition of a bulky and charged group, often leads to an irreversible change in the channel's function (e.g., potentiation, inhibition, or altered ligand sensitivity), which can be measured as a change in the ionic current.
By systematically introducing cysteines at different positions and observing the effects of this compound in various functional states of the channel (e.g., closed, open, or desensitized), researchers can deduce which residues line the ion channel pore, are located in the ligand-binding site, or undergo conformational changes during channel gating.
Application Notes
This compound is a positively charged, membrane-impermeant methanethiosulfonate reagent. Its utility in studying LGICs stems from several key properties:
-
State-Dependent Modification: The rate of this compound modification can vary depending on the conformational state of the channel. For instance, residues that become exposed to the channel pore only upon channel opening will react with this compound at a much faster rate in the presence of an agonist. This state-dependent reactivity provides invaluable information about the structural rearrangements that occur during channel gating.
-
Mapping Channel Pores: Because this compound is hydrophilic and membrane-impermeant, it can be applied to either the extracellular or intracellular side of the membrane to probe the accessibility of residues lining the ion channel pore from different aspects.
-
Probing Ligand-Binding Sites: By introducing cysteine residues in or near the ligand-binding pocket, the effect of this compound modification on agonist or antagonist binding can be assessed. A change in ligand sensitivity (EC50 or IC50) following this compound application can indicate the proximity of the mutated residue to the binding site.
-
Investigating Conformational Changes: SCAM with this compound can be used to detect subtle conformational changes in different domains of the receptor that are associated with channel activation, desensitization, or modulation by allosteric drugs.
Signaling Pathways and Experimental Workflow
Ligand-Gated Ion Channel Activation
The activation of LGICs is a rapid process initiated by the binding of a specific neurotransmitter. This binding event triggers a conformational change in the receptor, leading to the opening of an intrinsic ion channel.
Caption: General activation pathway of a ligand-gated ion channel.
Experimental Workflow for SCAM using this compound
The following diagram outlines the typical workflow for a SCAM experiment using this compound and electrophysiological recordings.
Caption: Experimental workflow for SCAM with this compound.
Experimental Protocols
Protocol 1: SCAM of LGICs Expressed in Xenopus laevis Oocytes
This protocol is adapted for two-electrode voltage clamp (TEVC) recordings from Xenopus oocytes.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with 50 nL of cRNA (0.1 - 1.0 µg/µL) encoding the wild-type or cysteine-mutant LGIC subunits.
-
Incubate oocytes for 2-7 days at 16-18°C in Barth's solution.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -50 mV to -80 mV, depending on the receptor and ions being studied.
3. This compound Application and Data Acquisition:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in water) on the day of the experiment and keep it on ice. Dilute to the final working concentration (typically 0.1 - 2.0 mM) in Ringer's solution immediately before use.
-
Establish a stable baseline current response by applying a saturating concentration of the agonist for a brief period (e.g., 10-30 seconds).
-
To determine the reaction rate in the closed state, perfuse the oocyte with this compound in the absence of the agonist for a defined duration (e.g., 30 seconds). Wash the chamber thoroughly with Ringer's solution and then test the agonist-evoked current. Repeat this cycle until the current modification reaches a plateau.
-
To determine the reaction rate in the open state, co-apply the agonist and this compound. The duration of co-application will depend on the reaction rate and the desensitization kinetics of the channel.
-
The irreversible change in the peak current amplitude is plotted against the cumulative this compound exposure (concentration × time) to calculate the second-order rate constant.
Protocol 2: SCAM of LGICs Expressed in HEK293 Cells
This protocol is for whole-cell patch-clamp recordings from transiently transfected HEK293 cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect cells with plasmids encoding the LGIC subunits and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 12-24 hours post-transfection.
2. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope. Perfuse with an external solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Use a borosilicate glass pipette (2-5 MΩ resistance) filled with an internal solution (e.g., 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2) to form a gigaohm seal with a fluorescently identified cell.
-
Establish the whole-cell configuration and clamp the cell at a holding potential of -60 mV.
3. This compound Application and Data Analysis:
-
Prepare fresh this compound solutions as described in Protocol 1.
-
Apply the agonist using a rapid solution exchange system to elicit a baseline current.
-
Apply this compound in the presence or absence of the agonist. The rate of current modification can be determined by applying short pulses of agonist to monitor the progress of the reaction during a continuous application of this compound, or by applying this compound for fixed durations and measuring the remaining current after washout.
-
The decay of the current amplitude during this compound application can be fitted with a single exponential function to determine the pseudo-first-order rate constant. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the this compound concentration.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies using this compound to probe the structure and function of various ligand-gated ion channels.
Table 1: State-Dependent Reaction Rates of this compound with Cysteine Mutants in nAChR
| Mutant (α1 subunit) | Location | Channel State | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| L251C | M2 Segment | Closed | ~10 | FASEB J. (1996) |
| L251C | M2 Segment | Open (with ACh) | ~2,000 | FASEB J. (1996) |
| S248C | M2 Segment | Closed | Undetectable | Neuron (1995) |
| S248C | M2 Segment | Open (with ACh) | ~3,000 | Neuron (1995) |
Table 2: Effect of this compound Modification on nAChR Agonist Sensitivity
| Mutant | Location | Effect of this compound | Change in ACh EC₅₀ | Reference |
| αY198C | Agonist-binding domain | Inhibition | >10-fold increase | J. Gen. Physiol. (1998) |
| αH186C | Agonist-binding domain | Inhibition | ~5-fold increase | J. Gen. Physiol. (1998) |
Table 3: State-Dependent Reaction Rates of this compound with Cysteine Mutants in GABA-A Receptors
| Mutant (α1 subunit) | Location | Channel State | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| V280C | M2 Segment | Closed | ~50 | J. Neurosci. (2006) |
| V280C | M2 Segment | Open (with GABA) | ~350 | J. Neurosci. (2006) |
Table 4: Effect of this compound Modification on a Glutamate Transporter (EAAC1)
| Mutant | Location | Effect of this compound | Observation | Reference |
| G283C | Transmembrane Domain | Inhibition of uptake | Modified mutant exhibits non-rectifying Cl⁻ currents | Neuropharmacology (2005)[1][2] |
| I421C | Transmembrane Domain | Inhibition of uptake | Abolishes Na⁺-dependent transient currents | Neuropharmacology (2005)[1][2] |
Note: The values presented in these tables are approximate and are intended to be illustrative. For precise values and experimental conditions, please refer to the cited literature.
Conclusion
The application of this compound in conjunction with the Substituted Cysteine Accessibility Method has been instrumental in advancing our understanding of the structure, function, and pharmacology of ligand-gated ion channels. The ability to probe the accessibility of specific residues in different conformational states provides a dynamic view of these complex proteins. The protocols and data presented here serve as a guide for researchers employing this powerful technique to investigate the molecular mechanisms of LGICs and to facilitate the development of novel therapeutic agents targeting these important receptors.
References
Application Notes and Protocols for Site-Directed Cysteine Mutagenesis and MTSET Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-directed cysteine mutagenesis coupled with labeling by sulfhydryl-reactive reagents like [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) is a powerful technique for investigating protein structure, function, and dynamics. This method, often referred to as substituted cysteine accessibility mapping (SCAM), allows for the introduction of a uniquely reactive cysteine residue at a specific position within a protein. The subsequent reaction with this compound, a positively charged and membrane-impermeant reagent, provides insights into the solvent accessibility of the engineered cysteine, which can in turn reveal information about protein conformation, ligand binding, and channel gating.
These application notes provide a comprehensive overview and detailed protocols for performing site-directed cysteine mutagenesis and subsequent this compound labeling.
Key Applications
-
Mapping channel pores and vestibules: By systematically introducing cysteines along the lining of an ion channel pore, researchers can determine which residues are accessible to this compound and how accessibility changes in different functional states (open, closed, inactivated).
-
Probing conformational changes: Ligand binding, voltage changes, or other stimuli can induce conformational changes in proteins. This compound labeling of strategically placed cysteines can report on these dynamic rearrangements.
-
Identifying protein-protein interaction sites: The accessibility of an engineered cysteine at a protein-protein interface can be altered upon complex formation, providing a means to map the interaction surface.
-
Investigating protein topology: The membrane permeability of this compound can be exploited to distinguish between intracellular and extracellular loops of membrane proteins.
Experimental Workflow
The overall experimental workflow for site-directed cysteine mutagenesis and this compound labeling involves several key stages, from initial in silico design to the final functional analysis.
Application Notes and Protocols for Substituted Cysteine Accessibility Method (SCAM) using MTSET
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to identify residues that line a channel or binding crevice within a protein.[1] It provides valuable insights into protein structure and conformational changes in different functional states.[1] The core principle of SCAM involves site-directed mutagenesis to replace a residue of interest with a cysteine. Subsequently, the accessibility of this engineered cysteine to charged, membrane-impermeant sulfhydryl-specific reagents, such as methanethiosulfonate ethyltrimethylammonium (MTSET), is assessed.[2] The reaction of this compound with an accessible cysteine residue results in a covalent modification, which can be detected by a change in the protein's function, for instance, by altering ion flow through a channel. This allows researchers to map the surface of a protein that is exposed to the aqueous environment.
Overall Experimental Workflow
The SCAM workflow is a multi-step process that begins with molecular biology and culminates in functional analysis. Each step must be carefully executed to ensure the reliability of the final data.
Caption: Figure 1. A flowchart illustrating the key stages of a typical SCAM experiment.
Detailed Experimental Protocols
Part 1: Site-Directed Mutagenesis
The initial and critical step in SCAM is the generation of cysteine mutants. This begins with a "cysteine-less" version of the target protein, where all native, accessible cysteines are mutated to a non-reactive amino acid like serine or alanine to prevent off-target reactions.[3] Subsequently, single cysteine residues are introduced at desired positions for accessibility scanning.
Protocol:
-
Template Preparation: Start with a plasmid DNA encoding the wild-type or cysteine-less version of the protein of interest.
-
Primer Design: Design mutagenic primers containing the desired codon change to introduce a cysteine residue at the target location.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid with the incorporated mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI enzyme, which specifically targets methylated DNA from the bacterial host.
-
Transformation: Transform the newly synthesized, mutated plasmid into competent E. coli for amplification.
-
Sequence Verification: Isolate the plasmid DNA and confirm the desired mutation and the integrity of the rest of the gene through DNA sequencing.
Part 2: Protein Expression
The choice of expression system is crucial and depends on the protein and the functional assay to be used. For ion channels, common systems include Xenopus oocytes or mammalian cell lines (e.g., HEK293, CHO).
Protocol (for Xenopus Oocytes):
-
cRNA Synthesis: Linearize the plasmid DNA downstream of the gene insert and use an in vitro transcription kit to synthesize capped cRNA.
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject the cRNA into the cytoplasm of healthy, stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for protein expression and insertion into the plasma membrane.
Part 3: this compound Application and Functional Assay
The core of the SCAM experiment is to measure the protein's function before and after the application of this compound. Electrophysiology, particularly two-electrode voltage clamp (TEVC) for oocytes, is a common method for ion channels.
Protocol (using TEVC):
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 1 M in water) and store it on ice.
-
Dilute the this compound stock to the final working concentration (typically 1-2 mM) in the recording buffer just before application.[3]
-
-
Baseline Recording:
-
Place an oocyte expressing the cysteine mutant channel in the recording chamber perfused with a standard recording buffer.
-
Clamp the oocyte at a holding potential (e.g., -80 mV).
-
Elicit currents by applying a voltage stimulus (e.g., a step to a depolarizing potential). Record the baseline current amplitude.
-
-
This compound Application:
-
Perfuse the oocyte with the this compound-containing buffer for a defined period (e.g., 30-60 seconds).
-
-
Washout and Post-Modification Recording:
-
Wash the chamber thoroughly with the standard recording buffer to remove any unreacted this compound.
-
Record the current again using the same voltage stimulus. An irreversible change in current amplitude indicates that the introduced cysteine was accessible to and modified by this compound.
-
-
Controls:
-
Cysteine-less control: The cysteine-less version of the protein should not show any functional change upon this compound application.
-
Wild-type control: If the wild-type protein has accessible cysteines, their reactivity should be characterized.
-
Data Presentation and Analysis
Quantitative analysis is key to interpreting SCAM results. The rate of modification by this compound provides a measure of the accessibility of the introduced cysteine.
Calculating the Rate of Modification:
The change in current over time during this compound application can be fitted to a single exponential function to determine the reaction rate.
Table 1: Hypothetical SCAM Data for a Ligand-Gated Ion Channel
| Residue Position | Agonist Presence | Initial Current (µA) | Final Current (µA) | % Inhibition | Rate of Modification (s⁻¹) | Accessibility |
| L251C | Absent | 5.2 | 5.1 | 1.9% | ~0 | Inaccessible |
| L251C | Present | 5.4 | 1.2 | 77.8% | 0.85 | Accessible |
| F255C | Absent | 4.8 | 1.5 | 68.8% | 0.92 | Accessible |
| F255C | Present | 4.9 | 4.8 | 2.0% | ~0 | Inaccessible |
| V259C | Absent | 5.5 | 5.5 | 0% | ~0 | Inaccessible |
| V259C | Present | 5.6 | 5.4 | 3.6% | ~0 | Inaccessible |
This table allows for a clear comparison of how the accessibility of different residues changes with the functional state of the protein (agonist-bound vs. unbound), providing insights into conformational changes.
Visualization of Structural Insights
SCAM data can be used to create structural models of protein domains. For instance, it can be used to map the residues lining the pore of an ion channel.
Caption: Figure 2. A diagram showing hypothetical accessibility of residues in a channel pore.
This model, derived from the data in Table 1, suggests that residue L251C is only accessible to the extracellular environment when an agonist is present, while F255C is accessible only in the absence of an agonist. This indicates a significant conformational change in the channel upon agonist binding. Residue V259C, being deeper in the pore, remains inaccessible in both states.
References
- 1. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) | Springer Nature Experiments [experiments.springernature.com]
- 3. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTSET Labeling of Purified Proteins in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) is a water-soluble, membrane-impermeable, and thiol-reactive reagent. It is a valuable tool for protein research, primarily utilized in the Substituted Cysteine Accessibility Method (SCAM). This technique provides insights into protein structure and function by identifying solvent-accessible cysteine residues. This compound reacts specifically and rapidly with the sulfhydryl group of cysteine residues to form a disulfide bond, thereby introducing a positively charged moiety. This modification can alter the protein's function, which can be monitored to deduce the role of the modified cysteine residue. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in labeling purified proteins in solution.
Principle of this compound Labeling
This compound is a methanethiosulfonate (MTS) reagent that selectively reacts with the thiol group (-SH) of cysteine residues. The reaction, known as thiol-disulfide exchange, results in the formation of a mixed disulfide bond between the protein and the this compound molecule. This modification is stable under typical experimental conditions but can be reversed by the addition of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol. The positively charged trimethylammonium group of this compound makes it a useful probe for studying the local environment of cysteine residues, particularly in ion channels and transporters, where the introduction of a charge can have a measurable effect on protein function.
Applications in Research and Drug Development
The primary application of this compound labeling is in the context of the Substituted Cysteine Accessibility Method (SCAM). This powerful technique involves site-directed mutagenesis to introduce cysteine residues at specific positions in a protein of interest, followed by reactivity profiling with thiol-specific reagents like this compound.
Key applications of this compound labeling and SCAM include:
-
Mapping the topology of membrane proteins: By systematically introducing cysteines and assessing their accessibility to membrane-impermeant reagents like this compound, researchers can determine which regions of a membrane protein are exposed to the extracellular or intracellular environment.
-
Identifying pore-lining residues of ion channels: Cysteine residues introduced into the transmembrane domains of ion channels can be tested for their accessibility to this compound. If modification by this compound alters ion flow, it suggests that the residue is located within the channel pore.
-
Investigating conformational changes: The accessibility of an engineered cysteine to this compound can change depending on the conformational state of the protein (e.g., open vs. closed state of an ion channel). This allows for the study of protein dynamics and the mechanisms of action of drugs or ligands that induce conformational changes.
-
Probing the structure of binding sites: SCAM can be used to map the binding pockets of receptors and transporters by identifying residues that are shielded from this compound modification by the presence of a ligand.
Data Presentation
Quantitative data from this compound labeling experiments are crucial for interpreting the results. The following tables provide a summary of key parameters and expected outcomes.
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations can lead to aggregation upon labeling. |
| This compound Concentration | 1 - 10 mM | A 10-100 fold molar excess over cysteine residues is recommended. |
| Buffer pH | 7.0 - 8.0 | The thiol group is more reactive at slightly alkaline pH. |
| Temperature | 4°C - Room Temperature | Lower temperatures can be used to slow down the reaction. |
| Incubation Time | 1 - 15 minutes | The reaction is typically rapid. |
Table 2: Quantification of Labeling Efficiency using Ellman's Assay
| Sample | Absorbance at 412 nm (Initial) | Absorbance at 412 nm (After Labeling) | % Free Thiols Remaining | Labeling Efficiency |
| Unlabeled Protein | 0.850 | - | 100% | 0% |
| Labeled Protein | - | 0.042 | 4.9% | 95.1% |
| Negative Control (No Cys) | 0.010 | 0.011 | - | - |
Experimental Protocols
Protocol 1: this compound Labeling of a Purified Protein in Solution
This protocol describes the general procedure for labeling a purified protein containing accessible cysteine residues with this compound.
Materials:
-
Purified protein with at least one cysteine residue in a suitable buffer (e.g., HEPES, phosphate buffer).
-
This compound reagent.
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Quenching Solution: 1 M L-cysteine or Dithiothreitol (DTT).
-
Desalting column or dialysis tubing (MWCO appropriate for the protein).
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in a buffer free of reducing agents. If reducing agents were used during purification, they must be removed by dialysis or using a desalting column.
-
Determine the protein concentration and the concentration of free thiols using Ellman's Assay (see Protocol 2).
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in deionized water. This compound is hygroscopic and hydrolyzes in aqueous solutions, so fresh preparation is critical.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the purified protein to the Reaction Buffer to a final concentration of 5 µM.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 1 mM). Mix gently by pipetting.
-
Incubate the reaction mixture at room temperature for 10 minutes.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-fold molar excess over the initial this compound concentration (e.g., 10 mM L-cysteine).
-
Incubate for 5 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Alternatively, perform dialysis against a large volume of storage buffer overnight at 4°C.
-
-
Quantification of Labeling:
-
Determine the concentration of free thiols in the labeled protein sample using Ellman's Assay (see Protocol 2) to calculate the labeling efficiency.
-
-
Analysis and Storage:
-
The labeled protein is now ready for functional assays or further analysis.
-
Store the labeled protein at an appropriate temperature (e.g., -80°C) to maintain its stability.
-
Protocol 2: Quantification of Free Thiols using Ellman's Assay
Ellman's assay is a colorimetric method used to quantify the number of free sulfhydryl groups in a sample.[1][2][3]
Materials:
-
Ellman's Reagent (DTNB - 5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Assay Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Cysteine or N-acetylcysteine for standard curve.
-
Spectrophotometer.
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL solution of DTNB in the Assay Buffer.
-
Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Assay Buffer to generate a standard curve (e.g., 0-100 µM).
-
-
Assay:
-
In a 96-well plate or cuvettes, add 50 µL of the protein sample (unlabeled and labeled) or the cysteine standards.
-
Add 200 µL of the DTNB solution to each well/cuvette.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Use the Assay Buffer with DTNB as a blank.
-
-
Calculation of Labeling Efficiency:
-
Use the standard curve to determine the concentration of free thiols in your unlabeled and labeled protein samples.
-
Calculate the labeling efficiency using the following formula:
-
Labeling Efficiency (%) = [1 - (Free thiols in labeled protein / Free thiols in unlabeled protein)] x 100
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
Application Notes and Protocols for Assessing MTSET Modification of Cysteines
Introduction
[2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) is a thiol-reactive reagent widely used in protein biochemistry and physiology to probe the accessibility and function of cysteine residues.[1][2] By covalently modifying solvent-exposed cysteines, this compound introduces a positively charged, bulky group, which can alter protein function in a measurable way. This approach, often part of the Substituted-Cysteine Accessibility Method (SCAM), is particularly powerful for studying the structure and gating mechanisms of ion channels.[1] Assessing the modification of cysteines by this compound is crucial for interpreting experimental results accurately. This document provides detailed application notes and protocols for three primary techniques used for this purpose: Electrophysiology, Fluorescence Spectroscopy, and Mass Spectrometry.
Application Note 1: Electrophysiological Assessment of this compound Modification
Principle
This technique is the cornerstone of SCAM for ion channels and transporters. It relies on measuring changes in the electrical currents mediated by these proteins as a direct consequence of this compound modifying a strategically introduced cysteine residue. The modification can alter ion conductance, channel gating (how the channel opens and closes), or ion selectivity.[1][3] By applying this compound to a cell or membrane patch expressing the cysteine-mutant channel and recording the current, one can infer the accessibility of the cysteine residue in different conformational states of the protein. The rate of current change provides a measure of the reaction rate between this compound and the cysteine.[1][4]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol describes the assessment of this compound modification on a voltage-gated sodium channel (Nav1.5) expressed in a mammalian cell line (e.g., tsA201 cells).
-
Cell Culture and Transfection:
-
Culture tsA201 cells in appropriate media.
-
Transfect cells with the plasmid DNA encoding the cysteine-substituted Nav1.5 channel using a standard transfection method (e.g., calcium phosphate).
-
Allow 24-48 hours for protein expression.
-
-
Solution Preparation:
-
External Solution (in mM): 145 NaCl, 2 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[2]
-
Internal (Pipette) Solution (in mM): 105 CsF, 35 NaCl, 5 EGTA, 10 Cs-HEPES. Adjust pH to 7.4 with CsOH.[2]
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in distilled water. Store on ice for no more than two hours before use.[2] Immediately before the experiment, dilute the stock solution into the internal solution to a final concentration of 1 mM.[2]
-
Note: this compound hydrolyzes in aqueous solutions with a half-life of about 10 minutes at ambient temperature and pH 7.5.[1] Prepare fresh dilutions just prior to use.
-
-
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings using an Axopatch amplifier or similar equipment.[2]
-
Fill the patch pipette with the internal solution containing 1 mM this compound.
-
Establish a whole-cell configuration on a transfected cell. The internal solution, now containing this compound, will start to dialyze into the cell and modify accessible cysteines from the intracellular side.
-
Apply a series of voltage pulses to elicit sodium currents. For example, use a pulse protocol that steps the membrane potential from a holding potential of -120 mV to various test potentials.
-
Record the current immediately after establishing the whole-cell configuration (P₁) and then at regular intervals (e.g., every 5 seconds) for a total duration of 5-10 minutes (e.g., up to P₆₀ for 5 minutes).[2]
-
-
Data Analysis:
-
Measure the peak inward sodium current at each time point.
-
Calculate the rate of modification by fitting the decay of the peak current over time to a single exponential function. The time constant (τ) of this fit is inversely proportional to the modification rate.
-
Quantify the extent of modification by calculating the ratio of the current after steady-state modification to the initial current (e.g., P₆₀/P₁).[2]
-
To assess changes in channel gating, measure parameters like the voltage-dependence of activation and steady-state inactivation before and after this compound modification.[2]
-
Quantitative Data Summary
| Channel Mutant | This compound Effect on Current | Rate of Modification (τ) | Reference |
| Nav1.5 F1760C | Inhibition | ~60 s | [2] |
| Nav1.5 V1763C | Inhibition | ~45 s | [2] |
| mSlo1 (BK Channel) | Increased IK | Rapid (within seconds) | [3] |
| hClC-1 G190C | Current Change | Variable | [4] |
Diagram: Electrophysiology Workflow
Caption: Workflow for assessing this compound modification using patch-clamp electrophysiology.
Application Note 2: Fluorescence-Based Assessment
Principle
Fluorescence-based methods offer a versatile way to monitor cysteine modification in real-time in purified proteins or cell lysates. One common approach involves a competition assay. The protein is first labeled with a thiol-reactive fluorescent probe. Then, the addition of this compound displaces the probe if it modifies the same cysteine, leading to a change in fluorescence. Alternatively, specific fluorescent probes can be designed to directly report on the binding event or the resulting conformational change. Site-specific labeling techniques can ensure that only the cysteine of interest is monitored.[5]
Experimental Protocol: Competition Assay with a Thiol-Reactive Fluorophore
This protocol outlines a general procedure for monitoring this compound modification of a purified protein pre-labeled with a maleimide-based fluorophore.
-
Protein Preparation and Reduction:
-
Purify the single-cysteine protein of interest.
-
To ensure the target cysteine is available for labeling, reduce any existing disulfide bonds. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis, as it would compete with the fluorescent dye and this compound.[6]
-
-
Fluorescent Labeling:
-
Incubate the reduced protein with a 5- to 10-fold molar excess of a thiol-reactive fluorescent dye (e.g., fluorescein-5-maleimide) for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a small-molecule thiol like β-mercaptoethanol or DTT.
-
Remove the excess, unreacted dye using a desalting column or size-exclusion chromatography.
-
Confirm labeling efficiency using UV-Vis spectroscopy.[6]
-
-
Fluorescence Measurement:
-
Place the labeled protein solution in a quartz cuvette in a fluorometer.
-
Excite the sample at the appropriate wavelength for the fluorophore and record the baseline emission spectrum.
-
Initiate the modification reaction by adding a specific concentration of this compound to the cuvette.
-
Monitor the change in fluorescence intensity over time at the peak emission wavelength. A decrease or increase in fluorescence, depending on the probe and its environment, indicates modification.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the resulting curve to a single or double exponential function to determine the observed rate constant (k_obs) for the this compound modification.
-
Repeat the experiment with different concentrations of this compound to determine the second-order rate constant.
-
Quantitative Data Summary
| Protein System | Probe | Observation | Typical Rate Constant | Reference |
| Generic Single-Cysteine Protein | Maleimide-Fluorophore | Change in fluorescence intensity | Dependent on accessibility | [6] |
| Cd²⁺/Zn²⁺ Protected Cysteine | CyMPL Technique | Specific labeling post-deprotection | N/A | [5] |
Diagram: Fluorescence Competition Assay Workflow
Caption: Workflow for a fluorescence-based competition assay to assess this compound modification.
Application Note 3: Mass Spectrometry-Based Assessment
Principle
Mass spectrometry (MS) provides a direct and powerful method to identify the exact site of this compound modification and to quantify the extent of this modification.[7] The protein of interest is reacted with this compound, then digested into smaller peptides using a protease like trypsin. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The this compound modification adds a specific mass (+116.1 Da) to the cysteine-containing peptide, which can be readily identified in the mass spectrum. Quantitative proteomics techniques can be used to compare the abundance of modified versus unmodified peptides.[8][9]
Experimental Protocol: Bottom-Up Proteomics for Modification Site Analysis
-
Protein Modification:
-
Incubate the purified protein or cell lysate with the desired concentration of this compound for a specific duration.
-
To stop the reaction, one can add a quenching reagent (e.g., DTT) or proceed immediately to denaturation.
-
-
Sample Preparation for MS:
-
Denaturation and Reduction: Denature the proteins in a buffer containing urea (e.g., 8 M). Reduce disulfide bonds with DTT or TCEP to ensure all cysteines are accessible for subsequent steps.[10]
-
Alkylation: Alkylate the non-MTSET-modified cysteines with an alkylating agent like iodoacetamide (IAM).[10] This step is crucial to prevent the re-formation of disulfide bonds and to differentiate between unmodified and this compound-modified cysteines. IAM adds a carbamidomethyl group (+57.02 Da).
-
Digestion: Dilute the urea to <2 M to ensure protease activity. Digest the proteins into peptides overnight using a protease such as trypsin.[10][11]
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that interfere with MS analysis.[10]
-
Separate the peptides using reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
It will then select precursor ions for fragmentation (e.g., by collision-induced dissociation) and measure the m/z of the resulting fragment ions (MS2 or tandem MS scan).[12]
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra to theoretical spectra from a protein sequence database.
-
Specify the this compound modification (+116.1 Da on cysteine) and the IAM modification (+57.02 Da on cysteine) as variable modifications in the search parameters.
-
The software will identify the peptides and pinpoint the exact cysteine residue that was modified by this compound.
-
For quantification, compare the peak areas or intensities of the this compound-modified peptide with its unmodified (IAM-alkylated) counterpart across different samples or time points.
-
Quantitative Data Summary
| Modification | Mass Shift (Monoisotopic) | Purpose |
| This compound on Cysteine | +116.1058 Da | Probes accessibility and induces functional change. |
| Iodoacetamide on Cysteine | +57.0215 Da | Blocks unmodified cysteines for analysis. |
References
- 1. interchim.fr [interchim.fr]
- 2. This compound modification of D4S6 cysteines stabilize the fast inactivated state of Nav1.5 sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine Modification Alters Voltage- and Ca2+-dependent Gating of Large Conductance (BK) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent labeling of specific cysteine residues using CyMPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting MTSET Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methanethiosulfonate (MTSET) reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound reagent is not showing any effect. What are the common causes?
A1: There are several potential reasons for a lack of this compound reactivity. A primary cause is reagent degradation. This compound is susceptible to hydrolysis, especially in aqueous solutions.[1][2] Ensure that the reagent is stored under desiccated conditions at -20°C and that solutions are prepared fresh immediately before each experiment.[1][2] Another possibility is that the target cysteine residue is not accessible to the solvent. The Substituted Cysteine Accessibility Method (SCAM), for which this compound is a key tool, relies on the target cysteine being exposed to the aqueous environment.[3]
Q2: I am observing high background or non-specific labeling in my this compound experiment. How can I reduce this?
A2: High background can stem from several factors. The concentration of this compound may be too high, or the incubation time too long, leading to reactions with non-target residues or degradation of the sample. It is recommended to use concentrations such as 1 mM this compound for 1 to 5 minutes as a starting point.[1][2] Additionally, ensure that the pH of your reaction buffer is appropriate, as significant pH changes can affect labeling efficiency.[4] The purity of the this compound reagent is also crucial; impurities can lead to side reactions.
Q3: How can I be sure that the observed effect is due to the specific modification of my target cysteine residue?
A3: Proper experimental controls are essential. A key control is to perform the experiment on a wild-type protein that lacks the engineered cysteine residue. This will help determine if the observed effects are due to the specific cysteine modification or a non-specific interaction of this compound with the protein or other cellular components. Additionally, a "no reagent" control, where the cysteine mutant is treated with the vehicle solution (without this compound), is crucial to establish a baseline.
Q4: What is the optimal concentration of this compound to use in my experiment?
A4: The optimal concentration of this compound can vary depending on the specific protein, the accessibility of the cysteine residue, and the experimental system. A common starting concentration is 1 mM.[1][2] However, it is often necessary to perform a dose-response curve to determine the concentration that yields the maximal specific effect with minimal non-specific background.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Reactivity | Degraded this compound reagent | Store this compound desiccated at -20°C and prepare fresh solutions immediately before use.[1][2] |
| Inaccessible cysteine residue | Confirm the structural accessibility of the cysteine. Consider that the residue may only become accessible under specific conformational states.[5][6] | |
| Incorrect buffer pH | Ensure the reaction buffer pH is optimal for this compound reactivity and protein stability.[4] | |
| High Background/Non-specific Labeling | This compound concentration too high | Perform a dose-response experiment to find the lowest effective concentration. A typical starting point is 1 mM.[1][2] |
| Incubation time too long | Optimize the incubation time to maximize specific labeling while minimizing background. Start with a 1-5 minute incubation.[1][2] | |
| Impure this compound reagent | Use high-purity this compound from a reputable supplier. | |
| Variability in Results | Inconsistent reagent preparation | Always prepare fresh this compound solutions and use consistent pipetting techniques. |
| Fluctuation in experimental conditions | Maintain consistent temperature, pH, and incubation times across all experiments. | |
| Cell or protein preparation variability | Ensure consistent cell health, protein expression levels, and purification quality. | |
| Difficulty Interpreting Data | Lack of proper controls | Include wild-type (cysteine-less) and no-reagent controls in every experiment. |
| Indirect effects of modification | Consider that the covalent modification by this compound might induce allosteric changes in the protein, affecting its function indirectly.[7] |
Experimental Protocols
General Protocol for Cysteine Accessibility Screening with this compound
This protocol outlines a general workflow for assessing the accessibility of an engineered cysteine residue in a membrane protein expressed in a cellular system.
-
Cell Culture and Protein Expression:
-
Culture cells expressing the cysteine-mutant protein of interest to the desired confluency.
-
Induce protein expression if necessary.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in the appropriate aqueous buffer to the desired stock concentration. A common stock concentration is 100 mM in water.
-
Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Wash the cells three times with an appropriate buffer (e.g., HEPES-buffered saline) to remove any interfering substances from the culture medium.
-
Prepare the final working concentration of this compound by diluting the stock solution in the reaction buffer. A typical starting concentration is 1 mM.
-
Incubate the cells with the this compound solution for a defined period, typically 1-5 minutes at room temperature.[1][2]
-
-
Quenching and Washing:
-
To stop the reaction, aspirate the this compound solution and wash the cells three times with the reaction buffer to remove any unreacted reagent.
-
-
Functional Assay:
-
Perform a functional assay relevant to the protein of interest (e.g., patch-clamp electrophysiology for an ion channel, substrate uptake assay for a transporter) to assess the effect of the this compound modification.
-
-
Data Analysis:
-
Compare the functional measurements of the this compound-treated cells to the control groups (untreated cysteine mutant and this compound-treated wild-type).
-
A significant change in function in the this compound-treated cysteine mutant, which is absent in the controls, indicates that the cysteine residue is accessible and that its modification impacts protein function.
-
Visualizations
Caption: General workflow for an this compound cysteine accessibility experiment.
Caption: A logical approach to troubleshooting common this compound experimental issues.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. interchim.fr [interchim.fr]
- 3. biotium.com [biotium.com]
- 4. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 5. An in vivo assay identifies changes in residue accessibility on mechanosensitive channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4.5. Cystine Accessibility Measurements [bio-protocol.org]
Optimizing MTSET Incubation Time and Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) in their experiments. Here, you will find answers to frequently asked questions and troubleshooting tips to address common challenges encountered during the labeling of cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound?
A1: A common starting point for this compound application is a concentration of 1 mM for an incubation period of 1 to 5 minutes at room temperature.[1] However, the optimal conditions are highly dependent on the specific protein, the accessibility of the cysteine residue, and the experimental system. It is recommended to perform a dose-response and time-course experiment to determine the ideal parameters for your specific application.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare fresh solutions immediately before use. For a stock solution, dissolve this compound in water or DMSO. This compound should be stored as a solid, desiccated at -20°C to prevent degradation from moisture.
Q3: What factors can influence the reaction rate of this compound with a cysteine residue?
A3: Several factors can affect the labeling efficiency of this compound:
-
Accessibility of the Cysteine Residue: Cysteines that are buried within the protein structure or located in sterically hindered environments will react more slowly with this compound.
-
Temperature: Increasing the temperature generally increases the rate of chemical reactions, including the reaction of this compound with cysteine and its hydrolysis.[2][3] Performing incubations on ice can be a strategy to slow down the reaction and gain better temporal control.
-
Conformational State of the Protein: The reactivity of a cysteine residue can change depending on the conformational state of the protein. This property can be exploited to study conformational changes, for example, in ion channels during gating.
Q4: How can I confirm that this compound has successfully labeled my protein of interest?
A4: Successful labeling can be confirmed through several methods:
-
Functional Assays: If the modification of the cysteine residue is expected to alter the function of the protein (e.g., ion channel conductance, enzyme activity), a functional assay can provide indirect evidence of labeling.
-
Biotinylation and Western Blotting: If a biotinylated version of this compound (e.g., MTSEA-biotin) is used, the labeled proteins can be detected via western blot using streptavidin-HRP or an anti-biotin antibody.
-
Mass Spectrometry: Mass spectrometry can be used to directly identify the modified cysteine residue and confirm the addition of the this compound molecule.
Q5: Is the modification by this compound reversible?
A5: Yes, the disulfide bond formed between this compound and the cysteine residue can be reversed by using reducing agents. A common method is to apply a solution of dithiothreitol (DTT). For instance, an application of 0.5 mM DTT has been shown to reverse the effects of this compound modification.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on protein function. | 1. Inaccessible cysteine residue: The target cysteine may be buried within the protein and not accessible to the solvent. 2. This compound degradation: The this compound solution may have hydrolyzed due to improper storage or handling. 3. Suboptimal incubation conditions: The concentration of this compound may be too low or the incubation time too short. 4. The modified cysteine does not impact the measured function. | 1. Control Experiments: Use a known accessible cysteine mutant as a positive control. Consider using smaller, more membrane-permeant MTS reagents if the cysteine is in a restricted environment. 2. Fresh Reagents: Always prepare fresh this compound solutions immediately before use. Store the solid reagent desiccated at -20°C. 3. Optimization: Perform a dose-response (e.g., 0.1 mM to 5 mM) and time-course (e.g., 30 seconds to 10 minutes) experiment. 4. Alternative Assays: Use a different functional assay or a direct labeling method (e.g., biotinylation) to confirm modification. |
| High background or non-specific effects. | 1. This compound concentration is too high: Excess this compound may lead to off-target modifications or cellular toxicity. 2. Reaction with other nucleophiles: Although highly selective for thiols, at high concentrations, this compound could potentially react with other nucleophilic residues. 3. Cellular toxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells. | 1. Titration: Lower the this compound concentration and shorten the incubation time. 2. Quenching: After the desired incubation time, quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to the extracellular solution. 3. Cell Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the toxicity of your this compound treatment.[5][6][7] |
| Variability between experiments. | 1. Inconsistent this compound solution preparation: The concentration of the freshly prepared this compound solution may vary. 2. Differences in cell culture conditions: Cell health and density can affect experimental outcomes. 3. Temperature fluctuations: Variations in the experimental temperature can alter reaction rates. | 1. Standardized Protocol: Follow a strict protocol for preparing and handling this compound solutions. 2. Consistent Cell Culture: Maintain consistent cell passage numbers, confluency, and media conditions. 3. Temperature Control: Perform experiments at a controlled temperature, for example, by using a water bath or a temperature-controlled stage. |
| Functional effect is not reversible with DTT. | 1. Incomplete reduction: The concentration of DTT may be too low or the incubation time too short. 2. Irreversible protein damage: The this compound treatment may have caused irreversible changes to the protein or the cell. 3. Off-target effect: The observed functional change may not be due to the modification of the target cysteine. | 1. Optimize Reduction: Increase the DTT concentration (e.g., up to 10 mM) and/or the incubation time. 2. Toxicity Controls: Re-evaluate the toxicity of your this compound concentration and incubation time. 3. Specificity Controls: Use a cysteine-less mutant or a mutant where the target cysteine is replaced with another amino acid to confirm that the effect is specific to the target cysteine. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of Adherent Cells
-
Cell Culture: Plate cells (e.g., HEK293 cells) on appropriate culture dishes and grow to the desired confluency (typically 70-90%).
-
Preparation of this compound Solution: Immediately before the experiment, prepare a fresh stock solution of this compound in water or DMSO. Dilute the stock solution to the desired final concentration in the appropriate extracellular buffer (e.g., PBS or HEPES-buffered saline).
-
Washing: Gently wash the cells two to three times with the extracellular buffer to remove any residual culture medium.
-
This compound Incubation: Add the this compound-containing buffer to the cells and incubate for the desired time at room temperature.
-
Quenching (Optional): To stop the reaction, remove the this compound solution and wash the cells two to three times with the extracellular buffer. Alternatively, add a quenching solution containing a small molecule thiol (e.g., 10 mM L-cysteine) for 1-2 minutes.
-
Functional Assay or Further Processing: Proceed with your downstream application, such as a patch-clamp recording, a cell viability assay, or cell lysis for a biotinylation assay.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Treatment: Following the this compound labeling protocol, proceed with the MTT assay.
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Incubation with MTT: Add the MTT stock solution to each well at a final concentration of 0.5 mg/mL and incubate the plate for 2-4 hours at 37°C in a cell culture incubator.
-
Solubilization of Formazan: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Biotinylation Assay and Western Blot
-
Cell Surface Biotinylation: After treating the cells with a biotinylating MTS reagent (e.g., MTSEA-biotin), wash the cells with ice-cold PBS to stop the reaction.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Streptavidin Pulldown (Optional): To enrich for biotinylated proteins, incubate the cell lysates with streptavidin-conjugated beads. After incubation, wash the beads to remove non-specifically bound proteins and elute the biotinylated proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Block the membrane and then incubate it with streptavidin-HRP or an HRP-conjugated anti-biotin antibody to detect the biotinylated proteins.
-
Imaging: Develop the blot using a chemiluminescent substrate and capture the image using a CCD camera or X-ray film.
Visualizations
Caption: General experimental workflow for this compound labeling.
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. Cysteine-accessibility analysis of transmembrane domains 11–13 of human concentrative nucleoside transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling and Validation of Live-Cell Protein Methylation with Engineered Enzymes and Methionine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
dealing with MTSET hydrolysis and stability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the hydrolysis and stability of MTSET ([2-(Trimethylammonium)ethyl]methanethiosulfonate). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: this compound is hygroscopic and susceptible to hydrolysis.[1][2] To ensure its stability, it should be stored in a desiccator at -20°C.[1][2] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation.[1][2]
Q2: How should I prepare this compound stock solutions?
A2: For maximum efficacy, this compound solutions should be prepared immediately before use.[1][2] While concentrated stock solutions can be prepared in anhydrous DMSO and stored desiccated at -20°C for a month or longer, it is generally recommended to prepare fresh solutions for each experiment.[3] this compound is also soluble in water.[1][4]
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is not stable in aqueous solutions and hydrolyzes over time.[1][2] The rate of hydrolysis is dependent on pH and temperature. At pH 7.5 and room temperature, this compound has a half-life of approximately 10 minutes.[1] In distilled water at 4°C, solutions may be stable for several hours.[1][2]
Q4: What are the primary factors that affect this compound stability?
A4: The main factors influencing this compound stability are:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5][8][9]
-
Moisture: As a hygroscopic compound, exposure to moisture will lead to degradation.[1][2]
-
Nucleophiles: The presence of nucleophiles can accelerate the breakdown of this compound.[1][2]
Q5: Can I use a reducing agent like DTT with this compound?
A5: No, dithiothreitol (DTT) should not be used in the same solution as this compound. DTT is a reducing agent that will react with this compound, preventing it from labeling the target cysteine residues.[10] If a reducing agent is needed prior to the labeling step, it must be thoroughly removed before adding this compound. TCEP (Tris(2-carboxyethyl)phosphine) is a more stable alternative to DTT for reducing disulfide bonds.[3]
Troubleshooting Guides
Problem: Inconsistent or No Labeling with this compound
Possible Cause 1: this compound Hydrolysis
-
Troubleshooting Step 1: Prepare fresh this compound solution immediately before each experiment. Do not use pre-made solutions that have been stored for an extended period, especially at room temperature.[1][2]
-
Troubleshooting Step 2: Ensure that the pH of your experimental buffer is appropriate for your target and minimize the time this compound is in the aqueous solution before it reacts with the protein.
Possible Cause 2: Inactive this compound Reagent
-
Troubleshooting Step 1: Verify that the solid this compound has been stored correctly in a desiccated environment at -20°C.[1][2]
-
Troubleshooting Step 2: If you suspect the reagent has degraded, perform a positive control experiment with a known reactive cysteine-containing peptide or protein to confirm its activity.
Possible Cause 3: Presence of Competing Nucleophiles
-
Troubleshooting Step 1: Ensure that your buffers and solutions are free from other nucleophiles, such as other thiols (e.g., DTT, β-mercaptoethanol), which will compete with the target cysteine for reaction with this compound.[10]
Problem: High Background or Non-Specific Labeling
Possible Cause 1: High Concentration of this compound
-
Troubleshooting Step 1: Titrate the concentration of this compound to find the optimal concentration that provides sufficient labeling of the target site without causing high background. Routinely, 1 mM this compound is applied for 1 to 5 minutes.[1][2]
Possible Cause 2: Long Incubation Time
-
Troubleshooting Step 1: Optimize the incubation time. A shorter incubation period may be sufficient to label the target cysteine without leading to non-specific reactions.
Quantitative Data
Table 1: Stability of this compound in Different Solutions and Temperatures
| Solution | Temperature | Half-life (τ) |
| 100-K solution | On ice | 1420 ± 312 min |
| dH2O | On ice | 4113 ± 3000 min |
| 100-K solution | Room Temperature | 111 ± 8 min |
| NP100 solution | Room Temperature | 19.4 ± 6.6 min |
Data adapted from a study on this compound stability.[8]
Table 2: Half-life of MTS Reagents at Different pH and Temperatures
| Reagent | pH | Temperature | Half-life |
| This compound | 7.5 | Room Temperature | ~10 minutes |
| MTSEA | 7.5 | Room Temperature | ~15 minutes |
| MTSES | 7.5 | Room Temperature | ~20 minutes |
| This compound | 7.0 | 20°C | ~11.2 minutes |
| This compound | 6.0 | 20°C | ~55 minutes |
Data compiled from various sources.[1][2][11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]
-
For a 200 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 ml of 200 mM stock, dissolve 55.65 mg of this compound (MW: 278.23 g/mol ) in 1 ml of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
If not for immediate use, store the stock solution in small aliquots in a desiccated environment at -20°C for up to one month.[3] For daily experiments, it is highly recommended to prepare a fresh solution.
Protocol 2: Cysteine Labeling with this compound
-
Prepare your protein of interest in a suitable buffer, ensuring the absence of any reducing agents like DTT or β-mercaptoethanol. If reduction of disulfide bonds is necessary, the reducing agent must be removed prior to this compound addition, for example, by dialysis or spin columns.
-
Dilute the this compound stock solution into the reaction buffer to the desired final concentration (e.g., 1 mM) immediately before adding it to the protein sample.
-
Add the this compound solution to the protein sample and incubate for a predetermined time (e.g., 1-5 minutes) at a controlled temperature (e.g., room temperature or on ice).[1][2]
-
Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted this compound.
-
Proceed with your downstream application, such as functional assays or structural analysis.
Visualizations
Caption: this compound can undergo hydrolysis or react with a target cysteine.
Caption: A logical workflow for troubleshooting this compound labeling issues.
References
- 1. usbio.net [usbio.net]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. This compound - Biotium [biotium.com]
- 4. biocompare.com [biocompare.com]
- 5. iipseries.org [iipseries.org]
- 6. web.viu.ca [web.viu.ca]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. biotium.com [biotium.com]
Technical Support Center: Substituted-Cysteine Accessibility Method (SCAM)
Welcome to the technical support center for the Substituted-Cysteine Accessibility Method (SCAM). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their SCAM experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in SCAM experiments?
Q2: Can the introduction of a cysteine residue perturb the protein structure?
While introducing a cysteine residue is a minimal modification, there is a possibility of structural perturbation. Cysteine is a relatively small and hydrophobic amino acid with little preference for a particular secondary structure, making it generally well-tolerated in many protein positions.[1] However, it is crucial to assess the function of the cysteine-mutant protein to ensure that the mutation has not caused significant conformational changes that could affect the interpretation of accessibility.[2]
Q3: Why is a cysteine-less protein important?
A cysteine-less version of the target protein, where all native cysteines are replaced (e.g., with serine or alanine), serves as a critical negative control.[2] This control is essential to ensure that the labeling reagents are specific to the introduced cysteines and do not react with other residues like lysine or histidine.[1] It also helps to identify any background labeling not associated with the engineered cysteine.
Q4: What are the ideal characteristics of residues for cysteine substitution?
It is generally advised to avoid replacing charged residues (e.g., aspartate, glutamate, lysine, arginine) as they can be important for protein topology or be involved in long-range electrostatic interactions. For regions with ambiguous membrane-spanning domains, substitutions should be made approximately every 10 residues to map the accessibility profile.[1]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your SCAM experiments.
Issue 1: High Background Labeling
Symptoms:
-
Strong signal in the cysteine-less control lane.
-
Uniformly high signal across all mutant lanes, making it difficult to discern differences in accessibility.
Possible Causes and Solutions:
| Cause | Solution |
| Non-specific binding of labeling reagent | - Increase the number and duration of washing steps after labeling to remove unbound reagent.[3][4] - Optimize the concentration of the labeling reagent; high concentrations can lead to non-specific binding.[5] - Ensure adequate blocking of non-specific sites. Consider increasing the concentration or incubation time of the blocking agent.[3][4] |
| Contamination of reagents or buffers | - Prepare fresh solutions of all reagents and buffers. - Filter-sterilize buffers to remove any particulate matter that could contribute to background. |
| Excessive protein loading | - Titrate the amount of protein loaded onto the gel to find the optimal concentration that gives a clear signal without high background.[5] |
| Cross-reactivity of antibodies (in Western blot detection) | - Run a control with only the secondary antibody to check for non-specific binding.[4][5] - If using a milk-based blocking agent for phosphorylated protein detection, be aware that it contains casein, a phosphoprotein, which can cross-react with your antibody.[5] |
Issue 2: No or Weak Signal for an Expectedly Accessible Cysteine
Symptoms:
-
Faint or no band on the Western blot for a cysteine mutant that is predicted to be solvent-exposed.
Possible Causes and Solutions:
| Cause | Solution |
| Low expression or instability of the mutant protein | - Verify the expression level of the mutant protein by Western blot of the total cell lysate. - If expression is low, consider optimizing expression conditions (e.g., temperature, induction time). |
| Incomplete cell lysis (for intracellular cysteines) | - Confirm the efficiency of cell disruption using a microscope or by measuring the release of a cytosolic enzyme. - Optimize the sonication or lysis protocol.[1] |
| Reagent instability or degradation | - Methanethiosulfonate (MTS) reagents are sensitive to hydrolysis. Prepare fresh solutions immediately before use and store them under appropriate conditions (-20°C, desiccated). |
| Inaccessibility of the cysteine residue | - The local microenvironment of the cysteine may restrict access of the labeling reagent, even if the residue is generally in a hydrophilic region. - Consider using a smaller or differently charged labeling reagent to probe the accessibility.[2] |
Issue 3: Ambiguous or Unexpected Labeling Patterns
Symptoms:
-
A residue expected to be on one side of the membrane shows labeling in both intact and disrupted cells.
-
Inconsistent labeling patterns across replicates.
Possible Causes and Solutions:
| Cause | Solution |
| Mixed membrane protein topology | - The protein may exist in a dual or dynamic topology where a particular region is exposed to both sides of the membrane.[1] - A two-step labeling protocol can be employed to quantify the degree of mixed topology.[3] |
| Partial cell disruption | - Incomplete disruption of cells can lead to a mixed population of intact and lysed cells, resulting in an intermediate labeling pattern. Ensure complete and consistent cell lysis.[1] |
| Conformational changes induced by ligand binding | - The accessibility of a cysteine residue may change upon the binding of a ligand or in different functional states of the protein. This can be a valuable source of information about protein dynamics.[6] |
| Experimental variability | - Standardize all experimental steps, including cell density, reagent concentrations, and incubation times, to ensure reproducibility.[1] |
Experimental Protocols
Key Reagent Parameters
The following table provides recommended starting concentrations and incubation times for commonly used methanethiosulfonate (MTS) reagents. These may need to be optimized for your specific protein and experimental setup.[7][8]
| Reagent | Recommended Concentration | Recommended Incubation Time |
| MTSEA-biotin | 1 mM | 5 minutes on ice[9] |
| MTSET | 1-2.5 mM | 1-5 minutes |
| MTSES | 10 mM | 1-5 minutes |
General Protocol for SCAM
This protocol outlines the key steps for determining the accessibility of substituted cysteines in a membrane protein.
-
Mutagenesis and Expression:
-
Create a cysteine-less version of the target protein by mutating all native cysteines to a non-reactive amino acid (e.g., serine or alanine).
-
Introduce single cysteine mutations at desired positions within the cysteine-less background.
-
Express the mutant proteins in a suitable expression system (e.g., E. coli, mammalian cells).
-
-
Cell Preparation:
-
Harvest the cells expressing the mutant protein.
-
Wash the cells with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to remove any residual media components.
-
Resuspend the cells to a standardized density.
-
-
Labeling of Intact Cells:
-
Divide the cell suspension for each mutant into two aliquots.
-
To one aliquot (representing intact cells), add the membrane-impermeant MTS reagent (e.g., MTSEA-biotin) to the final desired concentration.
-
Incubate on ice for the optimized duration (e.g., 5 minutes).[9]
-
Quench the reaction by adding a reducing agent (e.g., DTT or beta-mercaptoethanol).
-
-
Labeling of Disrupted Cells:
-
To the second aliquot, disrupt the cells to expose intracellular domains. Sonication is a common method.[1]
-
Immediately after disruption, add the MTS reagent and incubate as in the previous step.
-
Quench the reaction.
-
-
Sample Processing and Detection:
-
Pellet the cells and lyse them in a buffer containing a detergent to solubilize the membrane proteins.
-
If a biotinylated reagent was used, the labeled proteins can be captured using streptavidin beads.[9]
-
Elute the labeled proteins from the beads.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of a Substituted-Cysteine Accessibility Method (SCAM) experiment.
Logical Relationship in Data Interpretation
This diagram illustrates the decision-making process for interpreting the results of a SCAM experiment.
References
- 1. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. High background in immunohistochemistry | Abcam [abcam.com]
- 5. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 6. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Incubation Time, Inoculum Size, and Glucose Concentrations on Spectrophotometric Endpoint Determinations for Amphotericin B, Fluconazole, and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of incubation time, inoculum size, and glucose concentrations on spectrophotometric endpoint determinations for amphotericin B, fluconazole, and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pcrbio.com [pcrbio.com]
Technical Support Center: MTSET Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of MTSET ([2-(Trimethylammonium)ethyl] Methanethiosulfonate) in their experiments.
Troubleshooting Guide
Issue: High background signal or non-specific labeling with this compound
High background signal often indicates non-specific binding of this compound to cellular components other than the target cysteine residue. Here’s a step-by-step guide to troubleshoot and reduce non-specific binding.
1. Optimize this compound Concentration and Incubation Time
Non-specific binding is often concentration-dependent. It is crucial to determine the lowest effective concentration of this compound and the shortest incubation time that still yields a specific signal.
-
Recommendation: Perform a dose-response curve and a time-course experiment. Start with a low this compound concentration (e.g., 0.1 mM) and gradually increase it. Similarly, test various incubation times, starting from a few seconds to several minutes. The optimal conditions will provide a robust specific signal with minimal background.
2. Control Reaction Temperature
Lowering the reaction temperature can decrease the rate of non-specific reactions more than the specific reaction with the accessible cysteine.
-
Recommendation: Perform the this compound labeling step at a lower temperature, such as on ice or at 4°C.[1] This can help to minimize non-specific binding, especially if longer incubation times are required.
3. Adjust the pH of the Labeling Buffer
The reactivity of the thiol group of cysteine is pH-dependent. While a higher pH can increase the reaction rate, it can also lead to increased non-specific binding.
-
Recommendation: The optimal pH for this compound labeling is typically around 7.4. If you are experiencing high non-specific binding, try performing the reaction at a slightly lower pH (e.g., 7.0-7.2).
4. Block Endogenous and Accessible Non-Target Cysteines
Proteins may have endogenous cysteine residues on their extracellular surface that can react with this compound. Blocking these before labeling your target cysteine can significantly reduce non-specific signals. N-ethylmaleimide (NEM) is a commonly used irreversible thiol-reactive agent for this purpose.
-
Protocol: Pre-blocking with NEM
-
Prepare a stock solution of NEM (e.g., 1 M in DMSO).
-
Before this compound labeling, incubate your cells or tissue with a working concentration of NEM (e.g., 1-5 mM) in your experimental buffer for 5-15 minutes at room temperature.[2]
-
Wash the sample thoroughly with the experimental buffer to remove excess NEM before proceeding with this compound labeling.
-
5. Quench the this compound Reaction Promptly
Stopping the reaction at a precise time point is critical to prevent the accumulation of non-specific labeling. Unreacted this compound should be quenched with a scavenger molecule.
-
Recommendation: Use a scavenger such as L-cysteine or glutathione to quench the this compound reaction.
6. Include Proper Control Experiments
Control experiments are essential to confirm that the observed effect is due to the specific labeling of your target cysteine.
-
Recommended Controls:
-
Wild-type control: Use cells that do not express the cysteine mutant. This will reveal the level of background binding to endogenous proteins.
-
Cysteine-less mutant: If possible, use a construct where the target cysteine is mutated to another amino acid (e.g., alanine or serine). This control helps to confirm that the labeling is specific to the introduced cysteine.
-
Substrate protection: If your protein has a known ligand or substrate, pre-incubation with it may protect the target cysteine from this compound labeling, demonstrating specificity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific this compound binding?
A1: Non-specific binding of this compound can be caused by several factors:
-
Reaction with endogenous cysteines: this compound can react with naturally occurring, accessible cysteine residues on the cell surface.
-
Hydrophobic interactions: The ethylammonium group of this compound can have non-specific hydrophobic interactions with membrane proteins and lipids.
-
High concentrations or long incubation times: Using higher than necessary concentrations of this compound or extending the incubation time can lead to increased off-target reactions.
-
Suboptimal pH: A pH that is too high can increase the reactivity of other nucleophilic residues, leading to non-specific labeling.
Q2: How can I be sure that the observed effect is due to this compound binding to my cysteine of interest?
A2: A combination of control experiments is the best way to ensure specificity. The most important controls are a wild-type control (no engineered cysteine) and a cysteine-less mutant control (where the target cysteine is replaced). If the effect of this compound is absent or significantly reduced in these controls, you can be confident that the observed effect is specific to your target cysteine.
Q3: What concentration of this compound should I start with?
A3: It is always best to start with a low concentration and titrate up. A good starting point for many applications is 0.1 to 1 mM. The optimal concentration will depend on the accessibility of your target cysteine and the experimental system.
Q4: What is the best way to prepare and store this compound?
A4: this compound is moisture-sensitive and should be stored desiccated at -20°C. For experiments, it is best to prepare fresh stock solutions in water or your experimental buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: Can I use other quenching agents besides L-cysteine and glutathione?
A5: Yes, other thiol-containing reagents like beta-mercaptoethanol (BME) can also be used to quench the this compound reaction. However, L-cysteine and glutathione are generally preferred as they are less toxic to cells.
Quantitative Data Summary
| Parameter | Recommended Range/Condition | Rationale |
| This compound Concentration | 0.1 - 2 mM | Minimize non-specific binding while ensuring saturation of the specific site.[5] |
| Incubation Time | Seconds to 15 minutes | Shorter times reduce the chance of off-target reactions. |
| Temperature | 4°C to Room Temperature | Lower temperatures can decrease non-specific reaction rates.[1] |
| pH | 7.0 - 7.4 | Balances thiol reactivity with minimizing non-specific reactions. |
| NEM (Pre-blocking) | 1 - 5 mM for 5-15 min | Irreversibly blocks accessible, non-target cysteines.[2] |
| L-cysteine (Quenching) | 1 - 5 mM | Rapidly quenches unreacted this compound. |
| Glutathione (Quenching) | 1 - 5 mM | Effective scavenger of reactive electrophiles.[3][4] |
Experimental Protocols & Visualizations
Protocol: Standard this compound Labeling with Controls
This protocol provides a general workflow for this compound labeling of a cysteine mutant expressed in a cell line, for example, in a patch-clamp experiment.
-
Cell Preparation: Culture cells expressing your wild-type or cysteine mutant protein on appropriate coverslips for your experiment.
-
Pre-blocking (Optional but Recommended):
-
Wash cells twice with an external buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Incubate cells with 2 mM NEM in the external buffer for 10 minutes at room temperature.
-
Wash cells three times with the external buffer to remove all traces of NEM.
-
-
Baseline Measurement: Obtain a baseline recording of your cellular activity (e.g., ion channel current).
-
This compound Application:
-
Prepare a fresh solution of this compound in the external buffer at the desired concentration (e.g., 1 mM).
-
Perfuse the cells with the this compound solution for the determined optimal time (e.g., 2 minutes).
-
-
Wash and Quench:
-
Wash out the this compound solution with the external buffer.
-
Immediately apply the external buffer containing a quenching agent (e.g., 2 mM L-cysteine) for 1-2 minutes.
-
Wash cells again with the external buffer.
-
-
Post-labeling Measurement: Record the cellular activity again to assess the effect of this compound labeling.
-
Control Experiments: Repeat the entire procedure with wild-type cells and/or cysteine-less mutant cells to determine the extent of non-specific effects.
Signaling Pathway: Mechanism of this compound Action and Non-Specific Binding
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weakened cellular scavenging activity against oxidative stress in diabetes mellitus: regulation of glutathione synthesis and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of metallothionein compared with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Controlling for the Effects of MTSET on Protein Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET). Here, you will find detailed information to help you design robust experiments, control for potential artifacts, and accurately interpret your results when using this compound to probe protein structure and function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positively charged, membrane-impermeable methanethiosulfonate (MTS) reagent. It is used in a technique called substituted-cysteine accessibility mapping (SCAM) to identify solvent-exposed cysteine residues in a protein. This compound covalently modifies the thiol group of cysteine residues, introducing a bulky, positively charged moiety. This modification can alter the protein's function, which can be measured to infer the location and role of the modified cysteine.
Q2: What are the essential control experiments to include when using this compound?
To ensure the observed effects are specific to the modification of the target cysteine, the following controls are critical:
-
Cysteine-less mutant: A protein construct where the target cysteine is mutated to a non-reactive amino acid, such as alanine or serine, should be treated with this compound. This control helps to confirm that the effects of this compound are not due to interactions with other parts of the protein or endogenous cysteines.
-
Wild-type protein: If the wild-type protein does not contain any reactive cysteine residues, it can serve as a negative control to assess any non-specific effects of this compound on the assay system.
-
Reversibility with reducing agents: The disulfide bond formed by this compound can often be reversed by reducing agents like dithiothreitol (DTT). If the functional effect of this compound is reversed upon treatment with DTT, it provides strong evidence that the effect was due to the specific cysteine modification.[1]
-
Dose-response analysis: Perform experiments with a range of this compound concentrations to establish a clear dose-dependent effect. This helps to distinguish specific modification from non-specific effects that might only occur at very high concentrations.
Q3: How can I validate that this compound has specifically modified my target cysteine?
Direct validation of the covalent modification can be achieved using mass spectrometry. By comparing the mass spectra of the protein before and after this compound treatment, you can identify the mass shift corresponding to the addition of the this compound group on peptides containing the target cysteine residue. This provides definitive evidence of successful and specific labeling.
Troubleshooting Guide
Issue 1: No functional effect is observed after applying this compound to my cysteine mutant.
| Possible Cause | Troubleshooting Step |
| Cysteine residue is not accessible to this compound. | The residue may be buried within the protein structure or in a region that is not solvent-exposed. Consider the protein's structure and the local environment of the cysteine. |
| Incomplete removal of reducing agents. | Residual reducing agents (e.g., DTT) from protein purification will react with this compound, preventing it from modifying the target cysteine. Ensure thorough removal of reducing agents by dialysis or size-exclusion chromatography before the labeling reaction.[1] |
| This compound degradation. | This compound can hydrolyze in aqueous solutions. Prepare fresh this compound solutions immediately before each experiment. Store stock solutions in a desiccator at -20°C.[1] |
| Inefficient labeling reaction. | Optimize labeling conditions such as this compound concentration, incubation time, and pH. |
| The modification does not induce a functional change. | It is possible that modification of the specific cysteine does not lead to a measurable change in the protein's function in your assay. Consider using alternative functional assays. |
Issue 2: this compound treatment of my cysteine-less control shows a functional effect.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound. | At high concentrations, this compound might have non-specific effects on the protein or other components of the assay system. Perform a dose-response experiment to determine the lowest effective concentration. |
| Presence of other accessible native cysteines. | The protein may have other native cysteine residues that are accessible to this compound. Analyze the protein sequence for other cysteines and consider mutating them if necessary. |
| This compound is affecting the assay components. | Rule out any direct effects of this compound on your measurement system (e.g., fluorescence quenching, electrode interference). |
Issue 3: The results of my this compound experiments are inconsistent.
| Possible Cause | Troubleshooting Step |
| Variability in protein preparation. | Ensure consistent protein quality, concentration, and reduction state across experiments. |
| Inconsistent this compound solution preparation. | Always prepare fresh this compound solutions and use a consistent solvent. |
| Fluctuations in experimental conditions. | Maintain consistent temperature, pH, and incubation times for all experiments. |
| Oxidation of cysteine residues. | Ensure the protein is fully reduced before this compound application to prevent the formation of disulfide bridges that would block modification. |
Experimental Protocols
Protocol 1: Assessing Cysteine Accessibility with this compound in a Cell-Based Assay
This protocol describes a general procedure for testing the effect of this compound on the function of an ion channel expressed in a cellular system.
-
Cell Culture and Transfection:
-
Culture cells expressing the wild-type, cysteine-less, or single-cysteine mutant of the protein of interest.
-
-
Preparation of this compound Solution:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in water or DMSO) immediately before the experiment. Protect from light.
-
Dilute the stock solution to the desired final concentrations in the extracellular recording solution.
-
-
Functional Measurement (e.g., Electrophysiology):
-
Obtain a baseline recording of the protein's function (e.g., ion channel current).
-
Perfuse the cells with the this compound solution for a defined period (e.g., 2-5 minutes).
-
Wash out the this compound with the recording solution.
-
Measure the protein's function again to assess the effect of this compound.
-
-
Control Experiments:
-
Repeat the procedure with the cysteine-less and wild-type controls.
-
To test for reversibility, after this compound application and functional measurement, perfuse the cells with a solution containing a reducing agent (e.g., 10 mM DTT) and re-measure the function.
-
-
Data Analysis:
-
Quantify the change in protein function (e.g., percent inhibition of current) for each construct and condition.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: Mass Spectrometry Validation of this compound Labeling
-
Protein Preparation:
-
Purify the single-cysteine mutant protein. Ensure the protein is in a reduced state.
-
-
This compound Labeling:
-
Incubate the purified protein with a molar excess of this compound for a specified time at room temperature.
-
As a negative control, incubate the protein under the same conditions without this compound.
-
-
Sample Preparation for Mass Spectrometry:
-
Remove excess this compound using a desalting column.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using an appropriate protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the this compound adduct on cysteine residues.
-
Confirm the presence of the this compound-modified peptide in the labeled sample and its absence in the control sample.
-
Quantitative Data Summary
The following table provides illustrative data on the concentration-dependent inhibition of an ion channel by this compound. This data is representative and should be adapted based on the specific protein and experimental system.
| This compound Concentration (mM) | Percent Inhibition of Current (Mean ± SEM, n=5) |
| 0 (Control) | 2 ± 1.5 |
| 0.1 | 25 ± 3.2 |
| 0.5 | 68 ± 4.1 |
| 1.0 | 95 ± 2.8 |
| 2.0 | 98 ± 1.9 |
Visualizations
Caption: Experimental workflow for cysteine accessibility mapping using this compound.
Caption: Troubleshooting decision tree for experiments where this compound has no effect.
References
Technical Support Center: MTSET Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of MTSET ([2-(Trimethylammonium)ethyl] Methanethiosulfonate) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, or [2-(Trimethylammonium)ethyl] Methanethiosulfonate, is a sulfhydryl-reactive chemical compound used in protein biochemistry. It is particularly useful for a technique called Substituted Cysteine Accessibility Method (SCAM). The core mechanism involves the specific and rapid reaction of this compound with the thiol group (-SH) of a cysteine residue, forming a disulfide bond. This reaction, known as alkanethiolation, attaches a positively charged trimethylammonium group to the cysteine residue. By introducing cysteine mutations at specific sites in a protein, researchers can use this compound to probe the accessibility of these sites, which can provide insights into protein structure and conformational changes, especially in ion channels and transport proteins.
Q2: My this compound labeling efficiency is low. What are the common causes?
A2: Low labeling efficiency can stem from several factors:
-
Reagent Instability: this compound hydrolyzes in aqueous solutions. Always prepare this compound solutions fresh before each experiment.[1]
-
Incorrect pH: The reaction is pH-dependent. The thiol group on cysteine needs to be in its thiolate anion form (S-) to be reactive, which is favored at a pH above its pKa (~8.5). However, a very high pH can accelerate this compound hydrolysis.
-
Cysteine Accessibility: The target cysteine residue may be buried within the protein structure, making it inaccessible to the solvent and this compound.
-
Presence of Reducing Agents: Reducing agents like DTT or β-mercaptoethanol in your buffers will react with this compound, quenching its ability to label the target protein.
-
Low this compound Concentration: The concentration of this compound may be insufficient for efficient labeling within the desired timeframe.
Q3: How can I confirm that this compound has successfully labeled my protein?
A3: The method of confirmation depends on your experimental setup. For electrophysiological studies of ion channels, successful labeling of a cysteine in the channel pore often results in a measurable change in ion flow (current), indicating a block or alteration of channel function.[2] For biochemical assays, you could use a fluorescently tagged this compound analogue to visualize labeling on a gel or use mass spectrometry to detect the mass shift corresponding to the addition of the this compound modification.
Q4: Can I reverse this compound labeling?
A4: Yes, the disulfide bond formed between this compound and the cysteine residue is reversible. The addition of a reducing agent, such as Dithiothreitol (DTT), can break this bond and remove the this compound modification from the protein.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Labeling | 1. This compound Hydrolysis: Reagent was not freshly prepared. 2. Incorrect pH: Buffer pH is too low for efficient reaction. 3. Reducing Agents Present: DTT, β-mercaptoethanol, or other reducing agents are in the buffer. 4. Inaccessible Cysteine: The target cysteine is not solvent-exposed. 5. Insufficient Reagent: this compound concentration or incubation time is too low. | 1. Always dissolve this compound immediately before use. Store stock powder desiccated at -20°C.[3] 2. Optimize the labeling buffer pH. Test a range from 7.0 to 8.5. 3. Ensure all buffers are free of reducing agents. Use dialysis or a desalting column if necessary. 4. Confirm the structural model of your protein. Consider moving the cysteine mutation to a more exposed loop or region. 5. Increase this compound concentration (typically 1-2.5 mM) or incubation time (typically 1-5 minutes).[3] |
| High Background / Non-Specific Labeling | 1. Reactive Native Cysteines: Other accessible cysteine residues on the protein or other proteins in the sample are being labeled. 2. Prolonged Incubation: Leaving the reaction for too long can increase non-specific binding. | 1. If possible, mutate non-essential native cysteines to a non-reactive residue like alanine or serine. 2. Perform a time-course experiment to determine the optimal (shortest) incubation time that yields sufficient specific labeling. |
| Inconsistent Results | 1. Variable Reagent Activity: Inconsistent preparation of this compound solution. 2. Temperature Fluctuations: Reaction rate is temperature-dependent. 3. Buffer Variability: Minor differences in buffer composition (pH, salts) between experiments. | 1. Prepare a slightly larger batch of this compound solution for a single set of experiments to ensure consistency. 2. Perform all labeling steps at a controlled temperature (e.g., room temperature or on ice). 3. Use a consistent, high-quality buffer preparation protocol for all experiments. |
Experimental Protocols
Standard this compound Labeling Protocol for Cysteine-Mutated Ion Channels in Oocytes
This protocol provides a general framework for labeling cysteine-substituted ion channels expressed in Xenopus oocytes, a common system for studying channel function.
1. Reagent Preparation:
- Stock Solution: Prepare a 100 mM this compound stock solution in high-purity water. Since this compound hydrolyzes, it is critical to make this solution immediately before use. Do not store aqueous solutions.
- Working Solution: Dilute the stock solution in your recording buffer (e.g., ND96) to a final concentration of 1 mM. Prepare this solution just prior to application.
2. Oocyte Preparation:
- Ensure oocytes expressing the cysteine-mutant channel are healthy and properly voltage-clamped in the recording chamber.
- Continuously perfuse the chamber with the recording buffer.
3. Baseline Measurement:
- Obtain a stable baseline recording of channel activity (e.g., ion current in response to a specific stimulus like a voltage step or ligand application).
4. This compound Application:
- Switch the perfusion solution to the 1 mM this compound working solution.
- Apply for a defined period, typically 1 to 5 minutes. The optimal time should be determined empirically.[1][3]
5. Washout:
- Switch the perfusion back to the standard recording buffer to wash out any unreacted this compound. A washout period of 2-5 minutes is usually sufficient.
6. Post-Labeling Measurement:
- Measure the channel activity again using the same stimulus as in the baseline measurement.
- A significant change in current amplitude or kinetics indicates successful labeling of the accessible cysteine residue.
7. Data Analysis:
- Calculate the percentage of current inhibition or modification by comparing the post-labeling measurement to the baseline.
- % Effect = (1 - (I_post-MTSET / I_baseline)) * 100
Quantitative Data Summary
The efficiency of the this compound reaction is influenced by several key parameters. The following table summarizes these factors and their typical ranges, providing a starting point for experimental optimization.
| Parameter | Typical Range | Effect on Efficiency | Notes |
| This compound Concentration | 0.5 mM - 2.5 mM | Higher concentration generally leads to a faster reaction rate. | Concentrations above 5 mM may lead to non-specific effects. Routinely, 1 mM is used.[1][3] |
| pH | 7.0 - 8.5 | Efficiency increases with pH as the cysteine thiol is deprotonated to the more reactive thiolate form. | This compound hydrolysis also increases at higher pH. A compromise is often necessary. |
| Temperature | 4°C - 25°C | Higher temperatures increase the reaction rate. | Stability of the target protein must be considered. Most experiments are performed at room temperature. |
| Incubation Time | 1 - 5 minutes | Longer incubation increases the extent of labeling. | Prolonged incubation can lead to non-specific labeling and cell viability issues.[1][3] |
Visualizations
Signaling and Experimental Diagrams
Caption: Reaction schematic of this compound labeling a cysteine-mutated ion channel, leading to altered ion flow.
Caption: Experimental workflow for this compound labeling in an electrophysiology experiment.
Caption: Troubleshooting decision tree for low or no this compound labeling efficiency.
References
interpreting unexpected results from MTSET experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) in their experiments. This compound is a positively charged, membrane-impermeant thiol-modifying reagent commonly used in substituted cysteine accessibility mapping (SCAM) to probe the structure and function of proteins, particularly ion channels and transporters.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
This compound is primarily used in the Substituted Cysteine Accessibility Method (SCAM). This technique involves introducing a cysteine residue at a specific position in a protein of interest (that is ideally cysteine-less or has had its native cysteines removed) and then testing the accessibility of that cysteine to modification by this compound. By observing a functional change in the protein (e.g., altered ion flow through a channel or inhibition of substrate transport), researchers can infer the location of the engineered cysteine within the protein's structure, such as whether it lines an aqueous pore or is exposed to the extracellular environment.
Q2: How can I be sure that the observed effect is due to this compound modification of my engineered cysteine?
Q3: My protein already has native cysteine residues. Can I still use this compound?
The presence of native cysteines can complicate the interpretation of this compound experiments. If these native cysteines are accessible to this compound and their modification leads to a functional change, it will be difficult to attribute any observed effect to the engineered cysteine. Therefore, it is highly recommended to first generate a "cysteine-less" version of your protein by mutating the native cysteines to a non-reactive amino acid like serine or alanine. It is important to first confirm that this cysteine-less construct retains the normal function of the protein before introducing new cysteines for accessibility studies.[1]
Q4: How do I prepare and handle this compound solutions?
This compound is susceptible to hydrolysis in aqueous solutions. Therefore, it is recommended to prepare fresh solutions of this compound immediately before each experiment. For short-term storage, aliquots of a concentrated stock solution in a suitable solvent can be stored at -20°C or -80°C. When preparing working solutions, use the appropriate experimental buffer.
Troubleshooting Guide
This guide addresses common unexpected results encountered during this compound experiments and provides potential explanations and solutions.
| Problem | Potential Cause | Suggested Solution |
| No effect of this compound on the mutant protein. | The engineered cysteine is not accessible to this compound from the extracellular solution. | - This may be a valid negative result, indicating the residue is buried within the protein or in a region inaccessible to the aqueous environment. - Consider the conformational state of the protein. The cysteine may only become accessible in a different functional state (e.g., open vs. closed state of a channel). Try applying this compound in the presence of agonists or antagonists that favor a specific conformation. |
| The functional consequence of this compound modification is minimal or not captured by the assay. | - Even if the cysteine is modified, the resulting adduct may not significantly alter the protein's function in the way being measured. - Consider using alternative functional assays to detect more subtle changes. | |
| The this compound solution has degraded. | - Always prepare fresh this compound solutions. - Test the activity of your this compound solution on a known positive control if available. | |
| High variability in the extent or rate of this compound modification between experiments. | Inconsistent experimental conditions. | - Ensure precise timing of this compound application and washout. - Maintain stable temperature and pH throughout the experiment. - Standardize cell culture and transfection/expression conditions to ensure consistent protein expression levels. |
| Fluctuation in the membrane potential during electrophysiological recordings. | - Monitor and maintain a stable holding potential during patch-clamp experiments. | |
| Effect of this compound is observed in the wild-type or cysteine-less control. | Off-target effects of this compound. | - While rare, high concentrations of this compound may have non-specific effects. Try reducing the this compound concentration. - Ensure that the observed effect is not an artifact of the experimental conditions (e.g., solution exchange). |
| Presence of other accessible, functionally important native cysteines. | - If you have not already, create and test a fully cysteine-less version of your protein. | |
| The rate of this compound modification is slower than expected. | The engineered cysteine is in a sterically hindered environment. | - The accessibility of the cysteine may be restricted by the surrounding protein structure, slowing the rate of this compound binding. This can provide valuable information about the local environment of the residue. |
| The concentration of this compound is too low. | - While being mindful of potential off-target effects, you can try increasing the this compound concentration to accelerate the modification rate. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Accessibility
This protocol describes the use of this compound to probe the accessibility of an engineered cysteine in an ion channel expressed in a mammalian cell line.
Materials:
-
Cells expressing the cysteine-mutant ion channel
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2)
-
Freshly prepared this compound solution in external solution (concentration to be determined empirically, typically in the µM to mM range)
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing the mutant channel.
-
Record baseline channel activity in the absence of this compound. This can be done by applying voltage steps that elicit ionic currents.
-
Perfuse the cell with the external solution containing this compound for a defined period.
-
Continuously monitor the channel activity during this compound application. A change in current amplitude or kinetics indicates modification of the accessible cysteine.
-
After the incubation period, wash out the this compound with the standard external solution and continue recording to assess the persistence of the effect.
-
Analyze the data by comparing the current characteristics before, during, and after this compound application. The rate of modification can be quantified by fitting the time course of the current change to an exponential function.
Radiolabeled Substrate Uptake Assay for Transporter Accessibility
This protocol outlines a method to assess the effect of this compound on the function of a transporter protein by measuring the uptake of a radiolabeled substrate.
Materials:
-
Cells expressing the cysteine-mutant transporter
-
Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4)
-
Radiolabeled substrate (e.g., ³H-uridine)
-
Freshly prepared this compound solution in uptake buffer
-
Stop solution (e.g., ice-cold uptake buffer with a high concentration of a non-radiolabeled substrate analog)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Seed cells expressing the mutant transporter in a multi-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with either uptake buffer alone (control) or uptake buffer containing this compound for a specific duration.
-
After the pre-incubation, remove the solution and initiate the uptake by adding the uptake buffer containing the radiolabeled substrate.
-
Allow the uptake to proceed for a defined time period (e.g., 1-5 minutes).
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold stop solution.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
To determine if a substrate can protect the cysteine from modification, the pre-incubation with this compound can be performed in the presence of a high concentration of a non-radiolabeled substrate.[1]
-
Calculate the percentage of inhibition of substrate uptake by this compound compared to the control condition.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained from this compound experiments.
Table 1: Effect of this compound on Ion Channel Inactivation Kinetics [2]
| Mutant | Condition | Time Constant of Inactivation (τh) Ratio (post-MTSET / pre-MTSET) | Accessibility |
| L1468C | This compound | ~1.0 | Inaccessible |
| M1470C | This compound | >2.0 | Accessible |
Table 2: Inhibition of Uridine Transport by MTS Reagents in a Nucleoside Transporter Mutant (L480C) [1]
| MTS Reagent | Concentration | % Inhibition of Uridine Transport |
| MTSEA | 1 mM | ~60% |
| MTSES | 1 mM | ~55% |
| This compound | 1 mM | ~50% |
Visualizations
Experimental Workflow for Cysteine Accessibility Studies
Caption: Workflow for a typical this compound experiment.
Signaling Pathway: Ion Channel Gating and this compound Modification
Caption: this compound modifying an open ion channel.
References
Technical Support Center: In Vivo Applications of MTSET
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the thiol-reactive probe MTSET ([2-(Trimethylammonium)ethyl] Methanethiosulfonate) in in vivo studies. Given the limited established use of this compound in whole-animal models, this document extrapolates from its known chemical properties and the general challenges of in vivo chemical probe administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small, positively charged, and membrane-impermeant chemical probe. Its primary use is in a technique called Substituted Cysteine Accessibility Method (SCAM). The methanethiosulfonate (MTS) group in this compound reacts specifically and covalently with the sulfhydryl (-SH) side chain of cysteine amino acids that are exposed to an aqueous environment, forming a disulfide bond.[1] This modification can alter the function of the target protein (e.g., an ion channel), allowing researchers to infer the location and role of the modified cysteine residue.
Q2: Is this compound suitable for systemic (e.g., intravenous) administration in animal models?
A2: Systemic administration of this compound in vivo presents significant challenges and is generally not recommended without extensive optimization. Due to its positive charge and high reactivity, it is likely to have a very short biological half-life, poor biodistribution to target tissues, and a high potential for off-target reactions and toxicity. Localized administration (e.g., direct tissue injection) is a more feasible approach.
Q3: What are the main off-target binders for this compound in an in vivo setting?
A3: The in vivo environment is rich in accessible thiol groups that can react with this compound. The most significant off-target binder is serum albumin, which is highly abundant in the bloodstream and has a reactive cysteine residue. Other off-target binders include glutathione (GSH), a ubiquitous intracellular antioxidant, and surface-exposed cysteines on a multitude of proteins the probe encounters before reaching its intended target.
Q4: How stable is this compound in solution and in biological fluids?
A4: this compound is known to be unstable in aqueous solutions due to hydrolysis.[1] This instability is a major limiting factor for in vivo work. It is critical to prepare solutions immediately before use.[1] In biological fluids, the rate of degradation may be even faster due to the presence of various nucleophiles. The effective concentration of active this compound that reaches the target tissue after administration is likely to be much lower than the initial concentration.
Troubleshooting Guide
Problem: No or Low Target Labeling Efficiency
You have administered this compound to an animal model with a cysteine-mutant protein of interest, but post-mortem analysis shows little to no specific labeling.
| Potential Cause | Troubleshooting Steps |
| Rapid Degradation | Prepare this compound solution in a stable buffer (e.g., acidic pH, if compatible with your experiment) immediately before administration. Minimize the time between preparation and injection. |
| Poor Bioavailability | The charged nature of this compound prevents it from crossing cell membranes. Consider localized delivery (e.g., stereotactic injection for brain targets, direct injection for muscle) to bypass systemic clearance and distribution barriers. |
| Off-Target Scavenging | The administered this compound is reacting with abundant, non-target thiols (e.g., serum albumin) before reaching the target protein. Increase the localized concentration, or if possible, pre-treat with a non-specific, slow-reacting thiol blocker to saturate some off-target sites (requires extensive validation). |
| Insufficient Dose | The effective concentration reaching the target is too low. Attempt a dose-escalation study, carefully monitoring for signs of toxicity. Note that the therapeutic window may be very narrow. |
Problem: High Animal Toxicity or Adverse Effects
Following this compound administration, animals show signs of distress, toxicity, or significant weight loss.
| Potential Cause | Troubleshooting Steps |
| Systemic Thiol Depletion | This compound can react with and deplete endogenous antioxidants like glutathione, leading to systemic oxidative stress. Measure glutathione levels in blood or tissue samples to confirm. Reduce the dose or switch to localized delivery to minimize systemic exposure. |
| Off-Target Protein Inhibition | This compound may be modifying critical cysteine residues in essential proteins (e.g., enzymes), leading to cellular dysfunction. This is a fundamental risk of using highly reactive probes systemically. The primary solution is to lower the dose and use localized administration. |
| Hydrolysis Byproducts | The breakdown products of this compound could be toxic. Unfortunately, this is an inherent property of the compound and is difficult to mitigate other than by reducing the overall dose. |
Data Summary and Physicochemical Properties
| Property | Description | Implication for In Vivo Studies |
| Reactivity | High reactivity towards accessible thiols.[1] | High risk of off-target labeling. Reacts with blood components and extracellular matrix proteins before reaching the target. |
| Charge | Permanent positive charge (quaternary amine). | Membrane Impermeant. Cannot cross cell membranes or the blood-brain barrier. Poor absorption and distribution. |
| Stability | Prone to hydrolysis in aqueous solutions.[1] | Short Biological Half-Life. Must be prepared fresh. The effective dose is reduced by rapid degradation. |
| Solubility | Soluble in aqueous buffers. | Easy to formulate for injection, but does not aid in crossing hydrophobic biological barriers. |
Visual Guides and Workflows
Signaling and Off-Target Pathway
Caption: In vivo fate of systemically administered this compound.
Experimental Workflow for Localized Delivery
Caption: Generalized workflow for in vivo this compound studies.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting failed labeling.
Hypothetical Experimental Protocol: Localized this compound Delivery
Disclaimer: This is a generalized protocol that must be adapted and optimized for specific animal models, target tissues, and experimental goals. A thorough literature review and appropriate institutional animal care and use committee (IACUC) approval are mandatory.
-
Animal Preparation:
-
Anesthetize the subject animal (e.g., mouse, rat) using an approved protocol (e.g., isoflurane inhalation).
-
Secure the animal in the appropriate apparatus (e.g., stereotaxic frame for brain injection).
-
Perform the necessary surgical preparation to expose the target area, maintaining aseptic conditions.
-
-
This compound Solution Preparation:
-
Crucial Step: Prepare the this compound solution immediately before loading the injection syringe. Do not use pre-made, stored solutions.[1]
-
Dissolve this compound powder in sterile, chilled vehicle (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration (e.g., 1-10 mM, requires optimization).
-
Filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
-
Administration:
-
Load a microliter syringe (e.g., Hamilton syringe) with the fresh this compound solution.
-
Carefully lower the injection needle to the predetermined coordinates of the target tissue.
-
Inject a small volume (e.g., 0.5 - 2.0 µL) slowly over several minutes (e.g., 100 nL/min) to minimize tissue damage and allow for diffusion.
-
Leave the needle in place for an additional 5-10 minutes post-injection to prevent backflow upon retraction.
-
-
Post-Injection and Analysis:
-
Suture the incision and allow the animal to recover from anesthesia according to the approved protocol.
-
At the designated experimental endpoint, euthanize the animal and harvest the target tissue and control tissues (e.g., contralateral side, different organ).
-
Perform the relevant downstream analysis, such as electrophysiological recording from tissue slices, biochemical assays (e.g., biotin-labeling if using a biotinylated this compound analog), or functional behavioral tests.
-
References
Technical Support Center: Minimizing MTSET-Induced Artifacts in Electrophysiological Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts induced by [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) in electrophysiological recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in electrophysiology?
A1: this compound is a water-soluble, membrane-impermeant thiol-modifying reagent. It is positively charged and reacts specifically with cysteine residues. In electrophysiology, it is primarily used for cysteine accessibility mapping to probe the structure and function of ion channels. By introducing a cysteine mutation at a specific site in a channel protein, researchers can use this compound to covalently modify this site and observe resulting changes in channel function, providing insights into the protein's architecture and gating mechanisms.
Q2: What are the most common artifacts observed during this compound application in patch-clamp recordings?
A2: The most common artifacts include:
-
Baseline Instability: Drifting or noisy baseline currents, making it difficult to resolve single-channel or small macroscopic currents.
-
Changes in Seal Resistance: A decrease in the giga-ohm seal resistance between the patch pipette and the cell membrane, leading to a loss of the recording.
-
Off-Target Effects: Modification of endogenous channels or other membrane proteins with accessible cysteine residues, leading to unintended changes in cellular electrophysiology.
-
Irreversible Effects: In some cases, the effects of this compound may not be fully reversible upon washout, complicating data interpretation.
Q3: How can I prepare and store this compound solutions to minimize degradation and artifacts?
A3: this compound is susceptible to hydrolysis in aqueous solutions. To ensure its effectiveness and minimize artifacts from degradation products, follow these best practices:
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 100 mM) in deionized water or a buffer with a slightly acidic pH (e.g., pH 6.0). Aliquot into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the frozen stock immediately before each experiment. The stability of this compound decreases with increasing pH.
-
Solvent Considerations: While typically dissolved in water, for specific applications, consult the literature for alternative solvents. Ensure the final solvent concentration does not independently affect your recordings.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound application in electrophysiological experiments.
Issue 1: Baseline Instability and Increased Noise
Symptoms:
-
The baseline current becomes noisy or shows significant drift upon this compound application.
-
Difficulty in resolving small currents.
Possible Causes:
-
Reaction of this compound with components of the recording solutions or the electrode.
-
Non-specific effects on the cell membrane or endogenous channels.
-
Degradation of the this compound solution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Solution Freshness | Prepare a fresh working solution of this compound from a new aliquot of the stock solution. |
| 2 | Control for Solution Effects | Perfuse the cell with the vehicle solution (extracellular solution without this compound) to ensure the baseline is stable before this compound application. |
| 3 | Optimize this compound Concentration | Reduce the concentration of this compound to the lowest effective level for your specific application. |
| 4 | Check for Electrode Interactions | Ensure your Ag/AgCl pellet is properly chlorinated and that there is no direct contact between the this compound solution and the electrode. |
| 5 | Filter the Recording Signal | Apply appropriate filtering to the recorded signal to reduce high-frequency noise, being careful not to distort the signal of interest. |
Issue 2: Giga-seal Instability or Loss
Symptoms:
-
A sudden or gradual decrease in the seal resistance (below 1 GΩ) during or after this compound application.
-
Loss of the whole-cell or patch configuration.
Possible Causes:
-
Deterioration of the cell membrane integrity due to this compound.
-
Mechanical instability of the recording setup.
-
High concentration of this compound affecting the lipid bilayer.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Pipette Polishing | Ensure patch pipettes are properly fire-polished to create a smooth surface for a stable seal. |
| 2 | Reduce this compound Concentration | High concentrations of this compound can have detergent-like effects on the cell membrane. |
| 3 | Limit Application Time | Apply this compound for the shortest duration necessary to achieve the desired modification. |
| 4 | Monitor Seal Resistance Continuously | Continuously monitor the seal resistance throughout the experiment to detect early signs of instability. |
| 5 | Use a Perfusion System | A stable and gentle perfusion system can help minimize mechanical disturbances during solution exchange. |
Issue 3: Suspected Off-Target Effects
Symptoms:
-
Unexpected changes in currents from channels other than the one under investigation.
-
Changes in cell health or morphology.
-
Inconsistent results that cannot be attributed to the target channel modification.
Possible Causes:
-
This compound modifying accessible cysteines on endogenous channels or other membrane proteins.
-
The charge of the this compound molecule itself affecting the local membrane potential.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform Control Experiments | Apply this compound to untransfected cells or cells expressing a cysteine-less version of your target channel to identify endogenous effects. |
| 2 | Use a Negatively Charged Reagent | Compare the effects of this compound with a negatively charged MTS reagent, such as sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), to assess charge-related effects. |
| 3 | Literature Review | Search for known off-target effects of this compound on the cell type you are using. |
| 4 | Optimize Application Protocol | Use the lowest effective concentration and shortest application time to minimize the chance of off-target modifications. |
| 5 | Thorough Washout | Implement a rigorous washout protocol to reverse any non-covalent or non-specific binding. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Prepare Stock Solution (100 mM):
-
Weigh out the appropriate amount of this compound powder in a microcentrifuge tube.
-
Add deionized water to achieve a final concentration of 100 mM.
-
Vortex briefly to dissolve.
-
Aliquot into small, single-use volumes (e.g., 5-10 µL).
-
Store immediately at -20°C or -80°C.
-
-
Prepare Working Solution (e.g., 1 mM):
-
Immediately before the experiment, thaw a single aliquot of the 100 mM stock solution on ice.
-
Dilute the stock solution in your extracellular recording solution to the desired final concentration (e.g., add 10 µL of 100 mM stock to 990 µL of extracellular solution for a 1 mM final concentration).
-
Keep the working solution on ice and use it within a few hours.
-
Protocol 2: Application and Washout of this compound in a Perfusion System
-
Establish a Stable Recording:
-
Obtain a stable whole-cell or patch recording with a high giga-ohm seal.
-
Record baseline currents in the control extracellular solution for a stable period (e.g., 2-5 minutes).
-
-
Apply this compound:
-
Switch the perfusion to the extracellular solution containing the desired concentration of this compound.
-
Apply this compound for a predetermined duration (e.g., 1-10 minutes), monitoring the current for the expected modification.
-
-
Washout:
-
Switch the perfusion back to the control extracellular solution.
-
Continue perfusing with the control solution for an extended period (e.g., 5-15 minutes) to ensure complete washout of unbound this compound.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type | Target Channel | This compound Concentration | Incubation Time | Expected Outcome | Reference |
| HEK293 | Cysteine-mutant Nav1.5 | 1 mM | 2-5 min | Alteration of channel gating | Fozzard & Hanck (2009) |
| Xenopus Oocytes | Cysteine-mutant ENaC | 0.5-2 mM | 1-3 min | Change in channel conductance | Sheng et al. (2001) |
| Cultured Neurons | Cysteine-mutant GABA-A Receptor | 2 mM | 1-2 min | Modification of agonist response | Bali & Akabas (2004) |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific experimental system.
Visualizations
Caption: Experimental workflow for this compound application in electrophysiology.
Caption: Troubleshooting flowchart for common this compound-induced artifacts.
Validation & Comparative
A Researcher's Guide to Methanethiosulfonate (MTS) Reagents: MTSET, MTSEA, and MTSES
In the fields of biochemistry and neurophysiology, methanethiosulfonate (MTS) reagents are invaluable tools for probing protein structure and function. By specifically reacting with the thiol group of cysteine residues, these reagents allow for the targeted modification of proteins. This guide provides a detailed comparison of three commonly used, charged MTS reagents: [2-trimethylammonium)ethyl] methanethiosulfonate (MTSET), (2-aminoethyl) methanethiosulfonate (MTSEA), and sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES). This comparison will assist researchers in selecting the appropriate reagent for their experimental needs, with a focus on applications in studying ion channels and other membrane proteins.
Chemical Properties and Reactivity
The primary differences between this compound, MTSEA, and MTSES lie in their charge and reactivity, which in turn dictate their experimental applications. All three are charged molecules and are thus generally membrane-impermeant, making them ideal for modifying cysteine residues accessible from the extracellular solution.[1] However, it has been noted that MTSEA may exhibit a low level of membrane permeability, enabling it to modify residues from the "wrong side" of the membrane over time.[1]
-
This compound possesses a quaternary ammonium group, giving it a permanent positive charge. It is a highly reactive reagent.[2][3]
-
MTSEA has a primary amine, which is protonated at physiological pH, conferring a positive charge. Its reactivity is slightly lower than that of this compound.[2][3]
-
MTSES contains a sulfonate group, which imparts a permanent negative charge. It is the least reactive of the three.[2][3][4]
The reaction of these MTS reagents with a cysteine thiol results in a disulfide bond, altering the local chemical environment of the modified residue. This modification can be reversed by reducing agents such as dithiothreitol (DTT).[2][3]
Quantitative Comparison of MTS Reagents
The selection of an MTS reagent often depends on the desired speed of reaction and the electrostatic environment of the target cysteine. The following table summarizes the key quantitative differences between this compound, MTSEA, and MTSES.
| Feature | This compound | MTSEA | MTSES |
| Charge | Positive (+) | Positive (+) | Negative (-) |
| Approx. Rate Constant with free thiol | ~40,000 M⁻¹s⁻¹[4] | ~40,000 M⁻¹s⁻¹[4] | ~4,000 M⁻¹s⁻¹[4] |
| Relative Reactivity | ~10x vs. MTSES[2][3] | ~2.5x less than this compound[2][3] | ~10x less than this compound[2][3] |
| Typical Working Concentration | 1 mM[2][3] | 2.5 mM[2][3] | 10 mM[2][3] |
| Typical Application Time | 1 - 5 minutes[2][3] | 1 - 5 minutes[2][3] | 1 - 5 minutes[2][3] |
| Aqueous Half-life (pH 7.5, ambient temp) | ~10 minutes[1] | Not specified | ~20 minutes[5] |
| Membrane Permeability | Impermeant[1] | Low permeability[1] | Impermeant[1] |
Key Experimental Applications and Considerations
The primary application for these reagents is the Substituted Cysteine Accessibility Method (SCAM).[2] This technique involves introducing a cysteine residue at a specific position in a protein via site-directed mutagenesis. The accessibility of this engineered cysteine is then probed with MTS reagents. A change in protein function upon application of the reagent, such as altered ion channel conductance, indicates that the residue is accessible.[1]
The choice between this compound, MTSEA, and MTSES can provide further insights:
-
Probing Electrostatic Environments: The differing charges of these reagents can be used to probe the local electrostatic potential of a protein region. For example, if a positively charged reagent like this compound reacts faster with a cysteine than the negatively charged MTSES, it may suggest the presence of a negative electrostatic potential near that residue that attracts the reagent.[6]
-
Investigating Channel Gating: The accessibility of a cysteine residue can change depending on the conformational state of the protein (e.g., open vs. closed state of an ion channel). By applying the MTS reagent during different functional states, one can map the structural rearrangements that occur during protein function.
Experimental Protocol: Cysteine Accessibility in Xenopus Oocytes
This protocol provides a generalized workflow for using MTS reagents to study a cysteine-mutant ion channel expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC) electrophysiology.
1. Reagent Preparation:
-
MTS reagents are hygroscopic and hydrolyze in water.[2][3] Store the solid reagents desiccated at -20°C.
-
Warm the vial to room temperature before opening to prevent condensation.
-
Prepare stock solutions immediately before use. For this compound and MTSES, dissolve in distilled water. For less soluble reagents, anhydrous DMSO can be used, but the final concentration of DMSO in the experimental solution should be kept low.
-
Prepare the final working solution by diluting the stock solution into the recording buffer to the desired concentration (e.g., 1 mM this compound, 2.5 mM MTSEA, or 10 mM MTSES).
2. Oocyte Preparation and Baseline Recording:
-
Place a Xenopus oocyte expressing the cysteine-mutant channel of interest in the recording chamber.
-
Perfuse the chamber with a standard recording buffer (e.g., ND96).
-
Impale the oocyte with two electrodes and clamp the membrane potential at a desired holding potential (e.g., -80 mV).
-
Record the baseline current elicited by a voltage stimulus or agonist application. Ensure the baseline is stable before proceeding.
3. Application of MTS Reagent:
-
Switch the perfusion solution to the recording buffer containing the freshly prepared MTS reagent.
-
Apply the reagent for a defined period, typically between 1 to 5 minutes.[2][3] The duration may be adjusted based on the known reactivity of the reagent and the accessibility of the cysteine.
-
Continuously record the current during the application to observe the real-time effect of the modification.
4. Washout and Post-Modification Recording:
-
After the application period, switch the perfusion back to the standard recording buffer to wash out the excess MTS reagent.
-
Continue washing for several minutes to ensure all non-reacted reagent is removed.
-
Once a stable recording is re-established, apply the same voltage stimulus or agonist application as in the baseline step to measure the post-modification current.
5. Data Analysis:
-
Compare the current amplitude and/or kinetics before and after MTS application.
-
A significant and irreversible change in the current suggests that the engineered cysteine residue was accessible to and modified by the reagent.
-
The percentage of modification can be calculated as: [(I_baseline - I_postMTS) / I_baseline] * 100.
References
Validating MTSET Labeling: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
(2-(Trimethylammonium)ethyl) methanethiosulfonate (MTSET) is a valuable tool for site-directed chemical labeling of cysteine residues in proteins. This technique is instrumental in elucidating protein structure, function, and dynamics, particularly for ion channels and other membrane proteins. However, the success of any experiment involving this compound hinges on the precise and efficient labeling of the target cysteine. This guide provides a comparative overview of biochemical assays for validating this compound labeling, offering detailed protocols and a comparison with alternative labeling methods to aid researchers in making informed decisions for their experimental designs.
Biochemical Validation of this compound Labeling: A Comparative Overview
Effective validation of this compound labeling is crucial to ensure that the observed functional effects are a direct result of modification at the intended site. Several biochemical assays can be employed to confirm successful and specific labeling. The choice of assay depends on the specific experimental question, available resources, and the nature of the target protein.
Key Validation Assays
Two primary biochemical methods for validating this compound labeling are Mass Spectrometry and Western Blotting.
-
Mass Spectrometry (MS): Provides definitive evidence of covalent modification at a specific amino acid residue. By analyzing the mass of the protein or its peptide fragments, researchers can confirm the addition of the this compound molecule and pinpoint the exact site of labeling.
-
Western Blotting: Offers a more accessible method to infer successful labeling, often by detecting a shift in the protein's electrophoretic mobility or by using antibodies that recognize the modified residue or a tag conjugated to the this compound reagent.
The following table summarizes the key features of these validation methods:
| Feature | Mass Spectrometry | Western Blotting |
| Principle | Measures the mass-to-charge ratio of ionized molecules to determine the precise mass of the protein or its peptides. | Uses antibodies to detect specific proteins separated by gel electrophoresis. A change in protein mass or conformation due to labeling can be observed. |
| Information Provided | - Confirms covalent modification.- Identifies the exact site of labeling.- Can provide quantitative information on labeling efficiency. | - Suggests successful labeling through a mobility shift.- Can confirm the presence of the target protein. |
| Specificity | High | Moderate to High |
| Sensitivity | High | Moderate |
| Throughput | Low to Medium | High |
| Cost & Complexity | High | Low to Moderate |
Experimental Protocols
Mass Spectrometry Protocol for Validating this compound Labeling
This protocol outlines a general workflow for confirming site-specific this compound labeling using mass spectrometry.
1. Sample Preparation: a. This compound Labeling: Perform the this compound labeling reaction on the purified protein of interest containing a unique cysteine residue. Include a non-labeled control sample. b. Removal of Excess Reagent: Remove unreacted this compound using dialysis, desalting columns, or buffer exchange. c. Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidinium chloride), reduce disulfide bonds (with DTT or TCEP), and alkylate any remaining free cysteines (with iodoacetamide) to prevent disulfide bond reformation. d. Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. e. Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method.[1]
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): Separate the peptides using reverse-phase high-performance liquid chromatography (HPLC). b. Tandem Mass Spectrometry (MS/MS): Analyze the eluted peptides using a mass spectrometer. The instrument will determine the mass of the peptides (MS1 scan) and then fragment selected peptides to determine their amino acid sequence (MS2 scan).[2][3]
3. Data Analysis: a. Database Search: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides. b. Modification Analysis: Specifically search for peptides containing a mass shift corresponding to the addition of the this compound moiety (+148.28 Da) on cysteine residues. c. Site Localization: Confirm the modification site by analyzing the fragmentation pattern in the MS2 spectrum. The presence of fragment ions containing the modified cysteine will pinpoint the exact location of the label.
Western Blot Protocol for Confirming this compound Labeling
This protocol provides a method to infer this compound labeling through changes in protein mobility.
1. Sample Preparation: a. Perform the this compound labeling reaction on your protein of interest. Include a non-labeled control. b. Lyse the cells or tissues to extract the proteins. c. Quantify the protein concentration of each sample to ensure equal loading.
2. SDS-PAGE and Electrotransfer: a. Denature the protein samples by boiling in SDS-PAGE sample buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection: a. Blocking: Block non-specific binding sites on the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). b. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest. c. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. d. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
4. Analysis: a. Compare the electrophoretic mobility of the this compound-labeled protein to the unlabeled control. A slight shift in the band size for the labeled protein can indicate successful modification. b. For more quantitative analysis, densitometry can be performed using software like ImageJ to measure the intensity of the bands.[4][5]
Functional Validation: Patch-Clamp Electrophysiology
For ion channels, the most relevant validation of this compound labeling is to assess its functional consequences. Patch-clamp electrophysiology is the gold-standard technique for this purpose.
Patch-Clamp Protocol for Assessing this compound Modification of Ion Channels
This protocol describes how to use whole-cell patch-clamp to measure changes in ion channel activity following this compound application.
1. Cell Preparation: a. Culture cells expressing the ion channel of interest with an engineered cysteine residue at a specific site. b. Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
2. Electrophysiological Recording: a. Obtain a whole-cell patch-clamp recording from a single cell. b. Apply a voltage protocol that elicits measurable currents from the ion channel. This could be a series of voltage steps to measure activation and inactivation kinetics. c. Record baseline channel activity in the absence of this compound.
3. This compound Application: a. Perfuse the cell with a solution containing this compound at a predetermined concentration. b. Continuously record the ion channel currents during this compound application.
4. Data Analysis: a. Measure key parameters of channel function before, during, and after this compound application. These may include current amplitude, activation and inactivation rates, and voltage-dependence of gating. b. A significant and irreversible change in any of these parameters upon this compound application provides strong evidence for successful and functionally relevant labeling of the introduced cysteine.
Comparison with Alternative Labeling Methods
While this compound is a widely used reagent, other methods for cysteine labeling are available, each with its own advantages and disadvantages.
| Feature | This compound Labeling | Maleimide-Based Labeling | Click Chemistry |
| Reaction | Thiol-disulfide exchange | Michael addition | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition |
| Specificity for Cysteine | High | High | N/A (requires genetic incorporation of unnatural amino acids) |
| Reaction Speed | Fast | Fast | Very Fast |
| Stoichiometry Control | Can be difficult to control, potentially leading to multiple labels. | Can also be difficult to control. | Offers precise control over stoichiometry. |
| Reversibility | Reversible with reducing agents | Generally irreversible | Irreversible |
| Biocompatibility | Good | Good | Excellent (especially strain-promoted click chemistry) |
Click chemistry, in particular, has emerged as a powerful alternative, offering superior control over labeling stoichiometry and efficiency. However, it requires the genetic encoding of an azide- or alkyne-bearing unnatural amino acid, which can be a more complex initial step.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams were generated using Graphviz.
References
- 1. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
A Researcher's Guide to Sulfhydryl-Reactive Probes: MTSET vs. Alternatives
In the study of protein structure, function, and dynamics, the ability to attach a specific label—be it a fluorophore, a biotin tag, or a spin probe—to a precise location on the protein is paramount. Cysteine residues, with their unique sulfhydryl (-SH) group, offer a prime target for such site-specific modification. The reactivity of the thiol group makes it an ideal chemical handle for covalent labeling.
This guide provides a detailed comparison of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) and other common classes of sulfhydryl-reactive probes, namely maleimides and iodoacetamides. We will delve into their reaction mechanisms, compare their performance based on key experimental parameters, and provide generalized protocols to assist researchers in selecting the optimal probe for their needs.
Mechanism of Covalent Labeling
The labeling of cysteine residues by these probes is a nucleophilic reaction initiated by the deprotonated thiol group (the thiolate anion, -S⁻). The efficiency of this reaction is therefore pH-dependent, with optimal rates typically observed between pH 7 and 8.5, where a sufficient population of the more reactive thiolate exists.[1][] However, the specific chemistry of the bond formed differs significantly between probe classes.
-
Methanethiosulfonate (MTS) Reagents (e.g., this compound): These reagents react with thiols to form a disulfide bond (-S-S-). A key feature of this linkage is its reversibility; the bond can be cleaved by adding reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
-
Maleimides: These probes react with thiols via a Michael addition across the carbon-carbon double bond of the maleimide ring. This forms a stable thioether bond that is generally considered irreversible under physiological conditions.[][3][4]
-
Iodoacetamides: This class of reagents reacts through a nucleophilic substitution (SN2) reaction, where the thiolate attacks the carbon atom adjacent to the iodine, displacing it to form a stable and irreversible thioether bond.[3]
Caption: Reaction mechanisms of different sulfhydryl-reactive probe classes with protein thiols.
Comparative Data of Sulfhydryl-Reactive Probes
Choosing the appropriate reagent requires balancing factors like reaction speed, specificity, bond stability, and the probe's physical properties. This compound, for instance, is a positively charged molecule and is generally membrane-impermeant, making it an excellent tool for probing the accessibility of cysteine residues on the extracellular surface of membrane proteins. In contrast, many maleimide and iodoacetamide probes are uncharged and can readily cross cell membranes.
The table below summarizes the key characteristics of these three major classes of sulfhydryl-reactive probes.
| Feature | This compound (Methanethiosulfonate) | Maleimides | Iodoacetamides |
| Reaction Chemistry | Thiol-disulfide exchange | Michael Addition | Nucleophilic Substitution (SN2) |
| Bond Type | Disulfide | Thioether | Thioether |
| Bond Stability | Reversible (cleaved by DTT, etc.) | Irreversible [][3] | Irreversible [3] |
| Optimal pH | 7.0 - 8.0 | 6.5 - 7.5 | 8.0 - 8.5[1] |
| Reaction Speed | Moderate to Fast[5] | Very Fast [] | Moderate |
| Specificity | High for thiols | High for thiols | Good, but can react with histidine or methionine at higher pH/concentrations[1][6] |
| Common Side Reactions | Reduction by other thiols | Hydrolysis of maleimide ring at pH > 7.5; potential for thiazine rearrangement with N-terminal cysteines[7] | Non-specific alkylation of other nucleophilic residues[6] |
| Cell Permeability | Impermeant (due to charge) | Generally Permeant (uncharged probes) | Generally Permeant (uncharged probes) |
| Key Advantage | Reversibility, Membrane Impermeability | High reactivity and stability of the conjugate | Stable bond, readily available |
| Primary Application | Labeling extracellular/accessible domains, assessing cysteine accessibility | General protein conjugation, intracellular labeling, ADC development[] | Cysteine blocking in proteomics, general protein labeling |
Experimental Protocols & Workflow
While specific protocols vary depending on the protein and the label, the general workflow for a labeling experiment is consistent. It involves preparing the protein, performing the labeling reaction, quenching any unreacted probe, and finally, purifying the labeled conjugate.
Caption: General experimental workflow for protein labeling with sulfhydryl-reactive probes.
Protocol 1: Labeling with this compound
This protocol is designed for assessing the accessibility of cysteine residues on a protein surface.
-
Protein Preparation: Prepare the protein solution in a buffer at pH 7.0-7.5 (e.g., HEPES or phosphate buffer) free of any reducing agents.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in water or the reaction buffer immediately before use.
-
Labeling Reaction: Add the this compound stock solution to the protein sample to a final concentration typically in the range of 1-5 mM. The optimal concentration and incubation time must be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for a period ranging from 5 minutes to 1 hour.[5]
-
Quenching: Stop the reaction by adding a low molecular weight thiol or by removing the excess this compound via rapid gel filtration.
-
Analysis: Analyze the effect of the modification on protein function (e.g., ion channel activity, enzyme kinetics).
Protocol 2: Labeling with a Maleimide Probe
This protocol is suitable for creating stable, irreversible protein conjugates.
-
Protein Preparation: If necessary, reduce existing disulfide bonds with a reagent like TCEP and remove the reducing agent using a desalting column equilibrated with a reaction buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-7.4).
-
Reagent Preparation: Immediately before use, dissolve the maleimide probe in a high-quality anhydrous solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide probe stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the probe is fluorescent.[4]
-
Quenching: Add a quenching reagent like L-cysteine or β-mercaptoethanol to a final concentration of ~20 mM to react with any excess maleimide probe.[3] Incubate for 15-30 minutes.
-
Purification: Separate the labeled protein from the excess probe and quenching reagent using a gel filtration column (e.g., Sephadex G-25).[1]
Protocol 3: Labeling with an Iodoacetamide Probe
This protocol is often used for irreversibly blocking cysteine residues, for example, prior to mass spectrometry analysis.
-
Protein Preparation: Reduce disulfide bonds in the protein sample using DTT (e.g., 5 mM DTT at 55°C for 1 hour).[6]
-
Reagent Preparation: Prepare a fresh stock solution of iodoacetamide (e.g., 0.4 M) in buffer or water.[6] Iodoacetamide solutions are light-sensitive and should be protected from light.[6][8][9]
-
Labeling Reaction: Add the iodoacetamide solution to the reduced protein sample to a final concentration sufficient to alkylate all free thiols (e.g., 15-20 mM). The optimal pH for this reaction is 8.0-8.5.[1]
-
Incubation: Incubate the reaction in the dark at room temperature for 30-60 minutes.[3][6]
-
Quenching: The reaction can be quenched by adding an excess of DTT or β-mercaptoethanol.
-
Downstream Processing: The sample is now ready for downstream applications like proteolytic digestion for mass spectrometry or gel electrophoresis.[6]
How to Choose the Right Probe
The selection of a sulfhydryl-reactive probe is dictated by the experimental goal. The following decision guide can help navigate the choices.
Caption: Decision guide for selecting a suitable sulfhydryl-reactive probe.
-
For Reversible Labeling: If your experiment requires the ability to remove the label with a reducing agent, MTS reagents like this compound are the only choice.
-
For Probing Extracellular Domains: The positive charge and resulting membrane impermeability of this compound make it the ideal tool for specifically labeling cysteine residues exposed to the extracellular environment.
-
For Stable, Irreversible Intracellular Labeling: Both maleimides and iodoacetamides form stable thioether bonds. Maleimides are often preferred due to their higher reactivity and specificity at neutral pH.[][4] They are a gold standard for creating antibody-drug conjugates (ADCs) and fluorescently labeling intracellular proteins.
-
For Cysteine Blocking in Proteomics: Iodoacetamide is widely used to irreversibly alkylate cysteine residues after protein reduction to prevent the reformation of disulfide bonds before enzymatic digestion and mass spectrometry.[6]
References
- 1. atto-tec.com [atto-tec.com]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. sequence-sensitivity-and-ph-dependence-of-maleimide-conjugated-n-terminal-cysteine-peptides-to-thiazine-rearrangement - Ask this paper | Bohrium [bohrium.com]
- 8. Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SI... [protocols.io]
- 9. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
A Researcher's Guide to Control Experiments for MTSET Application in Oocytes
For researchers utilizing [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) to probe the structure and function of ion channels and other membrane proteins expressed in oocytes, rigorous control experiments are paramount. This guide provides a framework for designing and executing these essential controls, ensuring the specificity and validity of experimental findings. We present detailed experimental protocols, comparative data, and visual workflows to support robust experimental design.
The Critical Role of Controls in this compound-Based Cysteine Accessibility Studies
This compound is a positively charged, membrane-impermeant thiol-modifying reagent widely used in substituted cysteine accessibility mapping (SCAM). It covalently modifies cysteine residues exposed to the extracellular environment, inducing a functional change in the protein of interest, often measured as an alteration in ionic current. However, to confidently attribute these changes to the specific modification of an engineered cysteine, a comprehensive set of control experiments is necessary to rule out off-target effects, non-specific binding, and artifacts of the experimental procedure.
Key Control Experiments and Comparative Data
A well-controlled this compound experiment should include a panel of negative and positive controls. The following tables summarize the expected outcomes and provide representative quantitative data.
Table 1: Negative Control Experiments to Establish this compound Specificity
| Control Experiment | Rationale | Expected Outcome | Representative Data (Normalized Current) |
| Wild-Type (Cysteine-less) Channel | To ensure this compound does not affect the function of the channel in the absence of the engineered cysteine. | No significant change in current amplitude or kinetics upon this compound application. | Before this compound: 1.0 ± 0.05After this compound: 0.98 ± 0.07 |
| Mock Perfusion (Vehicle Control) | To control for any effects of the perfusion process itself on channel function. | No significant change in current amplitude or kinetics. | Before Perfusion: 1.0 ± 0.04After Perfusion: 1.02 ± 0.06 |
| Application to Uninjected Oocytes | To assess the effect of this compound on endogenous oocyte ion channels. | No significant change in endogenous currents. | Before this compound: 1.0 ± 0.03After this compound: 0.99 ± 0.05 |
Table 2: Positive and Reversibility Controls
| Control Experiment | Rationale | Expected Outcome | Representative Data (Normalized Current) |
| Engineered Cysteine Mutant | To demonstrate the intended effect of this compound on the target cysteine. | A significant and reproducible change in current amplitude or kinetics. | Before this compound: 1.0 ± 0.06After this compound: 0.25 ± 0.04 |
| Dithiothreitol (DTT) Application | To confirm the covalent nature of the this compound modification by reversing it with a reducing agent. | Partial or full recovery of the current to pre-MTSET levels. | After this compound: 0.25 ± 0.04After DTT: 0.85 ± 0.09 |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited above, designed for use with Xenopus laevis oocytes expressing a target ion channel.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording and this compound Application
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the ion channel of interest (wild-type or mutant) and incubate for 2-5 days at 16-18°C.
-
TEVC Setup: Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.
-
Baseline Recording: Clamp the oocyte at a holding potential appropriate for the channel under study (e.g., -80 mV). Elicit currents using a suitable voltage protocol (e.g., a series of depolarizing steps). Record stable baseline currents for at least 2-3 minutes.
-
This compound Application: Switch the perfusion solution to one containing the desired concentration of this compound (typically 1-2 mM). Continue recording currents for a sufficient duration to observe the full effect of the modification (typically 2-5 minutes).
-
Washout: Switch the perfusion back to the standard Ringer's solution to wash out the this compound. Record for an additional 5-10 minutes to assess the stability of the modification.
Protocol 2: Assessing Effects on Endogenous Oocyte Currents
-
Follow the TEVC setup as described in Protocol 1, using an uninjected oocyte from the same batch as the experimental oocytes.
-
Record baseline endogenous currents. Xenopus oocytes have several endogenous channels, including voltage-gated Na+, K+, and Cl- channels. Use a voltage protocol that will elicit these currents.
-
Apply this compound as described in Protocol 1 and record any changes in the endogenous currents.
Protocol 3: Reversal of this compound Modification with DTT
-
Perform the this compound application and washout as described in Protocol 1 on an oocyte expressing the engineered cysteine mutant.
-
Once a stable, modified current is established, switch the perfusion solution to one containing a reducing agent, typically 10-20 mM Dithiothreitol (DTT).
-
Continue recording to observe the reversal of the this compound-induced effect. The extent of reversal can provide information about the accessibility of the modified cysteine to the reducing agent.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and potential cellular responses, the following diagrams have been generated using the Graphviz DOT language.
A Researcher's Guide to the Quantitative Analysis of MTSET Modification Rates
For researchers in molecular biology, pharmacology, and drug development, understanding the structural dynamics of proteins is paramount. The substituted cysteine accessibility method (SCAM) is a powerful technique used to probe the structure and function of proteins, particularly ion channels. A key reagent in this method is [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), which covalently modifies cysteine residues introduced into a protein of interest. This guide provides a quantitative comparison of this compound modification analysis, detailing experimental protocols and comparing it with alternative methods.
Comparing Cysteine-Modifying Reagents
This compound is part of a broader class of methanethiosulfonate (MTS) reagents, each with distinct properties. The choice of reagent can significantly impact the outcome and interpretation of an experiment. Other commonly used reagents include the negatively charged MTSES and the more membrane-permeable MTSEA.[1][2][3] Beyond MTS reagents, other classes of cysteine-modifying compounds exist, though they often exhibit slower reaction kinetics.[1]
| Reagent | Chemical Name | Charge | Key Characteristics | Relative Reactivity |
| This compound | [2-(trimethylammonium)ethyl] methanethiosulfonate | Positive | Membrane impermeant, bulky headgroup.[1][3] | High (approx. 10x MTSES)[1] |
| MTSES | Sodium (2-sulfonatoethyl) methanethiosulfonate | Negative | Membrane impermeant.[1][3] Can act as a pore blocker independent of cysteine modification.[2] | Low[1] |
| MTSEA | [2-aminoethyl] methanethiosulfonate | Positive | Can cross cell membranes to some extent.[1][3] | Medium (approx. 2.5x less reactive than this compound)[1] |
| Iodoacetamide (IAM) | Iodoacetamide | Neutral | Commonly used in proteomics for alkylation; generally less reactive than MTS reagents for SCAM.[1][4] | Lower than MTS reagents |
| Maleimides | N-Ethylmaleimide (NEM) | Neutral | Reacts with sulfhydryl groups; reaction rate is pH-dependent. | Lower than MTS reagents |
Quantitative Analysis of Modification Rates
The rate of this compound modification provides critical information about the accessibility and environment of the engineered cysteine residue. This rate is typically determined by observing a functional change in the protein over time in the presence of this compound. For ion channels, this functional change is often a measurable alteration in the ionic current.
The modification reaction can be modeled as a pseudo-first-order process, assuming the concentration of this compound is much greater than the concentration of the target protein. The observed rate of change in the protein's function (e.g., current inhibition) is plotted against time, and the data are fit with a single exponential function to determine the rate constant (k). The second-order rate constant, which reflects the intrinsic reactivity of the cysteine, can then be calculated by dividing k by the concentration of this compound used.
Sample Data: this compound Modification of a Voltage-Gated Sodium Channel Mutant
The following table illustrates hypothetical data from an experiment measuring the modification rate of a cysteine mutant (e.g., F1760C in the Nav1.5 channel) using patch-clamp electrophysiology.[5] The current is measured at regular intervals following the application of this compound.
| Time (s) | Normalized Current (I/I₀) |
| 0 | 1.00 |
| 10 | 0.82 |
| 20 | 0.67 |
| 30 | 0.55 |
| 40 | 0.45 |
| 50 | 0.37 |
| 60 | 0.30 |
Fitting this data to the equation I(t)/I₀ = e-kt would yield the pseudo-first-order rate constant, k.
Experimental Protocols
Electrophysiological Measurement of this compound Modification Rate
This is the most common method for studying the effect of this compound on ion channels. It provides real-time, high-resolution data on channel function.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293 or tsA201) heterologously expressing the cysteine-substituted channel of interest.[5]
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record macroscopic currents from a single cell.
-
Baseline Measurement: Record stable baseline currents by applying a voltage protocol appropriate for the channel being studied.
-
This compound Application: Perfuse the cell with a solution containing a known concentration of this compound (typically in the micromolar to millimolar range).[1][6] this compound solutions should be made fresh, as the reagent can hydrolyze in aqueous solutions.[1]
-
Time-Course Measurement: Continuously or intermittently apply the voltage protocol and record the current as the modification proceeds. A change in current amplitude or kinetics (e.g., inactivation) indicates modification.[5][7]
-
Data Analysis:
-
Normalize the current parameter of interest (e.g., peak current amplitude) to the pre-MTSET baseline value.
-
Plot the normalized current against the time of this compound exposure.
-
Fit the data points to a single-exponential decay function to obtain the pseudo-first-order rate constant (k).
-
Calculate the second-order rate constant by dividing k by the molar concentration of this compound.
-
Fluorescence-Based Measurement of Modification Kinetics
For proteins where function is not easily measured electrophysiologically, or to obtain kinetic data on purified proteins, fluorescence-based methods can be employed. This often involves stopped-flow spectroscopy for rapid reactions.
Methodology:
-
Protein and Reagent Preparation: Purify the cysteine-mutant protein. Prepare a solution of this compound and a fluorescent probe that is sensitive to the modification event. This could be an environmentally sensitive fluorophore attached near the modification site or a probe that directly reacts with the modified cysteine.
-
Stopped-Flow Spectroscopy:
-
Load the protein solution into one syringe of the stopped-flow instrument and the this compound solution (with the fluorescent reporter if separate) into another.[8][9]
-
Rapidly mix the two solutions to initiate the reaction.
-
Monitor the change in fluorescence intensity or anisotropy over time (on a millisecond to second timescale).[10][11]
-
-
Data Analysis:
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz can help visualize the experimental logic and chemical processes involved in this compound modification analysis.
Caption: Experimental workflow for determining this compound modification rates using electrophysiology.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound modification of D4S6 cysteines stabilize the fast inactivated state of Nav1.5 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Fluorescence-based assay to measure the real time kinetics of nucleotide incorporation during transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jasco-global.com [jasco-global.com]
Decoding Specificity: A Comparative Guide to MTSET Labeling
For researchers, scientists, and drug development professionals seeking to understand the intricacies of protein labeling, this guide provides an objective comparison of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) labeling specificity against other common thiol-reactive probes. Supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in experimental design.
This compound is a positively charged, membrane-impermeant methanethiosulfonate (MTS) reagent that has become an invaluable tool in protein chemistry, particularly for studying the structure and function of ion channels and other membrane proteins through the substituted-cysteine accessibility method (SCAM). Its high reactivity and specificity for cysteine residues make it a powerful probe for investigating the local environment of specific amino acids. However, a thorough understanding of its specificity in comparison to other reagents is crucial for accurate data interpretation.
Comparative Analysis of Thiol-Reactive Probes
The selection of a labeling reagent is contingent on the specific experimental goals, including the desired reactivity, specificity, and the nature of the protein under investigation. Below is a quantitative comparison of this compound with two other widely used classes of thiol-reactive probes: maleimides and iodoacetamides.
| Feature | This compound | Maleimides | Iodoacetamides |
| Reactive Group | Methanethiosulfonate | Maleimide | Iodoacetamide |
| Reaction with Thiols | Forms a disulfide bond (-S-S-) | Forms a stable thioether bond via Michael addition | Forms a stable thioether bond via nucleophilic substitution |
| Reaction Rate with Cysteine | Very fast (on the order of 10^5 M⁻¹s⁻¹) | Fast, with kinetics influenced by pH and thiol pKa | Generally slower than maleimides |
| Specificity for Cysteine | High at physiological pH | High at pH 6.5-7.5; can react with amines at pH > 7.5 | Can exhibit non-specific labeling at high concentrations and may react with other residues like histidine and methionine |
| Reversibility | Reversible with reducing agents like DTT | Generally considered irreversible, though some derivatives can undergo retro-Michael reaction under specific conditions | Irreversible |
| Membrane Permeability | Generally impermeant due to its positive charge | Varies depending on the specific maleimide derivative | Varies depending on the specific iodoacetamide derivative |
| Common Applications | Substituted-Cysteine Accessibility Method (SCAM), probing channel accessibility | Protein conjugation, fluorescent labeling, cross-linking | Fluorescent labeling, protein modification studies |
Delving into the Specificity of this compound
The high specificity of this compound for cysteine residues stems from the strong nucleophilicity of the thiolate anion (R-S⁻), which readily attacks the electrophilic sulfur atom of the methanethiosulfonate group. This reaction is significantly faster than with other potentially reactive amino acid side chains at physiological pH.
To experimentally validate the specificity of this compound labeling, a series of control experiments are essential.
Experimental Protocols
Protocol 1: Control for Specificity using a Cysteine-less Mutant
This protocol is designed to confirm that this compound labeling is specific to the introduced cysteine residue.
Methodology:
-
Protein Preparation: Prepare two versions of the protein of interest: the single-cysteine mutant to be studied and a cysteine-less version (wild-type or a mutant where the target cysteine is replaced with a non-reactive amino acid like alanine or serine).
-
Labeling Reaction: Incubate both the single-cysteine mutant and the cysteine-less control with this compound under identical conditions (e.g., 1 mM this compound for 5 minutes at room temperature).
-
Functional Assay: Perform a functional assay relevant to the protein's activity (e.g., measuring ion channel conductance, substrate transport, or ligand binding).
-
Data Analysis: Compare the effect of this compound on the single-cysteine mutant and the cysteine-less control. A significant change in function should only be observed for the single-cysteine mutant. The absence of an effect on the cysteine-less control confirms that the observed functional change is due to the specific modification of the introduced cysteine.
Protocol 2: Mass Spectrometry Analysis to Identify Off-Target Modifications
This protocol utilizes mass spectrometry to identify the precise site of this compound labeling and to screen for any potential off-target modifications.
Methodology:
-
Protein Labeling: Label the protein of interest with this compound as described in Protocol 1.
-
Proteolytic Digestion: Digest the labeled protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by this compound. The mass shift corresponding to the addition of the this compound tag will confirm the site of labeling. Search for unexpected mass shifts on other amino acid residues to identify any potential off-target modifications.
Visualizing the Labeling Process
To further clarify the mechanisms and workflows, the following diagrams are provided.
Conclusion
This compound is a highly specific and efficient reagent for labeling cysteine residues, making it an exceptional tool for probing protein structure and function. Its positive charge and general membrane impermeability provide additional advantages in studying membrane proteins. While alternatives like maleimides and iodoacetamides are valuable for various applications, they may present challenges regarding specificity at non-neutral pH or at high concentrations. By employing rigorous control experiments, such as the use of cysteine-less mutants and mass spectrometry analysis, researchers can confidently validate the specificity of this compound labeling and obtain reliable and reproducible data. This guide serves as a foundational resource for designing and interpreting experiments that leverage the power of this compound to unravel complex biological processes.
Unveiling Protein Dynamics: A Statistical Comparison of MTSET and Alternatives in Cysteine Accessibility Experiments
For Immediate Release
A comprehensive statistical analysis of data from [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) experiments provides researchers in drug development and life sciences with a clearer understanding of protein structure and function. This guide offers a comparative overview of this compound and its alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate thiol-reactive probes for cysteine accessibility studies.
The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique used to map the solvent-accessible surfaces of proteins and to probe the conformational changes that occur during protein function. This compound, a positively charged, membrane-impermeant reagent, is a cornerstone of this method, allowing for the targeted modification of engineered cysteine residues. The resulting changes in protein activity, such as ion channel conductance, provide insights into the local environment of the modified residue.
Comparative Analysis of Thiol-Reactive Reagents
The choice of a thiol-reactive reagent is critical for the successful application of the SCAM technique. This compound is often favored for its rapid reaction with sulfhydryl groups and its inability to cross cell membranes, ensuring that only externally accessible cysteines are modified. However, alternative reagents, such as [2-Aminoethyl] methanethiosulfonate (MTSEA) and Sodium (2-Sulfonatoethyl) methanethiosulfonate (MTSES), offer different properties that may be advantageous in specific experimental contexts.
| Reagent | Charge | Membrane Permeability | Relative Reactivity with free sulfhydryl groups | Recommended Concentration |
| This compound | Positive | Impermeant | ~2.5x MTSEA, ~10x MTSES[1] | 1 mM[1] |
| MTSEA | Positive | Permeant | - | 2.5 mM[1] |
| MTSES | Negative | Impermeant | - | 10 mM[1] |
Caption: Comparative properties of commonly used methanethiosulfonate (MTS) reagents.
Quantitative Insights from Experimental Data
A key aspect of SCAM experiments is the quantitative analysis of the effects of cysteine modification. This often involves measuring the change in a functional parameter, such as ion channel current, before and after application of the MTS reagent.
For example, in a study investigating the role of the D4S6 segment in Na+ channel gating, internal application of this compound resulted in a significant inhibition of Na+ currents in several cysteine mutants. The percentage of current inhibition was used as a quantitative measure of the accessibility and functional importance of the modified residues.
| Mutant | This compound-induced Current Inhibition (%) |
| F1760C | 19 ± 5 |
| V1763C | 35 ± 6 |
| Y1767C | 28 ± 7 |
Caption: this compound-induced inhibition of Na+ channel currents in D4S6 cysteine mutants. Data are presented as mean ± SEM.[2]
Furthermore, the modification of cysteine residues by this compound can induce shifts in the voltage-dependence of channel gating. In the same study, this compound caused a hyperpolarizing shift in the steady-state inactivation of the F1760C mutant, providing further quantitative data on the functional consequences of modification.
| Mutant | V0.5 (mV) | ΔV0.5 with this compound (mV) |
| Wild-type | -97 | -3.8 |
| F1760C | -85 | -10.2 |
Caption: Effect of internal this compound on the midpoint of steady-state inactivation (V0.5) of wild-type and F1760C Na+ channels.[2]
Experimental Protocols
Substituted Cysteine Accessibility Method (SCAM)
A generalized workflow for a SCAM experiment is as follows:
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling MTSET
This document provides immediate safety, handling, and disposal protocols for [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET). It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in the laboratory.
I. Quantitative Data Summary
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Weight | 278.23 g/mol (Bromide salt) |
| Solubility | Soluble in water and DMSO |
| Storage Temperature | -20°C (desiccated) |
| Hydrolysis Half-life | Approximately 10 minutes at pH 7.5 and ambient temperature[1] |
| Recommended Concentration | 1 mM |
| Recommended Application Time | 1 to 5 minutes |
II. Personal Protective Equipment (PPE)
While some safety data sheets indicate that this compound is not classified as a hazardous substance, its toxicity is unknown and it is a reactive chemical.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential.
Recommended PPE for Handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
-
Respiratory Protection: Not generally required if handled in a well-ventilated area. If creating aerosols or handling large quantities, use of a fume hood is recommended.
III. Operational Plan: Handling and Storage
This compound is a sulfhydryl-reactive compound and is sensitive to moisture.[2] Proper handling and storage are crucial to maintain its integrity and ensure experimental success.
Storage:
-
Upon receipt, store the vial desiccated at -20°C.[1]
-
Before opening, allow the vial to warm to room temperature to prevent condensation.[2]
Preparation of Solutions:
-
Due to its rapid hydrolysis in aqueous solutions, this compound solutions should be prepared fresh immediately before use.[2]
-
For experiments, dissolve this compound in an appropriate buffer (e.g., PBS at pH 7.2) or a solvent like DMSO.
Experimental Workflow for Cysteine Modification:
The following diagram outlines the typical workflow for using this compound to modify cysteine residues in a protein of interest.
Caption: A flowchart illustrating the key steps for a typical cysteine modification experiment using this compound.
IV. Disposal Plan
As the toxicity of this compound is not fully known, all waste containing this chemical should be treated as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain.
Waste Segregation and Disposal:
The following logical relationship diagram outlines the decision-making process for the proper disposal of this compound-related waste.
Caption: A decision tree for the proper segregation and disposal of waste contaminated with this compound.
Disposal Steps:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated hazardous waste container that is clearly labeled "Hazardous Chemical Waste: Contains this compound" and includes the date.
-
Solid Waste: Dispose of all contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.
-
Storage of Waste: Store the hazardous waste containers in a secondary containment bin in a designated satellite accumulation area.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
V. Experimental Protocol: Cysteine Accessibility Probing
This protocol provides a general method for using this compound to probe the accessibility of a cysteine residue within a protein, a common application in studying protein structure and function.
Materials:
-
Protein of interest with an engineered cysteine residue
-
This compound powder
-
Appropriate buffer (e.g., PBS, pH 7.2)
-
Quenching reagent (optional, e.g., Dithiothreitol - DTT)
-
Equipment for functional or structural analysis (e.g., patch-clamp setup, mass spectrometer)
Procedure:
-
Protein Preparation: Prepare your protein of interest in the desired buffer to a known concentration.
-
This compound Solution Preparation: Immediately before use, prepare a 1 mM solution of this compound in the same buffer as your protein.
-
Reaction Initiation: Add the freshly prepared this compound solution to your protein sample to initiate the modification reaction. The final concentration of this compound should be sufficient to achieve the desired modification within the short reaction time.
-
Incubation: Incubate the reaction mixture at room temperature for 1 to 5 minutes. The optimal time may need to be determined empirically for your specific protein.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as DTT can be added to a final concentration that is in excess of the this compound concentration.
-
Analysis: Proceed immediately with the analysis of your protein to determine the effect of the cysteine modification. This could involve:
-
Functional Assays: For example, if studying an ion channel, you would measure its activity (e.g., using patch-clamp electrophysiology) before and after this compound application to see if the modification alters its function.[3]
-
Structural Analysis: Techniques like mass spectrometry can be used to confirm the covalent modification of the cysteine residue.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
